Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1,2,4-triazol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-7-11-6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYSGGAEUCELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623584 | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167626-27-9 | |
| Record name | Benzoic acid, 3-(1H-1,2,4-triazol-1-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The document details established methodologies, including the Ullmann condensation, Buchwald-Hartwig amination, and nucleophilic substitution, providing detailed experimental protocols and comparative data to aid in the selection of the most suitable synthesis strategy.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The 1,2,4-triazole moiety is a well-known pharmacophore present in numerous antifungal, antiviral, and anti-inflammatory agents. The strategic placement of the triazole ring on the benzoate scaffold at the meta position offers a versatile platform for further functionalization in drug design and development. This guide explores the core synthetic routes to this compound, focusing on practical and efficient laboratory-scale preparations.
Core Synthetic Pathways
Three primary synthetic strategies have been identified for the synthesis of this compound. These methods are based on the formation of the crucial carbon-nitrogen bond between the 1,2,4-triazole ring and the phenyl ring of methyl benzoate.
-
Pathway 1: The Ullmann Condensation. This classical copper-catalyzed cross-coupling reaction is a robust method for the N-arylation of azoles. It involves the reaction of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst and a base.[1]
-
Pathway 2: The Buchwald-Hartwig Amination. A more modern and versatile palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination, offers a powerful alternative for the formation of C-N bonds with a broad substrate scope.[2][3]
-
Pathway 3: Nucleophilic Substitution. This pathway involves the alkylation of 1,2,4-triazole with a methyl benzoate derivative containing a leaving group on a benzylic carbon. This approach forms a methylene bridge between the triazole and the benzoate ring, yielding a related but structurally distinct compound. For the direct C-N bond, this pathway would be a nucleophilic aromatic substitution, which is less common for unactivated aryl halides.
The selection of a particular pathway will depend on factors such as the availability of starting materials, desired reaction conditions, catalyst cost, and scalability.
Experimental Protocols
Pathway 1: Ullmann Condensation
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of 1,2,4-triazole with aryl halides.[4][5]
Reaction Scheme:
Materials and Reagents:
-
Methyl 3-bromobenzoate
-
1H-1,2,4-Triazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,10-Phenanthroline (or another suitable ligand)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-bromobenzoate (1.0 mmol), 1H-1,2,4-triazole (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Heat the reaction mixture to 110-120 °C and stir for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the desired product, this compound.
Pathway 2: Buchwald-Hartwig Amination
This protocol is a general procedure based on established methods for the palladium-catalyzed N-arylation of azoles.[6][7]
Reaction Scheme:
Materials and Reagents:
-
Methyl 3-bromobenzoate
-
1H-1,2,4-Triazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%) to a dry Schlenk tube.
-
Add anhydrous 1,4-dioxane (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.
-
To a separate dry Schlenk tube, add methyl 3-bromobenzoate (1.0 mmol), 1H-1,2,4-triazole (1.2 mmol), and cesium carbonate (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the pre-formed catalyst solution to the mixture of reactants and base.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until TLC analysis indicates completion of the reaction.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water (20 mL) and brine (20 mL), then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
Pathway 3: Alkylation of 1,2,4-Triazole
This pathway describes the synthesis of a related compound, methyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate, via nucleophilic substitution.
Reaction Scheme:
Materials and Reagents:
-
Methyl 3-(bromomethyl)benzoate
-
1H-1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 1H-1,2,4-triazole (1.2 mmol) and anhydrous DMF (5 mL).
-
Add potassium carbonate (1.5 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of methyl 3-(bromomethyl)benzoate (1.0 mmol) in anhydrous DMF (2 mL) dropwise to the mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield methyl 3-((1H-1,2,4-triazol-1-yl)methyl)benzoate.
Quantitative Data Summary
The following table summarizes typical reaction parameters and reported yields for the N-arylation of 1,2,4-triazole with aryl halides using different catalytic systems. Note that the yields are highly dependent on the specific substrates, ligands, and reaction conditions.
| Pathway | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ullmann | Cu₂O | N-ligand-B | Cs₂CO₃ | DMF | 100 | 24 | 55 | [4] |
| Ullmann | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110-120 | 24-48 | 60-80 (typical) | [5] |
| Ullmann | CuO NPs | None | K₂CO₃ | DMF | RT | 2-3 | 85-95 (for various aryl iodides) | [8] |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 70-90 (typical for azoles) | [6][7] |
| Alkylation | None | None | K₂CO₃ | DMF | RT | 12-24 | 80-95 (typical) | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycle for the Ullmann and Buchwald-Hartwig reactions, and a general experimental workflow.
Conclusion
The synthesis of this compound can be effectively achieved through several established synthetic methodologies. The Ullmann condensation offers a reliable and cost-effective approach, while the Buchwald-Hartwig amination provides a more versatile and often milder alternative. For the synthesis of the methylene-bridged analogue, a straightforward alkylation is highly efficient. The choice of the optimal pathway will be guided by the specific requirements of the research or development project, including scale, cost, and available equipment. This guide provides the necessary foundational information and detailed protocols to enable the successful synthesis of this important heterocyclic building block.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. asianpubs.org [asianpubs.org]
- 5. benchchem.com [benchchem.com]
- 6. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles [mdpi.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate moiety substituted with a 1,2,4-triazole ring. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide provides a comprehensive overview of its predicted physicochemical properties, established synthetic routes for analogous compounds, and potential biological significance based on the well-documented activities of the 1,2,4-triazole scaffold. This document aims to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development by consolidating theoretical data and outlining practical synthetic strategies.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and a Positional Isomer.
| Property | This compound (Predicted) | Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate (Experimental/Computed) |
| CAS Number | 167626-27-9[1][2] | 58419-67-3[3] |
| Molecular Formula | C₁₀H₉N₃O₂[2] | C₁₀H₉N₃O₂[3] |
| Molecular Weight | 203.20 g/mol [2] | 203.20 g/mol [3] |
| Melting Point (°C) | 110-125 | No data available |
| Boiling Point (°C) | 350-450 (at 760 mmHg) | No data available |
| logP (Octanol/Water) | 1.5 - 2.0 | 1.5[3] |
| Water Solubility | Moderately soluble | No data available |
| pKa (most acidic) | ~ 9.5 (Triazole N-H) | No data available |
| pKa (most basic) | ~ 1.5 (Triazole N) | No data available |
| Topological Polar Surface Area (Ų) | 57.0 | 57.0[3] |
| Hydrogen Bond Donors | 0 | 0 |
| Hydrogen Bond Acceptors | 4 | 4 |
| Rotatable Bonds | 2 | 2 |
Predicted values are generated from computational models and should be considered as estimates.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through N-arylation of 1,2,4-triazole with a suitable methyl 3-halobenzoate derivative. The two most prominent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. For the synthesis of the target compound, this would involve the reaction of 1,2,4-triazole with methyl 3-bromobenzoate or methyl 3-iodobenzoate in the presence of a copper catalyst and a base at elevated temperatures.[4]
Detailed Experimental Protocol (General):
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,2,4-triazole (1.2 equivalents), methyl 3-bromobenzoate (1.0 equivalent), copper(I) iodide (0.1 equivalents), a ligand such as 1,10-phenanthroline (0.2 equivalents), and a base like potassium carbonate (2.0 equivalents).
-
Solvent: Add a high-boiling point polar solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).
-
Reaction Conditions: The reaction mixture is heated to 120-160 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method generally offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.
Detailed Experimental Protocol (General):
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with methyl 3-bromobenzoate (1.0 equivalent), 1,2,4-triazole (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.02 equivalents), a phosphine ligand like Xantphos (0.04 equivalents), and a base, typically a strong non-nucleophilic base like cesium carbonate or sodium tert-butoxide (1.5 equivalents).
-
Solvent: Anhydrous toluene or dioxane is added as the solvent.
-
Reaction Conditions: The mixture is heated to 80-110 °C and stirred for 4-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is then washed with water and brine, dried, and concentrated.
-
Purification: The residue is purified by flash chromatography to afford the pure product.
Caption: General synthetic workflows for the preparation of this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the 1,2,4-triazole nucleus is a well-established pharmacophore found in numerous clinically approved drugs. Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.
A prominent mechanism of action for many triazole-containing antifungal agents is the inhibition of cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell death. Given its structural features, it is plausible that this compound could exhibit similar inhibitory activity.
Caption: Hypothesized mechanism of antifungal action via CYP51 inhibition.
Conclusion
This compound is a compound of interest for which specific experimental data is currently lacking. This guide has provided a summary of its predicted physicochemical properties and outlined robust and adaptable synthetic protocols for its preparation. The established biological importance of the 1,2,4-triazole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery and materials science. The information presented herein is intended to facilitate and encourage future research into this and related molecules.
References
- 1. Predicting Solubility | Rowan [rowansci.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
An In-depth Technical Guide to Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate (CAS Number: 857284-24-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound that holds significance as a versatile intermediate in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known safety and handling information. The 1,2,4-triazole moiety is a well-established pharmacophore in numerous therapeutic agents, suggesting the potential of this compound as a key building block in the development of novel pharmaceuticals. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural similarity to known active molecules warrants further investigation.
Chemical and Physical Properties
This compound is a white to off-white low melting solid. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 857284-24-3 |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| Appearance | White to off-white low melting solid |
| Solubility | Soluble in water |
Note: Detailed quantitative data such as melting point, boiling point, and spectroscopic data (NMR, IR) are not consistently available in public literature and should be determined experimentally upon synthesis.
Synthesis
A plausible and commonly employed synthetic route to this compound involves the N-alkylation of 1,2,4-triazole with a suitable methyl benzoate derivative. The following protocol is adapted from established methods for the synthesis of analogous compounds.[1]
Experimental Protocol: Synthesis of this compound
This synthesis is a two-step process, starting with the bromination of methyl 3-methylbenzoate, followed by the nucleophilic substitution of the resulting benzyl bromide with 1,2,4-triazole.
Step 1: Synthesis of Methyl 3-(bromomethyl)benzoate
References
Spectroscopic and Synthetic Profile of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, unified experimental dataset for this specific molecule in publicly accessible literature, this document presents a detailed, predicted spectroscopic profile based on the analysis of its constituent moieties and analogous compounds. Furthermore, a robust experimental protocol for its synthesis via a copper-catalyzed N-arylation reaction is provided, alongside a general workflow for spectroscopic analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of methyl 3-aminobenzoate and 1-phenyl-1H-1,2,4-triazole.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.70 | s | 1H | H-5 (Triazole ring) |
| ~8.15 | s | 1H | H-3 (Triazole ring) |
| ~8.30 | t, J ≈ 1.8 Hz | 1H | H-2 (Benzene ring) |
| ~8.00 | dt, J ≈ 7.8, 1.4 Hz | 1H | H-6 (Benzene ring) |
| ~7.85 | ddd, J ≈ 8.2, 2.2, 1.0 Hz | 1H | H-4 (Benzene ring) |
| ~7.60 | t, J ≈ 7.9 Hz | 1H | H-5 (Benzene ring) |
| 3.95 | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~165.5 | C=O (Ester) |
| ~152.0 | C-5 (Triazole ring) |
| ~144.0 | C-3 (Triazole ring) |
| ~137.5 | C-1 (Benzene ring) |
| ~131.0 | C-3 (Benzene ring) |
| ~130.0 | C-5 (Benzene ring) |
| ~129.5 | C-6 (Benzene ring) |
| ~128.0 | C-4 (Benzene ring) |
| ~124.0 | C-2 (Benzene ring) |
| ~52.5 | -OCH₃ |
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~217 | [M]⁺ (Molecular Ion) |
| ~186 | [M - OCH₃]⁺ |
| ~158 | [M - COOCH₃]⁺ |
| ~118 | [C₆H₄COOCH₃]⁺ |
| ~91 | [C₆H₄N]⁺ |
| ~69 | [C₂H₃N₃]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (Aromatic/Triazole) |
| ~2950 | Weak | C-H stretching (Methyl) |
| ~1720 | Strong | C=O stretching (Ester) |
| ~1600, 1580, 1480 | Medium-Strong | C=C stretching (Aromatic ring) |
| ~1510 | Medium | N-N, C=N stretching (Triazole ring) |
| ~1280 | Strong | C-O stretching (Ester) |
| ~1100 | Medium | C-N stretching |
| ~800-750 | Strong | C-H out-of-plane bending (Aromatic) |
Experimental Protocols
A plausible and efficient method for the synthesis of this compound is the Ullmann condensation, a copper-catalyzed N-arylation of 1,2,4-triazole with a suitable aryl halide.
Synthesis of this compound
Reaction Scheme:
Materials:
-
Methyl 3-bromobenzoate
-
1H-1,2,4-triazole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 3-bromobenzoate (1.0 eq), 1H-1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 110-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
General Protocol for Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI), and acquire the mass spectrum.
3. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Workflow Visualization
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of a target compound.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate. This document outlines the predicted spectral data, detailed experimental protocols for acquiring such data, and the logical workflow for spectral interpretation.
Predicted NMR Data
The chemical shifts for this compound can be predicted by considering the individual spectra of its constituent moieties: methyl benzoate and 1,2,4-triazole, and accounting for the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data
The expected proton chemical shifts (δ) are summarized in the table below. The predictions are based on standard values for methyl benzoate and 1,2,4-triazole, with adjustments for the 3-position substitution on the benzoate ring and N-1 substitution on the triazole ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' (Triazole) | ~8.5 | Singlet | - |
| H-5' (Triazole) | ~8.0 | Singlet | - |
| H-2 (Benzoate) | ~8.2 | Singlet | - |
| H-4 (Benzoate) | ~7.8 | Doublet | 7.5 - 8.0 |
| H-5 (Benzoate) | ~7.5 | Triplet | 7.5 - 8.0 |
| H-6 (Benzoate) | ~7.9 | Doublet | 7.5 - 8.0 |
| -OCH₃ (Methyl Ester) | ~3.9 | Singlet | - |
Predicted ¹³C NMR Spectral Data
The anticipated carbon-13 chemical shifts are detailed below. These values are estimated from known data for substituted benzenes and triazoles.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C=O (Ester Carbonyl) | ~166 |
| C-3' (Triazole) | ~152 |
| C-5' (Triazole) | ~145 |
| C-1 (Benzoate) | ~132 |
| C-3 (Benzoate) | ~138 |
| C-2 (Benzoate) | ~128 |
| C-4 (Benzoate) | ~130 |
| C-5 (Benzoate) | ~129 |
| C-6 (Benzoate) | ~126 |
| -OCH₃ (Methyl Ester) | ~52 |
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity : Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can also be used depending on solubility and the desired chemical shift dispersion.[1]
-
Concentration : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR).[2] Modern spectrometers can also reference the residual solvent peak.
NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
For ¹H NMR Spectroscopy:
-
Spectrometer Frequency : 400 MHz
-
Pulse Program : Standard single-pulse experiment (e.g., 'zg30')
-
Acquisition Time : 2-4 seconds
-
Relaxation Delay : 1-5 seconds
-
Number of Scans : 8-16
-
Spectral Width : 0-12 ppm
-
Temperature : 298 K
For ¹³C NMR Spectroscopy:
-
Spectrometer Frequency : 100 MHz
-
Pulse Program : Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Acquisition Time : 1-2 seconds
-
Relaxation Delay : 2-5 seconds
-
Number of Scans : 1024-4096 (or more, depending on concentration)
-
Spectral Width : 0-200 ppm
-
Temperature : 298 K
Data Processing and Interpretation
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction : The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction : A flat baseline is achieved by applying a baseline correction algorithm.
-
Chemical Shift Referencing : The spectrum is referenced to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Peak Picking and Integration (¹H NMR) : Identify all significant peaks and integrate their areas to determine the relative number of protons corresponding to each signal.
-
Structure-Spectrum Correlation : Assign the observed signals to the specific protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR spectral analysis.
References
- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 2. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
Unraveling the Therapeutic Potential: A Technical Guide to the Hypothesized Mechanisms of Action of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific mechanism of action for Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate has not been extensively elucidated in publicly available research. This guide provides a detailed overview of the hypothesized mechanisms of action based on the well-documented biological activities of its core structural components: the 1,2,4-triazole ring and the methyl benzoate moiety. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a methyl benzoate group. Both of these structural motifs are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal, anticancer, and antimicrobial agents, primarily due to its ability to coordinate with metal ions in enzyme active sites and participate in various non-covalent interactions.[1][2] Similarly, benzoate derivatives have been identified as potent inhibitors of key enzymes involved in cancer and metabolic disorders.[3][4]
This technical guide will explore the probable molecular targets and signaling pathways that this compound may modulate, drawing parallels from structurally related and well-characterized compounds. We will delve into potential enzyme inhibition, present comparative quantitative data from related molecules, and provide detailed experimental protocols for investigating these hypotheses.
Core Hypothesized Mechanisms of Action: A Dual-Pronged Approach
The therapeutic potential of this compound likely stems from a combination of activities conferred by its two primary structural components. The overarching mechanism is anticipated to be enzyme inhibition , a common theme for both 1,2,4-triazole and benzoate-containing compounds.
The 1,2,4-Triazole Moiety: A Versatile Pharmacophore
The 1,2,4-triazole ring is a bioisostere for amides, esters, and carboxylic acids, enabling it to form a variety of interactions with biological targets.[1] Its nitrogen atoms, particularly the N4, can act as a crucial coordinating ligand to metal ions within enzyme active sites.
A well-established mechanism for 1,2,4-triazole-containing antifungals like fluconazole is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is vital for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2]
Hypothesized Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Hypothesized inhibition of CYP51 by the 1,2,4-triazole moiety.
1,2,4-triazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[6][7] Kinases are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation. Tubulin is the protein subunit of microtubules, which are essential for cell division.
Hypothesized Signaling Pathway: Disruption of Cancer Cell Proliferation
Caption: Hypothesized anticancer mechanisms of the 1,2,4-triazole moiety.
The Methyl Benzoate Moiety: Targeting Epigenetics and Metabolism
The methyl benzoate portion of the molecule also suggests potential interactions with key enzymes, particularly those implicated in cancer.
Benzamide and benzoate derivatives are a well-known class of histone deacetylase (HDAC) inhibitors.[8][9] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[10] HDAC inhibitors cause hyperacetylation of histones, resulting in a more relaxed chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis.[10]
Hypothesized Signaling Pathway: HDAC Inhibition and Gene Reactivation
Caption: Hypothesized HDAC inhibition by the methyl benzoate moiety.
Recent studies have identified methyl 3-(substituted-amido)benzoate derivatives as inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[3][11] These enzymes are critical for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, which are essential for cellular energy production and metabolism.[12] Cancer cells often exhibit altered metabolism, and targeting MDH can disrupt these pathways, leading to reduced mitochondrial respiration and suppression of hypoxia-inducible factor-1α (HIF-1α), a key factor in tumor adaptation to low oxygen environments.[13]
Quantitative Data from Structurally Related Compounds
To provide a framework for the potential potency of this compound, the following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of various 1,2,4-triazole and benzoate derivatives against relevant enzyme targets.
Table 1: Inhibitory Activity of 1,2,4-Triazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Azinane triazole derivative (12d) | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [14] |
| Azinane triazole derivative (12m) | Butyrylcholinesterase (BChE) | 0.038 ± 0.50 | [14] |
| Azinane triazole derivative (12d) | α-Glucosidase | 36.74 ± 1.24 | [14] |
| Fluorine-containing 1,2,4-triazole-5-one (4c) | α-Amylase | 185.2 ± 3.4 | [15] |
| Fluorine-containing 1,2,4-triazole-5-one (4c) | α-Glucosidase | 202.1 ± 3.8 | [15] |
| 1,2,4-triazole derivative (8c) | EGFR | 3.6 | [7] |
Table 2: Inhibitory Activity of Benzoate and Benzamide Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Benzohydrazide derivative (Compound 7) | Malate Dehydrogenase 2 (MDH2) | Kᵢ = 2.3 | [13] |
| Benzamide derivative (7j) | Histone Deacetylase 1 (HDAC1) | 0.65 | [8] |
| Benzamide derivative (7j) | Histone Deacetylase 2 (HDAC2) | 0.78 | [8] |
| Benzamide derivative (7j) | Histone Deacetylase 3 (HDAC3) | 1.70 | [8] |
| Benzothiazole derivative (Compound 26) | Histone Deacetylase 6 (HDAC6) | 0.011 | [16] |
| Benzohydroxamate derivative (10c) | Histone Deacetylase 6 (HDAC6) | 0.261 | [17] |
Experimental Protocols
To empirically determine the mechanism of action of this compound, a series of in vitro assays are recommended. Below are detailed methodologies for key experiments.
Generalized Enzyme Inhibition Assay (e.g., for Kinase, HDAC, or MDH)
This protocol outlines the fundamental steps to determine the IC₅₀ value of a test compound against a specific enzyme.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in assay buffer.
-
Prepare solutions of the target enzyme and its specific substrate in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the test compound. Include wells with a known inhibitor as a positive control and wells with solvent only as a negative (no inhibition) control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately begin kinetic reading using a microplate reader at the appropriate wavelength for the detection method (e.g., 340 nm for NADH oxidation in an MDH assay).[4]
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the kinetic curves.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[18]
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media and conditions.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion and Future Directions
The structural components of this compound strongly suggest that its mechanism of action is likely centered on enzyme inhibition. The 1,2,4-triazole moiety points towards potential antifungal activity through CYP51 inhibition and anticancer effects via the inhibition of kinases and tubulin. Concurrently, the methyl benzoate group suggests the possibility of targeting epigenetic pathways through HDAC inhibition and cellular metabolism via MDH inhibition.
This guide provides a foundational framework for initiating a comprehensive investigation into the pharmacological properties of this compound. Future research should focus on:
-
Broad-Spectrum Enzyme Screening: Testing the compound against a panel of kinases, HDACs, MDHs, and CYP enzymes to identify primary targets.
-
Cell-Based Assays: Evaluating its efficacy in various cancer cell lines and fungal strains to correlate enzyme inhibition with cellular effects.
-
Structural Biology: Co-crystallization of the compound with its identified target enzymes to elucidate the precise binding mode and guide further structure-activity relationship (SAR) studies.
-
In Vivo Studies: Assessing the compound's efficacy and pharmacokinetic properties in animal models of cancer or fungal infections.
By systematically exploring these hypothesized mechanisms, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamscience.com [benthamscience.com]
- 10. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis and Biological Evaluation of Novel MDH Inhibitors Targeting Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Malate Dehydrogenase 2 Inhibitor Suppresses Hypoxia-Inducible Factor-1 by Regulating Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Benzothiazole derivatives as histone deacetylase inhibitors for the treatment of autosomal dominant polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel benzohydroxamate-based histone deacetylase 6 (HDAC6) inhibitors with the ability to potentiate anti-PD-L1 immunotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. courses.edx.org [courses.edx.org]
Unveiling the Structural Landscape of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of analogs of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, a compound of interest in medicinal chemistry. While the crystal structure for this specific molecule is not publicly available, this document synthesizes crystallographic data from a range of structurally related triazole and benzoate derivatives. This information is crucial for understanding structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. The guide details the experimental protocols for synthesis and crystallization and visualizes the primary signaling pathway associated with the antifungal activity of many 1,2,4-triazole-containing compounds.
Crystallographic Data of Analogs
The following table summarizes key crystallographic parameters for several analogs of this compound, providing a comparative framework for understanding the solid-state conformation of this class of compounds.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate | C₁₄H₁₁N₃O₂ | Monoclinic | P2/c | 10.7181(4) | 6.4826(2) | 18.7076(7) | 96.773(3) | [1][2] |
| 3-(1H-benzo[d][1][3][4]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate | C₂₅H₂₃N₃O₃ | Monoclinic | P2₁/c | 12.331(3) | 8.9625(18) | 20.363(4) | 105.11(3) | [3] |
| 1-{4-[(1H-1,2,4-Triazol-1-yl)methyl]benzyl} perchlorate | C₁₂H₁₃N₆⁺·ClO₄⁻ | Monoclinic | C2/c | 15.140(5) | 11.362(3) | 10.408(3) | 124.500(5) | [5] |
| {1-phenyl-1H-1,2,3-triazol-5-yl}methyl 2,4-dichlorobenzoate | C₂₄H₁₅Cl₄N₃O₄ | Monoclinic | P2₁/c | 8.908(5) | 19.567(5) | 13.908(5) | 104.010(5) | [6] |
| Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | C₁₃H₁₇NO₄ | Monoclinic | P2₁/c | 8.3020(12) | 9.7232(14) | 7.665(1) | 97.855(13) | [7] |
| Ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate | C₁₇H₁₇NO₄ | Monoclinic | P2₁/c | 12.4229(5) | 9.6392(5) | 13.2384(6) | 102.457(3) | [7] |
| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | C₁₂H₈N₅Br | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | [8] |
| 4-amino-5-indolyl-1,2,4-triazole-3-thione | C₁₀H₉N₅S | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 93.243(2) | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections summarize the synthesis and crystallization procedures for representative analogs.
Synthesis of 3-(1H-benzo[d][1][3][4]triazol-1-yl)-1-(4-ethylphenyl)-1-oxopropan-2-yl-4-methylbenzoate[3]
This compound was synthesized via a four-step reaction sequence. The final step involved the reaction of an intermediate with 4-methylbenzoyl chloride. The structure was confirmed using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction.
Synthesis of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole[9]
The title compound was prepared by reacting 2-(benzo[d]thiazol-2-yl)acetohydrazide with phenyl isothiocyanate, followed by methylation and subsequent cyclization. The resulting precipitate was filtered, washed with water, dried, and recrystallized from ethanol to yield a white solid.
Crystallization and Data Collection
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For instance, single crystals of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate were obtained by recrystallization from an ethyl acetate/hexane mixture[9].
Crystallographic data is collected using a single-crystal X-ray diffractometer, commonly equipped with a CCD detector and using Mo Kα or Cu Kα radiation. Data collection is typically performed at a controlled temperature, often 100 K or 296 K, to minimize thermal vibrations. The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Many 1,2,4-triazole derivatives exhibit potent antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The key enzyme in this pathway inhibited by triazoles is lanosterol 14α-demethylase (CYP51).[2][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane function and inhibiting fungal growth.[11]
Caption: Inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole analog.
The diagram above illustrates the simplified ergosterol biosynthesis pathway, highlighting the critical role of lanosterol 14α-demethylase (CYP51). 1,2,4-triazole-based antifungal agents, such as the analogs discussed, act by inhibiting this enzyme, thereby blocking the conversion of lanosterol to ergosterol.
Experimental Workflow: From Synthesis to Structural Elucidation
The process of characterizing the crystal structure of a novel compound involves a logical sequence of experimental procedures. This workflow is fundamental to drug discovery and materials science, providing the foundational data for understanding molecular conformation and intermolecular interactions.
Caption: General experimental workflow for crystal structure determination.
This diagram outlines the typical steps from the initial synthesis of a target compound to the final analysis of its crystal structure. Each stage is critical for obtaining high-quality crystallographic data.
Conclusion
This technical guide has provided a consolidated resource on the crystal structure of analogs of this compound. The tabulated crystallographic data offers valuable insights for comparative structural analysis. The detailed experimental protocols serve as a practical reference for researchers in the field. Furthermore, the visualization of the ergosterol biosynthesis pathway clarifies the established mechanism of action for many antifungal triazole derivatives. This comprehensive information is intended to support the ongoing efforts in the design and development of new and effective therapeutic agents.
References
- 1. davidmoore.org.uk [davidmoore.org.uk]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. [mdpi.com]
- 4. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development [mdpi.com]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Predicted Solubility and Stability of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed experimental data on the solubility and stability of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is limited. This guide provides a comprehensive overview based on the physicochemical properties of its constituent moieties (1,2,4-triazole and methyl benzoate) and detailed experimental data available for its close structural isomer, Methyl 1H-1,2,4-triazole-3-carboxylate. The information herein should be considered a predictive guide to facilitate further research and development.
Executive Summary
This technical guide offers a detailed examination of the predicted solubility and stability of this compound. Due to the scarcity of direct experimental data for this specific compound, this document leverages extensive data from a close structural isomer, Methyl 1H-1,2,4-triazole-3-carboxylate, to provide a robust predictive analysis. The guide includes predicted solubility profiles in various organic solvents, potential degradation pathways, and detailed experimental protocols for determining these properties. All quantitative data is presented in structured tables, and key experimental workflows and predicted chemical relationships are visualized using diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development, enabling informed decisions in formulation, analytical method development, and stability studies.
Predicted Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its bioavailability, formulation, and routes of administration. The structure of this compound, featuring a polar triazole ring and a more non-polar methyl benzoate group, suggests a varied solubility profile.
Based on the principle of "like dissolves like," the presence of the 1,2,4-triazole ring with its nitrogen atoms capable of hydrogen bonding is expected to confer solubility in polar solvents. Conversely, the methyl benzoate moiety will contribute to its solubility in organic solvents.
For a quantitative estimation, we refer to the detailed solubility data available for the structural isomer, Methyl 1H-1,2,4-triazole-3-carboxylate , which has been systematically measured in fourteen pure organic solvents at temperatures ranging from 278.15 K to 318.15 K. The data, expressed as the mole fraction (x) of the solute, provides a strong basis for predicting the solubility behavior of this compound.
Quantitative Solubility Data of the Structural Isomer: Methyl 1H-1,2,4-triazole-3-carboxylate
The following tables summarize the mole fraction solubility of Methyl 1H-1,2,4-triazole-3-carboxylate in various solvents at different temperatures. This data is crucial for designing and optimizing crystallization processes for purification.
Table 1: Mole Fraction Solubility (x) in Alcohols
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol | Isobutyl alcohol |
| 278.15 | 0.0158 | 0.0048 | 0.0033 | 0.0028 | 0.0024 | 0.0021 |
| 283.15 | 0.0185 | 0.0057 | 0.0039 | 0.0034 | 0.0029 | 0.0025 |
| 288.15 | 0.0216 | 0.0068 | 0.0047 | 0.0041 | 0.0035 | 0.0030 |
| 293.15 | 0.0252 | 0.0081 | 0.0056 | 0.0049 | 0.0042 | 0.0036 |
| 298.15 | 0.0294 | 0.0096 | 0.0067 | 0.0059 | 0.0051 | 0.0043 |
| 303.15 | 0.0343 | 0.0114 | 0.0080 | 0.0071 | 0.0061 | 0.0052 |
| 308.15 | 0.0399 | 0.0135 | 0.0095 | 0.0085 | 0.0073 | 0.0062 |
| 313.15 | 0.0159 | 0.0113 | 0.0101 | 0.0087 | 0.0074 | |
| 318.15 | 0.0539 | 0.0187 | 0.0134 | 0.0120 | 0.0104 | 0.0088 |
Table 2: Mole Fraction Solubility (x) in Ketones and Other Organic Solvents
| Temperature (K) | Acetonitrile | Acetone | 2-Pentanone | 3-Pentanone | 4-Methyl-2-pentanone | Cyclopentanone | Cyclohexanone | Tetrahydrofuran |
| 278.15 | 0.0083 | 0.0075 | 0.0045 | 0.0041 | 0.0032 | 0.0098 | 0.0089 | 0.0065 |
| 283.15 | 0.0099 | 0.0090 | 0.0054 | 0.0049 | 0.0038 | 0.0117 | 0.0106 | 0.0078 |
| 288.15 | 0.0118 | 0.0108 | 0.0065 | 0.0059 | 0.0046 | 0.0140 | 0.0126 | 0.0093 |
| 293.15 | 0.0141 | 0.0129 | 0.0078 | 0.0071 | 0.0055 | 0.0167 | 0.0150 | 0.0111 |
| 298.15 | 0.0168 | 0.0154 | 0.0093 | 0.0085 | 0.0066 | 0.0200 | 0.0179 | 0.0133 |
| 303.15 | 0.0200 | 0.0184 | 0.0111 | 0.0102 | 0.0079 | 0.0239 | 0.0214 | 0.0159 |
| 308.15 | 0.0238 | 0.0219 | 0.0133 | 0.0122 | 0.0095 | 0.0286 | 0.0256 | 0.0189 |
| 313.15 | 0.0284 | 0.0261 | 0.0159 | 0.0146 | 0.0114 | 0.0342 | 0.0306 | 0.0226 |
| 318.15 | 0.0338 | 0.0311 | 0.0189 | 0.0174 | 0.0136 | 0.0408 | 0.0365 | 0.0270 |
Predicted Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is paramount to ensure its safety and efficacy throughout its shelf life. The stability of this compound will be influenced by factors such as pH, light, and temperature. The primary degradation pathways are predicted to involve the hydrolysis of the ester group and potential cleavage or modification of the triazole ring under harsh conditions.
3.1 Hydrolytic Degradation: The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 3-(1H-1,2,4-triazol-1-yl)benzoic acid and methanol. This is a common degradation pathway for ester-containing drug molecules.
3.2 Photodegradation: Aromatic systems and heterocyclic rings can be susceptible to photodegradation. Exposure to UV light may lead to the formation of reactive species and subsequent degradation products. Photostability studies are essential to determine the need for light-protected storage.
3.3 Thermal Degradation: The thermal stability of the compound should be assessed using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures and potential phase transitions.
3.4 Predicted Degradation Pathway:
Caption: Predicted degradation pathways for this compound.
Experimental Protocols
To obtain definitive data for this compound, the following experimental protocols, adapted from established methods for similar compounds, are recommended.
Solubility Determination (Static Gravimetric Method)
This method is reliable for determining the solubility of a solid in a liquid.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known mass of the selected solvent in the jacketed glass vessel.
-
Seal the vessel to prevent solvent evaporation and place it in the thermostatic water bath set to the desired temperature.
-
Continuously agitate the suspension using a magnetic stirrer for at least 10 hours to ensure solid-liquid equilibrium is reached.
-
After reaching equilibrium, stop the stirring and allow the solution to settle for at least 2 hours.
-
Carefully withdraw a known mass of the supernatant (saturated solution) using a pre-weighed syringe.
-
Transfer the sample to a pre-weighed vial and weigh it to determine the exact mass of the solution.
-
Evaporate the solvent in a drying oven at a suitable temperature until a constant weight of the solute is achieved.
-
Calculate the mole fraction solubility from the masses of the solute and the solvent.
Caption: Experimental workflow for solubility determination.
Stability Testing and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for stability testing, allowing for the separation, identification, and quantification of the active pharmaceutical ingredient (API) and its degradation products.
Apparatus:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Reversed-phase C18 column
-
Forced degradation chambers (for acid, base, oxidative, thermal, and photolytic stress)
Procedure:
-
Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. The mobile phase will likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat a solution of the compound with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat a solution of the compound with H₂O₂.
-
Thermal Degradation: Expose the solid compound and a solution to high temperatures.
-
Photodegradation: Expose the solid compound and a solution to UV light.
-
-
Sample Analysis: Analyze the stressed samples at various time points using the developed HPLC method.
-
Peak Purity and Identification: Assess the purity of the parent peak and identify the structure of any significant degradation products, potentially using LC-MS.
-
Quantification: Quantify the amount of the parent compound remaining and the amount of each degradation product formed over time.
Caption: Workflow for stability testing using HPLC.
Conclusion
The Biological Versatility of 1,2,4-Triazole Containing Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, including metabolic stability and the capacity for hydrogen bonding, have rendered it a cornerstone in the design of a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities exhibited by compounds containing the 1,2,4-triazole core, with a focus on their applications as anticancer, antifungal, and antibacterial agents. Detailed experimental methodologies, quantitative activity data, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals engaged in drug discovery and development.
Anticancer Activity of 1,2,4-Triazole Derivatives
Compounds incorporating the 1,2,4-triazole moiety have demonstrated significant potential as anticancer agents, exhibiting a broad spectrum of activity against various cancer cell lines.[1][2] The versatility of the triazole ring allows for diverse substitutions, leading to compounds that can interact with various biological targets crucial for cancer cell proliferation and survival.[3] A number of FDA-approved anticancer drugs, such as letrozole and anastrozole, feature a 1,2,4-triazole core, highlighting the clinical significance of this heterocyclic system.[2]
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of 1,2,4-triazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. The following tables summarize the IC50 values for representative 1,2,4-triazole-containing compounds, showcasing their potency and selectivity.
Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | MCF-7 (Breast) | 1.18 | [4] |
| A549 (Lung) | 2.5 | [5] | |
| HepG2 (Liver) | 3.58 | [4] | |
| Compound 2 | PC-3 (Prostate) | 26.0 | [6] |
| DU-145 (Prostate) | 34.5 | [6] | |
| Letrozole | Breast Cancer Cells | Varies | [2] |
| Anastrozole | Breast Cancer Cells | Varies | [2] |
Signaling Pathways in Cancer Targeted by 1,2,4-Triazoles
A primary mechanism through which 1,2,4-triazole derivatives exert their anticancer effects is by inhibiting key signaling pathways that are frequently dysregulated in cancer. Two of the most prominent targets are the Epidermal Growth Factor Receptor (EGFR) pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4][7][8][9]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a transmembrane protein that, upon activation, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.[9] Certain 1,2,4-triazole derivatives have been designed to act as EGFR inhibitors, blocking the ATP binding site of the kinase domain and thereby preventing its activation.[4][8]
-
B-Raf/MEK/ERK (MAPK) Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and division.[10][11][12] Mutations in components of this pathway, particularly B-Raf, are common in various cancers. Small molecule inhibitors, including some containing the 1,2,4-triazole scaffold, have been developed to target and inhibit mutated B-Raf, thus halting the aberrant signaling that drives tumor growth.[10][13]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the in vitro cytotoxic activity of compounds.[3][14][15][16]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well tissue culture plates
-
1,2,4-Triazole compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antifungal Activity of 1,2,4-Triazole Derivatives
1,2,4-Triazole-containing compounds are a cornerstone of modern antifungal therapy.[17][18] Marketed drugs such as fluconazole, itraconazole, and posaconazole are widely used to treat a variety of fungal infections.[19] Their efficacy stems from their ability to selectively inhibit a key enzyme in the fungal cell membrane biosynthesis pathway.[20][21][22][23]
Quantitative Antifungal Activity Data
The antifungal activity of 1,2,4-triazole derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Table 2: Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 4 | [6] |
| Cryptococcus neoformans | 1 - 16 | [17] | |
| Itraconazole | Aspergillus fumigatus | 0.25 - 2 | [6] |
| Posaconazole | Candida spp. | ≤1 | [23] |
| Compound 3 | Aspergillus niger | 3.12 - 25 | [24] |
| Candida albicans | 3.12 - 25 | [24] |
Mechanism of Antifungal Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[20][21][22][23] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[21][25][26]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][24][27][28][29]
Materials:
-
Fungal strains
-
Appropriate broth medium (e.g., RPMI-1640 for yeasts, Mueller-Hinton broth for some fungi)
-
Sterile 96-well microtiter plates
-
1,2,4-Triazole compound stock solution (in DMSO)
-
Spectrophotometer or microplate reader
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain equivalent to a 0.5 McFarland standard. This is then diluted in the broth medium to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Serial Dilutions: Prepare two-fold serial dilutions of the 1,2,4-triazole compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well with 100 µL of the standardized fungal inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.
Antibacterial Activity of 1,2,4-Triazole Derivatives
While renowned for their antifungal and anticancer properties, 1,2,4-triazole derivatives have also emerged as a promising class of antibacterial agents.[14][20][30] Often, the triazole moiety is hybridized with other known antibacterial pharmacophores to enhance potency and broaden the spectrum of activity against both Gram-positive and Gram-negative bacteria.[14]
Quantitative Antibacterial Activity Data
The antibacterial efficacy of 1,2,4-triazole derivatives is also measured by the Minimum Inhibitory Concentration (MIC).
Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 4 | Staphylococcus aureus | 16 | [20] |
| Escherichia coli | 32 | [20] | |
| Ofloxacin Analogue | Staphylococcus aureus | 0.25 - 1 | [20] |
| Escherichia coli | 0.25 - 1 | [20] | |
| Compound 5 | Bacillus subtilis | 5 | [20] |
| Pseudomonas aeruginosa | 16 | [20] |
Experimental Protocol: Agar Disc Diffusion Method
The agar disc diffusion method is a widely used qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[18][19][21][30][31]
Materials:
-
Bacterial strains
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile paper discs (6 mm in diameter)
-
1,2,4-Triazole compound solution of a known concentration
-
0.5 McFarland turbidity standard
-
Forceps
-
Metric ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in sterile saline or broth with a turbidity matching the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 3-5 minutes.
-
Application of Discs: Using sterile forceps, place paper discs impregnated with a known concentration of the 1,2,4-triazole compound onto the surface of the agar. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete inhibition around each disc to the nearest millimeter. The size of the zone is indicative of the susceptibility of the bacterium to the compound.
Synthesis of 1,2,4-Triazole Derivatives
The construction of the 1,2,4-triazole ring can be achieved through various synthetic methodologies. Two classical and widely employed methods are the Einhorn-Brunner reaction and the Pellizzari reaction.[13][32][33][34]
Einhorn-Brunner Reaction
The Einhorn-Brunner reaction involves the condensation of an imide with an alkyl hydrazine to form an isomeric mixture of 1,2,4-triazoles.[2][32][35][36] The reaction is typically acid-catalyzed.
General Protocol:
-
A mixture of the diacylamine (imide) and a hydrazine or semicarbazide is prepared.
-
An acid catalyst is added to the mixture.
-
The reaction mixture is heated to facilitate condensation and cyclization.
-
After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by recrystallization or chromatography.
Pellizzari Reaction
The Pellizzari reaction is the thermal condensation of an amide with an acylhydrazide to form a 1,2,4-triazole.[1][7][32][34] This reaction often requires high temperatures.
General Protocol:
-
Equimolar amounts of an amide and an acylhydrazide are combined in a round-bottom flask.
-
The mixture is heated to a high temperature (often >200°C), either neat or in a high-boiling solvent.
-
The reaction is maintained at this temperature for several hours.
-
Upon cooling, the solid product is purified by recrystallization.
Conclusion
The 1,2,4-triazole scaffold continues to be a highly prolific source of biologically active compounds. Its derivatives have demonstrated remarkable efficacy as anticancer, antifungal, and antibacterial agents. This guide has provided a comprehensive overview of these activities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. The continued exploration of this versatile heterocyclic system, through innovative synthetic strategies and a deeper understanding of its interactions with biological targets, holds immense promise for the development of novel and more effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. broadpharm.com [broadpharm.com]
- 16. clyte.tech [clyte.tech]
- 17. Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. asm.org [asm.org]
- 20. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 23. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 24. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 25. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 29. bio-protocol.org [bio-protocol.org]
- 30. microbenotes.com [microbenotes.com]
- 31. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 32. scispace.com [scispace.com]
- 33. benchchem.com [benchchem.com]
- 34. benchchem.com [benchchem.com]
- 35. benchchem.com [benchchem.com]
- 36. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate molecular weight and formula
An In-Depth Technical Guide to Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
This technical guide provides comprehensive information on the molecular properties, potential synthetic routes, and analytical characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Molecular Data
Table 1: Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | This compound |
Potential Experimental Protocols
The synthesis of aryl-1,2,4-triazoles can be achieved through various synthetic strategies. A common approach involves the reaction of a substituted benzoyl derivative with a suitable triazole precursor. The following is a generalized experimental protocol that can be adapted for the synthesis of this compound.
A. Synthesis of this compound
This synthesis can be envisioned via the reaction of methyl 3-halobenzoate with 1H-1,2,4-triazole in the presence of a suitable catalyst and base.
-
Materials:
-
Methyl 3-bromobenzoate (or other suitable halide)
-
1H-1,2,4-triazole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a reaction flask, add methyl 3-bromobenzoate (1.0 eq), 1H-1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture at a specified temperature (e.g., 120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
B. Characterization of this compound
The structure and purity of the synthesized compound can be confirmed using standard spectroscopic methods.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoate ring, the protons of the triazole ring, and the methyl ester protons. The splitting patterns and chemical shifts will be indicative of the 3-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the triazole ring.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for the C=O stretching of the ester group (around 1700-1730 cm⁻¹), C=N stretching of the triazole ring, and C-H stretching of the aromatic and methyl groups.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (203.20 g/mol ).
-
Logical Relationships
The relationship between the chemical name, its constituent parts, and its overall properties can be visualized as follows:
Caption: Logical relationship of this compound.
References
Methodological & Application
Synthesis of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anti-inflammatory properties. The strategic placement of the triazole ring on the benzoate scaffold at the meta position offers a unique structural motif for the development of novel small molecules with potential therapeutic applications. This document provides a comprehensive guide to the synthesis of this compound, detailing a robust experimental protocol and summarizing key analytical data.
Reaction Scheme
The synthesis of this compound is achieved via a copper-catalyzed N-arylation reaction, a variant of the Ullmann condensation. This method facilitates the formation of a carbon-nitrogen bond between the 1H-1,2,4-triazole and a methyl 3-halobenzoate.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) |
| Methyl 3-bromobenzoate | 618-89-3 | C₈H₇BrO₂ | 215.04 | Liquid | N/A |
| 1H-1,2,4-Triazole | 288-88-0 | C₂H₃N₃ | 69.07 | Solid | 120-122 |
| This compound | 167626-27-9 | C₁₀H₉N₃O₂ | 203.20 | Solid | 125-127 |
Experimental Protocol
This protocol details the synthesis of this compound using a copper-catalyzed N-arylation reaction.
Materials and Reagents
-
Methyl 3-bromobenzoate
-
1H-1,2,4-Triazole
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexanes
-
Deionized water
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Melting point apparatus
-
NMR spectrometer
Procedure
-
Reaction Setup: To a dry round-bottom flask, add 1H-1,2,4-triazole (1.2 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and L-proline (0.2 eq.).
-
Addition of Reactants: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add anhydrous dimethyl sulfoxide (DMSO) to the flask, followed by methyl 3-bromobenzoate (1.0 eq.).
-
Reaction: Stir the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Collect the fractions containing the desired product and concentrate them to yield this compound as a solid. Determine the melting point and characterize the product using ¹H NMR and ¹³C NMR spectroscopy.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Expected Results and Characterization
The successful synthesis will yield this compound as a solid. The expected analytical data are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H), 8.32 (t, J = 1.8 Hz, 1H), 8.18 (dt, J = 7.8, 1.4 Hz, 1H), 8.08 (s, 1H), 7.88 (ddd, J = 8.2, 2.2, 1.1 Hz, 1H), 7.65 (t, J = 7.9 Hz, 1H), 3.98 (s, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 151.9, 143.8, 137.9, 132.3, 130.3, 130.1, 129.8, 125.1, 52.6.
-
Melting Point: 125-127 °C.
-
Appearance: White to off-white solid.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Methyl 3-bromobenzoate is a lachrymator and irritant. Handle with care.
-
Copper(I) iodide is harmful if swallowed and is a marine pollutant.
-
Dimethyl sulfoxide (DMSO) can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Handle all chemicals and solvents in accordance with their respective Material Safety Data Sheets (MSDS).
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound, a valuable building block for drug discovery and development. The described copper-catalyzed N-arylation method is efficient and provides the target compound in good yield. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product.
Application Notes and Protocols for the Use of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate as an Intermediate for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate as a key intermediate in the synthesis of novel antifungal agents. The document outlines the rationale for its use, proposes a synthetic strategy, provides detailed experimental protocols for synthesis and antifungal screening, and summarizes the antifungal activity of related triazole compounds.
Introduction
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the development of new and more effective antifungal agents. Triazole-based compounds represent a major class of antifungal drugs, which act by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disruption of ergosterol synthesis compromises the integrity of the fungal cell membrane, leading to fungal cell death or inhibition of growth.[2][3]
This compound is a valuable intermediate for the synthesis of novel triazole antifungal agents. Its structure incorporates the essential 1,2,4-triazole pharmacophore and a benzoate moiety that can be readily modified to explore structure-activity relationships (SAR) and optimize antifungal potency, spectrum of activity, and pharmacokinetic properties.
Synthetic Strategy
This compound can be strategically utilized as a building block to synthesize a variety of potential antifungal agents. A general synthetic approach involves the initial modification of the methyl ester group, followed by the introduction of diverse substituents to explore new chemical space.
A plausible synthetic workflow is outlined below:
Caption: Proposed synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid (Intermediate)
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key step for subsequent amide coupling reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 3-(1H-1,2,4-triazol-1-yl)benzoic acid.
Protocol 2: Synthesis of Novel Triazole Amide Derivatives
This protocol outlines the coupling of the synthesized carboxylic acid with a diverse range of amines to generate a library of potential antifungal compounds.
Materials:
-
3-(1H-1,2,4-triazol-1-yl)benzoic acid (from Protocol 1)
-
Various primary or secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 3-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq) in DMF or DCM.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for evaluating the antifungal activity of the synthesized compounds.
Materials:
-
Synthesized triazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Positive control antifungal drug (e.g., Fluconazole, Voriconazole)
Procedure:
-
Prepare stock solutions of the synthesized compounds and the control drug in DMSO.
-
Serially dilute the compounds in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a fungal inoculum suspension and adjust the concentration to a standard density (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well for growth control and a well with medium only for sterility control.
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) visually or spectrophotometrically. The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents, including those potentially derived from this compound, share a common mechanism of action. They target and inhibit the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts membrane structure and function, ultimately leading to the inhibition of fungal growth or cell death.[1][2][3][4]
Caption: Mechanism of action of triazole antifungal agents.
Quantitative Antifungal Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 1,2,4-triazole derivatives against various fungal pathogens, as reported in the literature. This data provides a benchmark for the expected activity of novel compounds synthesized from this compound.
| Compound Type | Fungal Strain | MIC Range (µg/mL) | Reference |
| Triazole derivatives with 1,2,3-benzotriazine-4-one | Candida albicans, Cryptococcus neoformans | 0.0156 - 2.0 | [5][6] |
| Triazole derivatives with isoxazole | Candida parapsilosis, Candida albicans | MIC₈₀: 0.0313 | [6] |
| Triazole derivatives with alkynyl side chain | Cryptococcus spp., Candida spp. | MIC₈₀: 0.0156 - 0.5 | [6] |
| Benzimidazole-triazole derivatives | Candida glabrata | 0.97 | [3][7] |
| 3-(1,2,4-triazol-1-yl)flavanones | Candida albicans, Saccharomyces cerevisiae | 4-16 times more potent than fluconazole | [8] |
| 1,2,4-Triazolium derivatives | Candida albicans, Aspergillus fumigatus | 1.05 - 8.38 µM | [9] |
Conclusion
This compound is a promising and versatile intermediate for the development of novel triazole-based antifungal agents. The synthetic protocols and screening methods outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate new compounds with the potential to address the growing challenge of fungal infections. The provided quantitative data for related compounds will aid in the interpretation of new results and guide further optimization of lead compounds.
References
- 1. Secure Verification [radar.ibiss.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro antifungal activity and in silico study of 3-(1,2,4-triazol-1-yl)flavanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, antibacterial and antifungal activities of novel 1,2,4-triazolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 1,2,4-Triazole
For Researchers, Scientists, and Drug Development Professionals
The N-alkylation of 1,2,4-triazole is a fundamental transformation in organic synthesis, crucial for the development of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The 1,2,4-triazole nucleus is a key structural motif in various marketed drugs.[1] However, the direct alkylation of the 1,2,4-triazole ring presents a significant challenge regarding regioselectivity, as the reaction can occur at either the N1 or N4 position, leading to isomeric mixtures.[1][2] This document provides detailed protocols and data for the regioselective N-alkylation of 1,2,4-triazole.
The alkylation of unsubstituted 1,2,4-triazole can result in two possible regioisomers, the 1-substituted and the 4-substituted products, along with the possibility of over-alkylation to form a quaternary salt.[1] The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[2] Generally, alkylation tends to favor the N1 position.[2][3]
One effective method for achieving high yields and consistent regioselectivity employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a mild, non-nucleophilic base.[1][3] This approach has been shown to provide a roughly 90:10 ratio of N1 to N4 isomers across a range of alkylating agents.[1][3] Other common methods utilize stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[1][4] While some reports have claimed high regiospecificity, it has been demonstrated that the isolation procedure, such as an aqueous work-up, can selectively remove the more polar 4-isomer, thus affecting the perceived isomer ratio of the isolated product.[1]
Fortunately, the N1 and N4 isomers often exhibit different polarities and volatilities, which allows for their separation by standard laboratory techniques like silica gel chromatography, distillation, or recrystallization.[1]
Experimental Protocols
Herein, two common protocols for the N-alkylation of 1,2,4-triazole are detailed.
Protocol 1: N-Alkylation using DBU in Tetrahydrofuran (THF)
This protocol describes a mild and convenient method for the N-alkylation of 1,2,4-triazole using DBU as the base, which generally provides good yields and a consistent N1:N4 isomer ratio.[1][3]
Materials and Equipment:
-
1,2,4-Triazole
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Reflux condenser (if heating is required)
-
Standard glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1,2,4-triazole (1.0 eq.).
-
Dissolve the triazole in anhydrous THF.
-
Add DBU (1.05 eq.) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add the alkylating agent (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature (20°C) and monitor its progress by Thin Layer Chromatography (TLC).[1] The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Work-up and Purification:
-
Redissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water to remove DBU salts and any remaining 1,2,4-triazole. The more polar 4-alkylated isomer may also partition into the aqueous layer to some extent.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
The resulting crude product, a mixture of N1 and N4 isomers, can be purified by silica gel column chromatography or distillation to separate the isomers.[1]
Protocol 2: N-Alkylation using Sodium Hydride (NaH) in DMF
This protocol utilizes a strong base, NaH, in a polar aprotic solvent, a common method for the alkylation of azoles.
Materials and Equipment:
-
1,2,4-Triazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, ice bath
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Standard glassware for work-up and purification
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend NaH (1.1 eq.) in anhydrous DMF.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 1,2,4-triazole (1.0 eq.) in anhydrous DMF to the NaH suspension. Stir until hydrogen gas evolution ceases (typically 30-60 minutes).
-
Add the alkylating agent (1.0 eq.) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
Work-up and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or distillation to separate the N1 and N4 isomers.
Data Presentation
The following table summarizes the results of N-alkylation of 1,2,4-triazole under various conditions, highlighting the regioselectivity and yield.
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N4 Ratio | Total Yield (%) |
| 4-Nitrobenzyl bromide | NaH | DMF | Room Temp | 90:10 | Not specified |
| 4-Nitrobenzyl bromide | NaOH | DMF | 20 | ~90:10 (crude) | Not specified |
| Ethyl bromoacetate | DBU | THF | 20 | 94:6 | 80 |
| Benzyl bromide | DBU | THF | 20 | 92:8 | 85 |
| Iodomethane | DBU | THF | 20 | 86:14 | 75 (distilled) |
| Iodoethane | DBU | THF | 20 | 89:11 | 78 (distilled) |
| tert-Butyl bromoacetate | K2CO3 | MeCN | 40 | Poor selectivity | ~16 (overall) |
Data compiled from multiple sources.[1][4] Ratios are based on NMR analysis of the crude product mixture before purification, as the work-up can alter the observed ratio.[1]
Visualization
The following diagram illustrates the general experimental workflow for the N-alkylation of 1,2,4-triazole.
References
Application Notes and Protocols: Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate and related 1,2,4-triazole derivatives in enzyme inhibition assays. While specific inhibitory data for this compound is not extensively available in public literature, the 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities. Derivatives of 1,2,4-triazole benzoic acid have demonstrated potential as anticancer agents, with some studies indicating modulation of key signaling pathways such as MAPK and PI3K/Akt.[1] This document offers generalized protocols for assays relevant to the potential therapeutic applications of this class of compounds, including anticancer cell proliferation, acetylcholinesterase inhibition, and α-glucosidase inhibition.
Introduction to 1,2,4-Triazole Benzoic Acid Derivatives
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, present in a variety of therapeutic agents. Compounds incorporating this scaffold have been reported to exhibit a broad spectrum of bioactivities, including antifungal, antiviral, and anti-inflammatory properties. Notably, various 1,2,4-triazole derivatives have been identified as potent enzyme inhibitors, targeting enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[2]
Recent studies on positional isomers, such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, have highlighted their potential as anticancer agents. These compounds have shown significant cytotoxic effects against human cancer cell lines, including MCF-7 and HCT-116. The mechanism of action for some of these related compounds is thought to involve the induction of apoptosis and modulation of critical cellular signaling pathways.[1]
Given the therapeutic potential of the 1,2,4-triazole benzoic acid core, this compound is a compound of interest for screening against various enzymatic targets. The following sections provide detailed protocols to facilitate such investigations.
Potential Therapeutic Applications and Relevant Enzyme Targets
Based on the activities of structurally related compounds, this compound could be investigated for the following applications and corresponding enzyme targets:
| Therapeutic Area | Potential Enzyme/Cellular Target | Rationale |
| Oncology | Cancer Cell Proliferation (e.g., MCF-7, HCT-116) | Positional isomers have demonstrated potent anticancer activity. |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | The 1,2,4-triazole scaffold is present in known AChE inhibitors.[2] |
| Diabetes Mellitus | α-Glucosidase | Various triazole derivatives are known inhibitors of α-glucosidase.[2] |
Experimental Protocols
The following are detailed protocols for the assessment of this compound in relevant assays.
Anticancer Activity: MTT Cell Proliferation Assay
This protocol is for assessing the cytotoxic effects of the test compound on cancer cell lines.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
After 24 hours of cell incubation, remove the medium and add 100 µL of the medium containing the test compound at various concentrations to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and its inhibition by the test compound.[5][6][7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB solution in Tris-HCl buffer.
-
Prepare a 200 mM ATCI solution in Tris-HCl buffer.
-
Prepare an AChE solution (e.g., 6.67 U/mL) in Tris-HCl buffer.
-
Prepare serial dilutions of the test compound in Tris-HCl buffer (with a small amount of DMSO if necessary, keeping the final DMSO concentration below 1%).
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Blank: 180 µL Tris-HCl buffer + 10 µL ATCI
-
Control (100% activity): 160 µL Tris-HCl buffer + 10 µL AChE + 20 µL DTNB + 10 µL buffer/solvent
-
Test Sample: 150 µL Tris-HCl buffer + 10 µL AChE + 20 µL DTNB + 10 µL test compound solution
-
-
Pre-incubate the plate for 15 minutes at 37°C.[7]
-
Initiate the reaction by adding 10 µL of ATCI to the control and test sample wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm in kinetic mode for 3-5 minutes, taking readings every 10-30 seconds.[7][8]
-
Calculate the rate of reaction (V) for each well (ΔAbs/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow of the AChE inhibition assay.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of the test compound on α-glucosidase activity.[9][10]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG), substrate
-
Sodium phosphate buffer (100 mM, pH 6.9)
-
Sodium carbonate (Na₂CO₃) (1 M)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) and 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate for 20 minutes at 37°C.[9]
-
Stop the reaction by adding 50 µL of 1 M Na₂CO₃.[9]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Experimental Workflow for α-Glucosidase Inhibition Assay
Caption: Workflow of the α-glucosidase inhibition assay.
Potential Signaling Pathways for Investigation
Should this compound demonstrate anticancer activity, further investigation into its mechanism of action could involve examining its effects on key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[1][12][13][14][15]
PI3K/Akt Signaling Pathway
Caption: Simplified PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
Caption: Simplified MAPK/ERK signaling pathway.
Data Presentation
All quantitative data, such as IC₅₀ values, should be summarized in clearly structured tables for easy comparison across different cell lines or enzymes.
Table 1: Hypothetical Enzyme Inhibition Data for this compound
| Enzyme/Cell Line | IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| MCF-7 | Data to be determined | Doxorubicin | Literature Value |
| HCT-116 | Data to be determined | Doxorubicin | Literature Value |
| AChE | Data to be determined | Galantamine | Literature Value |
| α-Glucosidase | Data to be determined | Acarbose | Literature Value |
Conclusion
While direct experimental data for this compound is limited, its structural similarity to other biologically active 1,2,4-triazole benzoic acid derivatives makes it a compelling candidate for enzyme inhibition screening. The protocols provided herein offer a robust framework for investigating its potential anticancer, neuroprotective, and antidiabetic properties. Further studies are warranted to elucidate the specific enzymatic targets and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. researchhub.com [researchhub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro α-glucosidase inhibitory assay [protocols.io]
- 10. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 11. bio-protocol.org [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Developing Anticancer Agents from Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of anticancer agents derived from the versatile triazole scaffold. Triazole derivatives have emerged as a promising class of compounds in oncology, exhibiting a broad spectrum of antitumor activities through various mechanisms of action. This document outlines the synthesis of exemplary triazole-containing anticancer agents, protocols for their biological evaluation, and a summary of their efficacy.
Introduction to Triazole Derivatives in Cancer Therapy
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are a privileged scaffold in medicinal chemistry.[1][2] Their unique structural features, including the ability to form hydrogen bonds, dipole-dipole interactions, and their metabolic stability, make them ideal candidates for drug design.[3] Both 1,2,3- and 1,2,4-triazole isomers have been extensively investigated for their therapeutic potential, leading to the development of numerous antifungal, antiviral, and, more recently, anticancer agents.[4][5][6]
The anticancer effects of triazole derivatives are diverse and target various hallmarks of cancer. They have been shown to inhibit key enzymes involved in tumor progression, such as kinases (e.g., EGFR, VEGFR), carbonic anhydrases, and topoisomerases.[7] Furthermore, many triazole-based compounds induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells, thereby preventing their proliferation.[8][9][10][11]
This document will focus on practical methodologies for synthesizing and evaluating the anticancer properties of novel triazole derivatives, providing researchers with the necessary tools to advance their drug discovery programs.
Synthesis of Anticancer Triazole Derivatives
The synthesis of triazole derivatives often utilizes the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][12] This reaction allows for the straightforward conjugation of various molecular fragments to the triazole core, enabling the generation of diverse chemical libraries for anticancer screening. Below are generalized protocols for the synthesis of two promising classes of triazole-based anticancer agents: Chrysin-Triazole Hybrids and Tetrahydrocurcumin-Triazole Conjugates.
General Experimental Workflow for Synthesis
The following diagram illustrates a typical workflow for the synthesis and purification of triazole derivatives.
Caption: General workflow for the synthesis of triazole derivatives.
Protocol: Synthesis of Chrysin-Triazole Derivatives[3][14][15][16][17]
This protocol describes the synthesis of chrysin-1,2,3-triazole hybrids, which have demonstrated significant anticancer activity.
Materials:
-
Chrysin
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Various substituted azides
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of O-propargyl chrysin (Alkyne intermediate):
-
To a solution of chrysin in DMF, add K₂CO₃ and propargyl bromide.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with EtOAc.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain O-propargyl chrysin.
-
-
Synthesis of Chrysin-Triazole Hybrids (Click Reaction):
-
Dissolve O-propargyl chrysin and a substituted azide in a mixture of t-BuOH and H₂O.
-
Add CuSO₄·5H₂O and sodium ascorbate to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, add water to the reaction mixture and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/EtOAc) to yield the final chrysin-triazole derivative.
-
-
Characterization:
-
Confirm the structure of the synthesized compounds using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol: Synthesis of Tetrahydrocurcumin-Triazole Derivatives[18]
This protocol outlines the synthesis of 1,2,3-triazole linked tetrahydrocurcumin derivatives, another class of potent anticancer agents.
Materials:
-
Tetrahydrocurcumin
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Various anilines
-
Sodium azide (NaN₃)
-
Trifluoroacetic acid
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure:
-
Synthesis of Tetrahydrocurcumin mono-alkyne:
-
Synthesis of Azide Derivatives:
-
React various anilines with sodium azide in DCM using trifluoroacetic acid to generate the corresponding azide derivatives.[13]
-
-
Synthesis of Tetrahydrocurcumin-Triazole Conjugates (Click Reaction):
-
In a mixture of THF, t-BuOH, and H₂O, dissolve the tetrahydrocurcumin mono-alkyne and the desired azide derivative.[13]
-
Add CuSO₄·5H₂O and sodium ascorbate to initiate the click reaction.[13]
-
Stir the mixture at room temperature for 12 hours.[13]
-
Purify the final tetrahydrocurcumin-triazole conjugates using column chromatography.[13]
-
-
Characterization:
-
Identify the structures of the synthesized compounds using NMR, HRMS, and IR techniques.[13]
-
Biological Evaluation of Anticancer Activity
The in vitro anticancer activity of the synthesized triazole derivatives is typically assessed using a panel of human cancer cell lines. Key assays include evaluating cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Cell Viability Assay (MTT Assay)[19][20][21][22][23]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, PC-3, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized triazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole derivatives in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)[7][24][25][26][27]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Cancer cells treated with triazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the triazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Cell Cycle Analysis (Propidium Iodide Staining)[5][8][28][29][30]
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with triazole derivatives
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with the triazole derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
Use appropriate software to analyze the cell cycle distribution and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Quantitative Data Summary
The following tables summarize the anticancer activity of representative triazole derivatives from the literature.
Table 1: Cytotoxicity (IC₅₀) of Selected Triazole Derivatives against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chrysin-Triazole | Compound 5c | PC-3 (Prostate) | 10.8 | [14][15] |
| MCF-7 (Breast) | 20.53 | [14][15] | ||
| Tetrahydrocurcumin-Triazole | Compound 4g | HCT-116 (Colon) | 1.09 | [13] |
| A549 (Lung) | 45.16 | [13] | ||
| Benzothiazole-Triazole | Trichloro substituted | Triple-Negative Breast Cancer | 30.49 | [10] |
| 1,2,4-Triazole | Compound 5e | SKOV3 (Ovarian) | 0.53 | [16] |
Table 2: Effects of Triazole Derivatives on Cell Cycle and Apoptosis
| Compound Class/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |
| Chrysin-Triazole (5a, 5c, 5h) | MCF-7 | G2/M phase arrest | - | [3][17][14] |
| Tetrahydrocurcumin-Triazole (4g) | HCT-116 | G1 phase arrest | - | [13] |
| Benzothiazole-Triazole | Triple-Negative Breast Cancer | G2/M phase arrest | Induced | [10] |
| 1,2,4-Triazole (5e) | SKOV3 | G2/M phase arrest | - | [16] |
| 1,2,3-Triazole-Chalcone Hybrid | HCT-116, MCF-7, etc. | - | Induced via Bax/Bcl-2 ratio elevation | [11] |
Signaling Pathways Modulated by Anticancer Triazole Derivatives
Triazole derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Many triazole derivatives have been designed to inhibit the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth, proliferation, and angiogenesis.
Caption: Inhibition of EGFR and VEGFR signaling by triazole derivatives.
Modulation of the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often hyperactivated in cancer.[4][5][18][19][20] Triazole derivatives can inhibit this pathway, leading to the induction of apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asu.elsevierpure.com [asu.elsevierpure.com]
- 4. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Biological Evaluation of New 1,2,3-Triazole Derivatives of the Chrysin Flavonoid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The 1,2,4-triazole moiety is a well-established pharmacophore in many commercial fungicides. Triazole fungicides are known for their broad-spectrum activity and specific mode of action, primarily through the inhibition of sterol biosynthesis in fungi. This application note details the utility of this compound as a key intermediate, focusing on its conversion to the corresponding carboxylic acid and subsequent derivatization to create potential fungicidal compounds.
Core Application: Intermediate for Fungicide Synthesis
The primary application of this compound in agrochemical synthesis is as a stable precursor to 3-(1H-1,2,4-triazol-1-yl)benzoic acid. The methyl ester provides a protected form of the carboxylic acid, which can be advantageous for purification and handling. The subsequent hydrolysis to the carboxylic acid provides a key functional group for further molecular elaboration, most commonly through the formation of amides or esters, to produce biologically active molecules.
Signaling Pathway of Triazole Fungicides
Triazole fungicides act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol.[1] Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
Figure 1: Mechanism of action of triazole fungicides.
Experimental Protocols
The following protocols describe a two-step synthetic sequence to illustrate the application of this compound in the synthesis of a potential fungicidal amide.
Step 1: Hydrolysis of this compound
This protocol details the conversion of the methyl ester to the corresponding carboxylic acid, 3-(1H-1,2,4-triazol-1-yl)benzoic acid.
Reaction Scheme:
Figure 2: Hydrolysis of the methyl ester.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup and filtration
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a solvent mixture of methanol and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (1.5 - 2.0 eq) dissolved in a small amount of water.
-
Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH 3-4 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Purity (%) | Typical Yield (%) |
| This compound | 1.0 | 203.19 | >97 | 90-98 |
| Sodium Hydroxide | 1.5 | 40.00 | >98 | - |
| Product | ||||
| 3-(1H-1,2,4-triazol-1-yl)benzoic acid | - | 189.16 | >98 |
Step 2: Amide Coupling to Synthesize a Potential Fungicide
This protocol describes the synthesis of a representative N-aryl amide from 3-(1H-1,2,4-triazol-1-yl)benzoic acid. N-aryl amides are common structural motifs in modern fungicides.
Reaction Scheme:
Figure 3: Amide coupling reaction.
Materials:
-
3-(1H-1,2,4-triazol-1-yl)benzoic acid
-
A substituted aniline (e.g., 4-isopropylaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or a similar coupling agent
-
Hydroxybenzotriazole (HOBt) or an alternative additive
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
-
Standard glassware for reaction and workup (extraction, drying)
-
Purification apparatus (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve 3-(1H-1,2,4-triazol-1-yl)benzoic acid (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., nitrogen).
-
Add EDC (1.2 eq), HOBt (1.1 eq), and the substituted aniline (1.1 eq).
-
Add DIPEA (2.0 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.
Quantitative Data (Representative):
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Purity (%) | Typical Yield (%) |
| 3-(1H-1,2,4-triazol-1-yl)benzoic acid | 1.0 | 189.16 | >98 | 70-90 |
| Substituted Aniline | 1.1 | Varies | >98 | - |
| EDC | 1.2 | 191.70 | >98 | - |
| Product | ||||
| N-Aryl-3-(1H-1,2,4-triazol-1-yl)benzamide | - | Varies | >98 |
Overall Synthetic Workflow
The following diagram illustrates the overall process from the starting material to a potential agrochemical product.
Figure 4: Synthetic workflow diagram.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of potential agrochemicals, particularly fungicides. Its straightforward conversion to the corresponding carboxylic acid opens up numerous possibilities for creating diverse libraries of amide and ester derivatives for biological screening. The protocols provided herein offer a reliable foundation for researchers to explore the utility of this building block in the development of new and effective crop protection agents.
References
Application Notes and Protocols: Synthesis and SAR Studies of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate and its derivatives for the exploration of their structure-activity relationships (SAR), particularly in the context of anticancer drug discovery. The protocols detailed below are based on established synthetic methodologies for analogous compounds and provide a framework for the generation of a library of derivatives for biological screening.
Introduction
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The strategic incorporation of a methyl benzoate group at the 3-position of the phenyl ring attached to the triazole offers a versatile platform for further chemical modification and SAR studies. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, allowing for the exploration of how different substituents impact biological activity. This document outlines the synthesis of the core scaffold and provides protocols for the biological evaluation of its derivatives, with a focus on their potential as anticancer agents that induce apoptosis.
Synthesis of this compound (3)
The synthesis of the target compound, this compound, can be achieved through a two-step process starting from commercially available Methyl 3-aminobenzoate. The first step involves the formation of a formamidine intermediate, which is then cyclized with hydrazine to yield the desired 1,2,4-triazole ring.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 3-((dimethylamino)methyleneamino)benzoate (2)
-
To a solution of Methyl 3-aminobenzoate (1) (1.51 g, 10 mmol) in anhydrous toluene (20 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.31 g, 11 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude formamidine intermediate (2). This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound (3)
-
Dissolve the crude Methyl 3-((dimethylamino)methyleneamino)benzoate (2) from the previous step in glacial acetic acid (15 mL).
-
Add hydrazine hydrate (0.55 mL, 11 mmol) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water (100 mL).
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound (3).
Structure-Activity Relationship (SAR) Studies
While specific SAR data for this compound derivatives are not extensively available, studies on the isomeric 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids provide valuable insights into the structural requirements for anticancer activity.[1][2][3] The following table summarizes the in vitro cytotoxic activity of some 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids against human breast cancer (MCF-7) and human colon carcinoma (HCT-116) cell lines.
Table 1: Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids [1][2][3]
| Compound ID | R Group (on a side chain attached to the benzoic acid) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 1 | -H | > 50 | > 50 |
| 2 | 4-Chlorophenyl | 18.7 | 25.7 |
| 5 | 4-Nitrophenyl | 20.3 | 28.1 |
| 14 | 2,4-Dichlorophenyl | 15.6 | 23.9 |
| 15 | 4-Fluorophenyl | 19.2 | 26.5 |
| Doxorubicin | (Reference Drug) | 19.7 | 22.6 |
Data is for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, not the 3-substituted isomers.
SAR Insights:
-
The unsubstituted parent compound (Compound 1) shows weak activity, indicating that substitution on the periphery of the molecule is crucial for cytotoxicity.
-
The introduction of substituted phenyl rings (Compounds 2, 5, 14, 15) significantly enhances the anticancer activity.[1][2][3]
-
Electron-withdrawing groups, such as chloro, nitro, and fluoro, on the phenyl ring appear to be favorable for activity.[1][2][3]
-
The presence of two chloro substituents (Compound 14) leads to the most potent compound in this series against the MCF-7 cell line.[1][2][3]
Based on these findings, it is hypothesized that derivatives of this compound bearing electron-withdrawing and hydrophobic groups on a side chain attached to the benzoate ester would exhibit promising anticancer activity.
Proposed Signaling Pathway: Induction of Apoptosis
Several studies have shown that 1,2,4-triazole derivatives exert their anticancer effects by inducing apoptosis.[4][5] The proposed mechanism involves the activation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, leading to the activation of executioner caspases and subsequent cell death.
Diagram of the Apoptotic Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by 1,2,4-triazole derivatives.
Biological Evaluation Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.
-
Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity relative to the untreated control.
Conclusion
The synthetic and biological evaluation protocols provided in these application notes offer a robust framework for the discovery and development of novel anticancer agents based on the this compound scaffold. By systematically synthesizing and screening derivatives, researchers can elucidate key structure-activity relationships and identify lead compounds with potent and selective anticancer activity. Further investigation into the mechanism of action, particularly the modulation of apoptotic pathways, will be crucial for the optimization of these promising therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Revolutionizing Triazole Synthesis: Application Notes and Protocols for Click Chemistry
Introduction
Triazole compounds are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antifungal, antiviral, antibacterial, and anticancer properties.[1][2][3] The advent of "click chemistry" has revolutionized the synthesis of these vital heterocyclic scaffolds, offering rapid, efficient, and highly specific methods for their preparation.[4][5] This document provides detailed application notes and experimental protocols for the synthesis of triazole compounds using various click chemistry methodologies, intended for researchers, scientists, and professionals in the field of drug development.
The core of these methods lies in the azide-alkyne cycloaddition reaction, which can be catalyzed by copper or ruthenium, or proceed through a strain-promoted, catalyst-free pathway. Each method offers distinct advantages and is suited for different applications, from small-scale organic synthesis to complex bioconjugation in living systems.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming 1,4-disubstituted 1,2,3-triazoles with high yields and regioselectivity.[6][7] The reaction is robust, versatile, and compatible with a wide range of functional groups.
Catalytic Cycle of CuAAC
The mechanism of CuAAC involves a multi-step process facilitated by a copper(I) catalyst. The cycle begins with the formation of a copper-acetylide intermediate, which then reacts with an azide. A six-membered copper metallacycle is formed, which subsequently undergoes ring contraction and protonolysis to yield the triazole product and regenerate the copper(I) catalyst.
Experimental Protocol: General Procedure for CuAAC
This protocol describes a typical small-scale synthesis of a 1,4-disubstituted 1,2,3-triazole using in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate.
Materials:
-
Terminal alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-10 mol%)
-
Sodium ascorbate (5-20 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, THF)
-
Nitrogen or Argon source (optional but recommended)
Procedure:
-
To a reaction vessel, add the terminal alkyne and the azide.
-
Dissolve the starting materials in the chosen solvent.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution. The order of addition is crucial.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for CuAAC Reactions
| Catalyst System | Alkyne | Azide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuSO₄/NaAsc | Phenylacetylene | Benzyl azide | t-BuOH/H₂O | RT | 1-2 | >95 | [6] |
| CuI | Various | Various | Various | RT-100 | 1-24 | 85-95 | [8] |
| Cu/C | Phenylacetylene | Benzyl azide | H₂O | 80 | 0.5 | 98 | [8] |
| Electro-assisted Cu foil | Benzyl bromide + NaN₃ | Phenylacetylene | t-BuOH/H₂O | RT | 1 | 78-90 | [9][10] |
| Au/TiO₂ (MW) | Phenylacetylene | Benzyl bromide + NaN₃ | H₂O/MeCN | 150 | 0.25 | 79 | [11] |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, yielding 1,5-disubstituted 1,2,3-triazoles.[12][13] This reaction is particularly useful for the synthesis of fully substituted triazoles from internal alkynes.
Catalytic Cycle of RuAAC
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to a ruthenium center, forming a six-membered ruthenacycle intermediate. This is followed by reductive elimination to afford the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[14]
Experimental Protocol: General Procedure for RuAAC
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole using a ruthenium catalyst.
Materials:
-
Terminal or internal alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Ruthenium catalyst (e.g., CpRuCl(COD), [CpRuCl]₄) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, THF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up the reaction under an inert atmosphere.
-
To a flame-dried reaction vessel, add the ruthenium catalyst.
-
Add the anhydrous solvent, followed by the alkyne and the azide.
-
Stir the reaction mixture at the desired temperature (room temperature to elevated temperatures). Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired triazole.
Quantitative Data for RuAAC Reactions
| Catalyst | Alkyne | Azide | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CpRuCl(COD) | Phenylacetylene | Benzyl azide | Toluene | RT | 12 | 94 | [14] |
| [CpRuCl]₄ | 1-Octyne | Benzyl azide | DMF | 110 (MW) | 0.33 | High | [12] |
| Cp*RuCl(PPh₃)₂ | Phenylacetylene | Benzyl azide | Toluene | 80 | 2 | 98 | [14] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful, copper-free click reaction that is ideal for bioconjugation and applications in living systems due to the absence of a cytotoxic metal catalyst.[15][] The reaction relies on the high ring strain of cyclooctyne derivatives to accelerate the cycloaddition with azides.
Experimental Workflow for SPAAC
The workflow for a typical SPAAC reaction, especially in a biological context, involves the preparation of the azide- and cyclooctyne-functionalized molecules, followed by their conjugation and subsequent purification.
Experimental Protocol: SPAAC for Protein Labeling
This protocol provides a general method for labeling an azide-modified protein with a cyclooctyne-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-dye conjugate (e.g., DBCO-dye) dissolved in DMSO
-
Desalting column or other protein purification system
Procedure:
-
Ensure the azide-modified protein is purified and at a known concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of the cyclooctyne-dye conjugate in DMSO (e.g., 10 mM).
-
To the protein solution, add a 5- to 20-fold molar excess of the cyclooctyne-dye stock solution. The final concentration of DMSO should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.
-
Remove the unreacted cyclooctyne-dye by passing the reaction mixture through a desalting column equilibrated with the appropriate buffer.
-
Characterize the labeled protein using techniques such as UV-Vis spectroscopy, SDS-PAGE with fluorescence imaging, and mass spectrometry.
Quantitative Data for SPAAC Reactions
The reactivity of different cyclooctynes varies significantly, which is reflected in their second-order rate constants.
| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| DBCO | Benzyl Azide | ~0.6 - 1.0 | [17] |
| BCN | Benzyl Azide | ~0.06 - 0.1 | [17] |
| DIBO | Benzyl Azide | ~0.3 - 0.7 | [17] |
| DIBAC | Benzyl Azide | ~0.3 | [17] |
| BARAC | Benzyl Azide | ~0.9 | [17] |
Click chemistry provides a powerful and versatile toolkit for the synthesis of triazole compounds. The choice of method—CuAAC, RuAAC, or SPAAC—depends on the desired triazole regioisomer and the specific application, particularly the tolerance for a metal catalyst. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize these cutting-edge synthetic methodologies in their drug discovery and development endeavors.
References
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Characterization of Triazole Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Triazole compounds are a significant class of heterocyclic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] Their diverse biological activities and versatile chemical properties necessitate robust and comprehensive analytical characterization to ensure identity, purity, and structural integrity. These application notes provide detailed protocols and data for the characterization of triazole compounds using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of triazole derivatives in solution.[2] It provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C, allowing for the determination of molecular structure, connectivity, and conformation.
Application Notes
-
¹H NMR Spectroscopy: The proton NMR spectra of triazole derivatives show characteristic signals for protons on the triazole ring and its substituents.[2]
-
Triazole Ring Protons: Protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.5 ppm.[2] For 1,2,3-triazoles, the C5-proton of a 1,4-disubstituted ring appears as a singlet between 7.5 and 8.8 ppm, which is a key indicator of successful triazole formation in "click" chemistry reactions.[3]
-
Substituent Protons: The chemical shifts of protons on substituents will appear in their expected regions, for instance, alkyl protons in the upfield region (δ 0.5-4.5 ppm).[2]
-
-
¹³C NMR Spectroscopy: The carbon NMR spectra provide information on the carbon framework of the triazole compound.
-
Triazole Ring Carbons: The chemical shifts of the carbon atoms in the triazole ring are influenced by the substitution pattern. For some 1,2,3-triazoles, the C5 carbon signal is observed around 128-130 ppm, while the C4 carbon is found above 135 ppm.[4]
-
-
2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning proton and carbon signals, especially in complex triazole derivatives.[5] ¹H/¹⁵N gHMBC experiments can be used to distinguish between different isomeric forms of disubstituted 1,2,3-triazoles.[6]
Quantitative Data
Table 1: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Representative Triazole Derivatives.
| Compound Type | Nucleus | Triazole Ring | Substituents | Reference |
| 1,4-Disubstituted 1,2,3-Triazole | ¹H | C5-H: 7.5 - 8.8 (singlet) | Acetylenic Proton (starting material): ~2-3 ppm (disappears) | [3] |
| 1,2,4-Triazole Derivatives | ¹H | C3-H & C5-H: 7.5 - 9.5 | Alkyl Protons: 0.5 - 4.5 | [2] |
| Substituted 1,2,3-Triazoles | ¹³C | C5: 128 - 130 | - | [4] |
| Substituted 1,2,3-Triazoles | ¹³C | C4: > 135 | - | [4] |
| 1-Bromo-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluoride | ¹H | 8.66 (s, 1H) | 7.85 (d, 2H), 7.47 (t, 2H), 7.37 (t, 1H), 7.00-6.97 (m, 1H), 5.47 (dd, 1H), 5.30 (dd, 1H) | [7] |
| 1-Bromo-2-(4-(2-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethane-1-sulfonyl fluoride | ¹H | 8.61 (d, 1H) | 8.17 (td, 1H), 7.46-7.41 (m, 1H), 7.38-7.33 (m, 2H), 7.03-7.00 (m, 1H), 5.53 (dd, 1H), 5.37 (dd, 1H) | [7] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified triazole compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment involves a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For quantitative analysis, ensure a longer relaxation delay (e.g., 5 times the longest T₁) is used.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to elucidate the structure.[3]
-
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of triazole compounds, as well as for structural elucidation through fragmentation analysis.[8]
Application Notes
-
Ionization Techniques: The choice of ionization technique is critical for the analysis of triazoles.[8]
-
Electrospray Ionization (ESI): A "soft" ionization technique suitable for polar triazoles, often preserving the molecular ion. It is highly sensitive but can be prone to ion suppression.[8]
-
Atmospheric Pressure Chemical Ionization (APCI): Suitable for non-polar to moderately polar, thermally stable triazoles and is generally less susceptible to matrix effects than ESI.[8]
-
-
Mass Analyzers:
-
Triple Quadrupole (QqQ): Ideal for quantitative analysis and targeted screening using Multiple Reaction Monitoring (MRM).[9]
-
Time-of-Flight (TOF): Provides high resolution and excellent mass accuracy, enabling the determination of elemental composition.[8]
-
Ion Trap: Capable of MSⁿ fragmentation, which is valuable for detailed structural elucidation of unknown triazole derivatives.[8]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful combination for the analysis of triazoles in complex matrices.[10] It offers high sensitivity and selectivity, making it suitable for therapeutic drug monitoring and residue analysis.[9][11]
Quantitative Data
Table 2: Representative LC-MS/MS Parameters for Triazole Analysis.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Voriconazole | 350.1 | 127.1 | 35 | [12] |
| Itraconazole | 705.3 | 392.2 | 30 | [12] |
| Posaconazole | 701.3 | 655.3 | 25 | [12] |
| Fluconazole | 307.1 | 220.1 | 20 | [9] |
| Tebuconazole | 308.2 | 70.1 | - | [13] |
| Propiconazole | 342.1 | 159.1 | - | [13] |
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation (for biological samples):
-
To 100 µL of plasma or serum, add an internal standard.
-
Precipitate proteins by adding 300 µL of acetonitrile or a methanol/acetonitrile mixture.[12]
-
Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 or 0.45 µm syringe filter.[14]
-
The filtered extract is ready for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.[15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.[16]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.[17]
-
MS Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows.
-
Acquisition Mode: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[17]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Quantify the triazole compound in the unknown samples using the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used for the separation, identification, and quantification of triazole compounds in various matrices.[14]
Application Notes
-
Modes of Separation:
-
Detection:
-
UV-Vis/Diode Array Detection (DAD): Many triazole compounds contain chromophores that absorb UV light, making UV detection a common choice.[18][19] DAD provides spectral information, which aids in peak identification.[18]
-
Mass Spectrometry (MS): Coupling HPLC with MS provides higher sensitivity and selectivity.[20]
-
Quantitative Data
Table 3: HPLC Methods for the Analysis of Triazole Compounds.
| Analyte(s) | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Paclobutrazol, Uniconazole | C18 | Acetonitrile/Water | 1.0 | DAD | [18] |
| Voriconazole, Posaconazole, Itraconazole | C6-phenyl | Gradient of 0.01 M phosphate buffer (pH 3.5) and acetonitrile | 1.0 | UV (262 nm) | [21] |
| Polar Triazoles | HILIC | Gradient of high concentration acetonitrile with aqueous buffer | - | UV or MS | [14] |
| 1,2,4-Triazole | Primesep 100 | Acetonitrile, water, ammonium formate | 1.0 | ELSD, MS | [22] |
Experimental Protocol: RP-HPLC with UV Detection
-
Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the triazole standard in a suitable solvent (e.g., methanol or acetonitrile). Serially dilute the stock solution to prepare a series of working standards for the calibration curve.[14]
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.[14]
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Injection Volume: 10-20 µL.
-
Detector: UV detector set at the wavelength of maximum absorbance for the triazole of interest (e.g., 262 nm).[21]
-
-
Data Analysis:
-
Identify the peak corresponding to the triazole compound by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the triazole in the sample from the calibration curve.
-
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of triazole compounds in the solid state.[23] It provides precise information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.[23][24]
Application Notes
-
Prerequisites: A suitable single crystal of high quality is required, which can sometimes be challenging to obtain.[23]
-
Information Obtained: This technique yields a definitive 3D molecular model, which is invaluable for understanding structure-activity relationships, confirming absolute stereochemistry, and analyzing crystal packing.[23]
-
Complementary Nature: While X-ray crystallography provides the definitive solid-state structure, it is important to note that the conformation in the crystal may differ from that in solution. Therefore, it is often used in conjunction with solution-state techniques like NMR.[23]
Quantitative Data
Table 4: Example Crystallographic Data for 1,2,4-Triazole Derivatives.
| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Compound 1 (Precursor) | C₁₀H₉N₅S | Monoclinic | P2₁ | a = 6.2351 Å, b = 26.0156 Å, c = 12.4864 Å, β = 93.243° | [24] |
| Compound 3 (Fused Triazole) | C₁₈H₁₄BrN₅S | Triclinic | P-1 | a = 5.9308 Å, b = 10.9695 Å, c = 14.7966 Å, α = 100.501°, β = 98.618°, γ = 90.00° | [24] |
| PAMT | C₈H₈N₄S | Triclinic | P-1 | a = 6.1698 Å, b = 7.1765 Å, c = 9.9894 Å, α = 81.87°, β = 84.97°, γ = 78.81° | [25] |
| MAMT | C₉H₁₀N₄S | Triclinic | P-1 | a = 5.996 Å, b = 7.582 Å, c = 11.143 Å, α = 73.16°, β = 89.65°, γ = 87.88° | [25] |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the triazole compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Data Processing and Structure Solution:
-
Process the collected diffraction intensities to correct for experimental factors.
-
Determine the unit cell parameters and the space group.
-
Solve the "phase problem" using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[23]
-
-
Structure Refinement:
-
Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
-
The final refined structure provides the precise 3D arrangement of atoms in the crystal.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and simple technique used to identify functional groups present in a triazole compound.
Application Notes
-
Vibrational Modes: The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
-
Characteristic Bands: "Marker bands" can be identified that are characteristic of the triazole ring.[26] For example, the FT-IR spectrum of 1,2,4-triazole shows characteristic absorption peaks for C-H aromatic vibrations around 3032-3097 cm⁻¹ and an N-H stretching vibration around 3126 cm⁻¹.[27]
-
Applications: FT-IR is useful for confirming the presence of the triazole ring, identifying other functional groups in the molecule, and monitoring reaction progress.
Quantitative Data
Table 5: Characteristic FT-IR Absorption Bands for Triazole Compounds.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C-H (aromatic) | Stretching | 3032 - 3097 | [27] |
| N-H | Stretching | ~3126 | [27] |
| C=C (aromatic) | Stretching | 1483 - 1529 | [27] |
| -N=N- | Stretching | ~1543 | [27] |
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid triazole compound directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Analyze the resulting IR spectrum to identify the characteristic absorption bands of the functional groups present in the molecule.
-
References
- 1. Triazole - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 6. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A mild protocol for efficient preparation of functional molecules containing triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciex.com [sciex.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. scioninstruments.com [scioninstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
- 21. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate in the Development of Carbonic Anhydrase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological processes, including pH homeostasis, gas transport, and electrolyte secretion. Several isoforms of human carbonic anhydrase (hCA) have been identified, and their dysregulation is implicated in various pathologies. Notably, isoforms hCA II, IX, and XII are established therapeutic targets for glaucoma, epilepsy, and certain types of cancer, respectively.
The development of isoform-selective carbonic anhydrase inhibitors is a significant area of research in medicinal chemistry. A common strategy for designing potent CA inhibitors involves the incorporation of a zinc-binding group, such as a sulfonamide, which coordinates to the zinc ion in the enzyme's active site. The scaffold to which the sulfonamide is attached plays a crucial role in determining the inhibitor's potency and isoform selectivity.
This document provides detailed application notes and protocols for the use of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate as a key intermediate in the synthesis of novel carbonic anhydrase inhibitors. The 1,2,4-triazole moiety offers a versatile scaffold that can be readily functionalized to explore the chemical space around the active site of carbonic anhydrases, potentially leading to the discovery of potent and selective inhibitors.
Data Presentation
The following table summarizes the inhibitory activity of representative triazole-containing benzenesulfonamide derivatives against various human carbonic anhydrase isoforms. This data highlights the potential of this class of compounds as potent carbonic anhydrase inhibitors.
| Compound ID | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [1][2] |
| Compound 4d | - | - | 0.03 µM (Kᵢ) | - | [2] |
| Compound 5b | - | - | - | 0.02 µM (Kᵢ) | [2] |
| Compound 5h | - | - | 0.06 µM (Kᵢ) | - | [2] |
| Compound 6b | - | - | 0.03 µM (Kᵢ) | - | [2] |
| Compound 6d | - | - | - | 0.02 µM (Kᵢ) | [2] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6d | 18.8 | >1000 | >1000 | >1000 | [1] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6q | 38.3 | >1000 | >1000 | >1000 | [1] |
| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrid 6e | 50.4 | >1000 | >1000 | >1000 | [1] |
| 4-Aryl-1H-1,2,3-triazol-1-yl substituted pyridine-3-sulfonamide 5 | >10000 | 271.5 | - | - | [3] |
| 4-Aryl-1H-1,2,3-triazol-1-yl substituted pyridine-3-sulfonamide 12 | >10000 | >10000 | - | - | [3] |
| 4-Aryl-1H-1,2,3-triazol-1-yl substituted pyridine-3-sulfonamide 22 | >10000 | >10000 | - | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Chan-Lam Coupling
This protocol describes a plausible method for the N-arylation of 1,2,4-triazole with 3-(methoxycarbonyl)phenylboronic acid.
Materials:
-
3-(Methoxycarbonyl)phenylboronic acid
-
1H-1,2,4-triazole
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask, dissolve 3-(methoxycarbonyl)phenylboronic acid (1.2 equivalents) and 1H-1,2,4-triazole (1.0 equivalent) in dichloromethane (DCM).
-
Add copper(II) acetate (1.5 equivalents) and pyridine (2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature and open to the air for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-(1H-1,2,4-triazol-1-yl)benzoic acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a mixture of THF (or MeOH) and water.
-
Add an excess of LiOH (or NaOH) and stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
The resulting precipitate is the carboxylic acid product. If no precipitate forms, extract the aqueous layer with ethyl acetate.
-
Collect the precipitate by filtration or dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to yield 3-(1H-1,2,4-triazol-1-yl)benzoic acid.
Protocol 3: Synthesis of a Sulfonamide-based Carbonic Anhydrase Inhibitor
This protocol outlines the general steps to convert the carboxylic acid intermediate into a sulfonamide derivative.
Materials:
-
3-(1H-1,2,4-triazol-1-yl)benzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
4-Aminobenzenesulfonamide
-
Pyridine or Triethylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Acid Chloride Formation: Suspend 3-(1H-1,2,4-triazol-1-yl)benzoic acid in anhydrous DCM. Add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride or oxalyl chloride. Stir the mixture at room temperature until the reaction is complete. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve 4-aminobenzenesulfonamide in anhydrous DCM or THF and add pyridine or triethylamine. Cool the solution in an ice bath. Add a solution of the crude acid chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final sulfonamide inhibitor.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This is a generalized colorimetric assay to determine the inhibitory activity of the synthesized compounds.[4]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds and a standard inhibitor (e.g., Acetazolamide)
-
DMSO for dissolving compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.
-
Prepare stock solutions of the test compounds and the standard inhibitor in DMSO.
-
-
Assay Protocol:
-
In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for control).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.
-
Visualizations
References
- 1. Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in silico insights of novel 1,2,3-triazole benzenesulfonamide derivatives as potential carbonic anhydrase IX and XII inhibitors with promising anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazole derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[1][2] Assessing the cytotoxic effects of these derivatives is a critical step in the drug discovery and development process. This document provides detailed application notes and experimental protocols for key cell-based assays to evaluate the cytotoxicity of triazole derivatives, along with data presentation guidelines and visualizations of relevant biological pathways.
The assays described herein are fundamental for determining the concentration-dependent effects of triazole compounds on cell viability, proliferation, and the mechanisms of cell death, such as apoptosis.[1]
Key Cytotoxicity Assays
A variety of in vitro assays are available to measure the cytotoxic effects of chemical compounds. The choice of assay depends on the specific research question, the expected mechanism of action, and the cell type being studied. Commonly employed assays for triazole derivatives include:
-
Metabolic Viability Assays (e.g., MTT Assay): These colorimetric assays measure the metabolic activity of cells, which is often used as an indicator of cell viability.[3][4]
-
Membrane Integrity Assays (e.g., LDH Assay): These assays quantify the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.[5][6][7][8][9]
-
Apoptosis Assays: A suite of assays designed to detect the biochemical and morphological hallmarks of programmed cell death (apoptosis), a common mechanism of action for anticancer agents.[1][10]
I. MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][4] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[3][4] The amount of formazan produced is proportional to the number of living, metabolically active cells.
Experimental Protocol: MTT Assay
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[3][11] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the triazole derivatives in culture medium. The final solvent concentration should be kept constant across all wells and should typically not exceed 0.5% to avoid solvent-induced toxicity.[3] Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the compounds.[3]
-
Untreated Control: Cells treated with culture medium only.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (final concentration of 0.45-0.5 mg/mL) to each well.[12]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[3]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for about 15 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3][12]
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Data Presentation: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key parameter derived from the MTT assay. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. IC50 values are typically determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Cytotoxicity (IC50, µM) of Selected Triazole Derivatives against Various Cancer Cell Lines.
| Compound/Derivative | A549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) | PC-3 (Prostate) | HeLa (Cervical) | Reference Drug (e.g., Cisplatin) |
| 1,2,3-Triazole Hybrids | ||||||
| Coumarin Derivative 4a | 2.97 | - | - | - | - | 24.15 (A549) |
| Coumarin Derivative 4b | 4.78 | - | - | - | - | 24.15 (A549) |
| Pyridine Derivative 35a | 1.023 | - | - | - | - | 1.622 (E7010) |
| Podophyllotoxin Deriv. 19a | 0.021 | - | - | - | - | 0.027 (Podophyllotoxin) |
| Chalcone-Matrine Hybrid 12a | 5.01 | - | - | - | - | - |
| Benzofuroquinoline Deriv. 33a | 0.53 | - | - | - | - | - |
| Benzofuroquinoline Deriv. 33b | 0.26 | - | - | - | - | - |
| Epipodophyllotoxin Deriv. 20a | 0.97 | - | - | - | - | 1.97 (Etoposide) |
| 1,2,4-Triazole Hybrids | ||||||
| Bis-Indolyl Conjugate 15r | - | - | 0.85 | - | - | 5.31 (5-FU) |
| Bis-Indolyl Conjugate 15o | - | - | 2.04 | - | - | 5.31 (5-FU) |
| Quinazolinone Hybrid 6a | - | IC50 reported | - | - | Mild effect | - |
| Chalcone Hybrid 24 | 4.4 | - | - | - | - | 15.3 |
| Chalcone Hybrid 25 | 16.04 | - | - | - | - | 15.3 |
| Other Triazole Derivatives | ||||||
| Betulin-1,2,4-Triazole (Bet-TZ1) | - | 46.92 | - | - | - | - |
| 1,2,3-Triazole T1 | - | 273.947 | - | 91.476 | - | - |
| Coumarin-Triazole (LaSOM 186) | - | 2.66 | - | - | - | 45.33 |
| Coumarin-Triazole (LaSOM 190) | - | 2.85 | - | - | - | 45.33 |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[14][15][16][17][18][19] "-" indicates data not available in the cited sources.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
II. LDH Cytotoxicity Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][7][8][9] LDH is a stable cytosolic enzyme that is released upon cell lysis or membrane damage.[6][7][8] The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product.[5][6][7] The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Experimental Protocol: LDH Assay
Materials:
-
96-well microtiter plates
-
Cells and triazole compounds as in the MTT assay
-
LDH Assay Kit (containing LDH reaction solution/mixture, stop solution, and lysis buffer)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with triazole derivatives. Include the following controls:
-
Spontaneous LDH Release: Untreated cells (measures background LDH release).
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., Triton X-100 solution) provided in the kit.[7]
-
Medium Background: Wells with medium only.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Sample Collection: After incubation, centrifuge the plate (if cells are in suspension) or carefully collect the supernatant (for adherent cells) without disturbing the cell monolayer. Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[7]
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the medium background from all other readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Experimental Workflow: LDH Assay
Caption: Workflow for the LDH cytotoxicity assay.
III. Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[1] Several assays can be used to determine if triazole derivatives induce apoptosis.
A. Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) and binds to these exposed PS residues. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can enter and stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V/PI Assay
Materials:
-
6-well plates
-
Cells and triazole compounds
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the triazole compound for the desired time.[10]
-
Cell Harvesting: Collect both floating and adherent cells.[10] Wash adherent cells with PBS and detach them using trypsin-EDTA.[10] Combine all cells and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add more 1X Binding Buffer and analyze the cells immediately by flow cytometry.[10] Include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.[10]
B. Caspase Activity Assay
Principle: Caspases are a family of proteases that are key mediators of apoptosis.[20] Caspase-3 is a critical executioner caspase.[20] Caspase activity can be measured using colorimetric or fluorometric assays that utilize specific caspase substrates linked to a chromophore or fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
Experimental Protocol: Caspase-3 Colorimetric Assay
Materials:
-
Cell lysate from treated and untreated cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, and Caspase-3 substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with the triazole derivative.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Reaction Setup: Add the cell lysate to a 96-well plate and add the reaction buffer containing the Caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm). The increase in absorbance is proportional to the Caspase-3 activity.
C. Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2), cytochrome c, and cleaved PARP.[10][21] An increased Bax/Bcl-2 ratio or the presence of cleaved PARP are hallmarks of apoptosis.[10]
IV. Signaling Pathways Implicated in Triazole-Induced Cytotoxicity
Several signaling pathways have been implicated in the cytotoxic effects of triazole derivatives. Understanding these pathways can provide insights into the mechanism of action of novel compounds.
A. Mitochondrial (Intrinsic) Apoptosis Pathway
Many triazole derivatives induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress.[22][23] This leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases.[21][24]
References
- 1. Recent Progress on Apoptotic Activity of Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ozbiosciences.com [ozbiosciences.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 18. mdpi.com [mdpi.com]
- 19. Antiproliferative activity and toxicity evaluation of 1,2,3-triazole and 4-methyl coumarin hybrids in the MCF7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biointerfaceresearch.com [biointerfaceresearch.com]
- 21. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cytotoxic activity of triazole-containing alkyl β-D-glucopyranosides on a human T-cell leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 24. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, which is typically achieved via a copper-catalyzed Ullmann-type N-arylation reaction between methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate or methyl 3-iodobenzoate) and 1,2,4-triazole.
Q1: Why is my reaction yield consistently low?
A1: Low yields in the Ullmann coupling for N-arylation of 1,2,4-triazole can stem from several factors:
-
Inactive Catalyst: The active catalytic species is typically Cu(I).[1] Ensure you are using a high-purity copper(I) salt like CuI or CuBr.[1] If using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in-situ generation of Cu(I).[1] The use of CuO nanoparticles has also been reported to be effective.[2]
-
Inappropriate Ligand: While some Ullmann reactions can proceed without a ligand, their presence often accelerates the reaction and improves yield.[1] Common ligands to screen include L-proline, N-methylglycine, and 1,10-phenanthroline.[1]
-
Incorrect Base: The choice and strength of the base are critical. Common bases for this reaction include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] The basicity can influence the reaction rate and yield.[2]
-
Suboptimal Temperature: Traditional Ullmann reactions required high temperatures. However, modern protocols with ligands often run under milder conditions, typically in the 80-120 °C range.[1] If no reaction is observed, a gradual increase in temperature may be necessary. Conversely, decomposition might indicate the temperature is too high.[1]
-
Degassed Solvent: The presence of oxygen can deactivate the catalyst. Ensure you are using anhydrous solvents and that the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Q2: The reaction is not going to completion, and I see unreacted starting materials. What should I do?
A2: Incomplete conversion can be addressed by:
-
Increasing Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Some N-arylation reactions can take between 12 to 24 hours to reach completion.[3]
-
Optimizing Reagent Stoichiometry: A slight excess of the amine (1,2,4-triazole), typically 1.2 equivalents, is often used to drive the reaction to completion.[1]
-
Re-evaluating Catalyst Loading: A typical catalyst loading is between 5-10 mol%.[1] If the reaction is sluggish, a modest increase in the catalyst or ligand concentration might be beneficial.
Q3: I am observing significant side product formation. How can I minimize this?
A3: Side product formation, such as debromination or dimerization of the aryl halide, can be caused by:
-
Protic Impurities: The presence of water can lead to the reduction of the aryl halide.[1] It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly.[1]
-
Excessively High Temperatures: High temperatures can promote decomposition and side reactions.[1] Try lowering the reaction temperature.
-
Inappropriate Base: A base that is too strong or too weak can sometimes lead to undesired side reactions. Screening different bases is recommended.[1]
Q4: How do I effectively remove unreacted 1,2,4-triazole from my final product?
A4: Unreacted 1,2,4-triazole is a common polar impurity.
-
Aqueous Extraction: After the reaction, the crude product can be dissolved in an organic solvent like ethyl acetate. Washing the organic layer multiple times with water will effectively remove the highly water-soluble 1,2,4-triazole.[4] The removal can be monitored by TLC.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best starting aryl halide for this synthesis: methyl 3-iodobenzoate or methyl 3-bromobenzoate?
A1: Generally, aryl iodides are more reactive than aryl bromides in Ullmann coupling reactions, which may lead to higher yields or allow for milder reaction conditions. However, aryl bromides are often more readily available and less expensive. The choice may depend on a balance of reactivity, cost, and availability.
Q2: Which solvent is most suitable for this reaction?
A2: Polar aprotic solvents are commonly used and often give good results for Ullmann couplings.[1] Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Dioxane are frequently employed.[1][3] It is advisable to screen a few solvents during the optimization phase.[1]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).[1] A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials and the product. The ideal Rf value for the product is typically between 0.2 and 0.4 for effective column chromatography purification.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for monitoring.[1]
Q4: What is a standard purification method for this compound?
A4: After an aqueous work-up to remove the base and water-soluble impurities, the crude product is often purified by column chromatography on silica gel.[1][4] A gradient elution using a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is typically effective.[4] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be performed for further purification.[4]
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general starting point and should be optimized for best results.
Materials:
-
Methyl 3-bromobenzoate (1.0 mmol)
-
1,2,4-Triazole (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-proline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add Methyl 3-bromobenzoate, 1,2,4-triazole, CuI, L-proline, and K₂CO₃.
-
Seal the vessel and evacuate and backfill with an inert gas three times.[1]
-
Add anhydrous DMF via syringe.[1]
-
Place the vessel in a preheated heating block and stir the mixture at 110 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Arylation of 1,2,4-Triazole with Iodobenzene
Adapted from a study on N-arylation of 1,2,4-triazole, which can serve as a starting point for optimization.
| Entry | Solvent | Base | Reaction Time (h) | Isolated Yield (%) |
| 1 | Toluene | K₂CO₃ | 12 | 65%[2] |
Note: This data is for a related reaction and illustrates the effect of solvent and base choice. Optimization for this compound would require specific experimentation.
Table 2: General Parameters for Ullmann Coupling Optimization
| Parameter | Reagents/Conditions to Screen | Typical Range |
| Copper Source | CuI, CuBr, Cu₂O, CuO nanoparticles[1][2] | 5 - 10 mol% |
| Ligand | L-proline, N-methylglycine, 1,10-phenanthroline[1] | 10 - 20 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[1] | 2.0 - 3.0 equiv. |
| Solvent | DMF, DMSO, Dioxane, Toluene[1] | - |
| Temperature | 80 °C, 100 °C, 120 °C[1] | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and optimization of this compound.
References
troubleshooting low yield in triazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during triazole synthesis, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
Low yields in CuAAC reactions can often be attributed to several factors. A primary cause is the deactivation of the copper(I) catalyst due to oxidation to copper(II), which can be triggered by the presence of oxygen in the reaction mixture.[1] Additionally, impurities in the starting materials or solvents can interfere with the catalyst's activity.[1] For complex molecules, poor solubility of the reactants can lead to a heterogeneous reaction mixture and a correspondingly lower yield.[1] Finally, incorrect stoichiometry of the azide and alkyne reactants can result in the incomplete consumption of the limiting reagent.[2]
Q2: How can I prevent the deactivation of my copper catalyst?
The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation.[3] If you are using a Cu(II) salt, such as copper sulfate (CuSO₄), it is essential to add a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2][3] To protect the catalyst from oxidation by atmospheric oxygen, it is crucial to degas all solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon.[2] The use of a stabilizing ligand, for instance, THPTA or TBTA, can also help to protect the catalyst.[2]
Q3: My reaction is producing significant byproducts. What are they and how can I minimize them?
A common byproduct in CuAAC reactions is the result of Glaser coupling, which is the oxidative homocoupling of the terminal alkyne starting material.[1] This side reaction is more likely to occur if the concentration of the copper(I) catalyst is too high or if there is an insufficient amount of reducing agent to maintain the copper in its +1 oxidation state.[1] To minimize this, use a minimal amount of the copper catalyst and ensure an adequate concentration of the reducing agent.[1]
Q4: I'm working with a large biomolecule and getting a low yield. What specific issues should I consider?
When working with biomolecules, substrates like proteins can sequester the copper catalyst, leading to a lower effective catalyst concentration.[3] In such cases, increasing the concentration of both the copper salt and the accelerating ligand may be necessary.[3] It is recommended to use at least five equivalents of a ligand like THPTA relative to the copper source for reactions involving biomolecules.[3][4] Additionally, steric hindrance around the azide or alkyne on a bulky molecule can impede the reaction.[1]
Q5: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is slow and gives a low yield. What can I do?
SPAAC reactions, while avoiding copper cytotoxicity, can be inherently slower than CuAAC.[1] Low yields are often due to insufficient reactivity of the chosen cyclooctyne or its degradation during storage, especially if exposed to light or air.[1] The choice of solvent can also significantly affect the reaction rate.[1] Consider screening different cyclooctyne reagents and ensure they are stored correctly. Optimizing the solvent system may also improve the reaction outcome.
Troubleshooting Guide for Low Triazole Yield
This guide addresses specific issues that can lead to low product yield in a question-and-answer format.
| Problem / Observation | Potential Cause | Suggested Solution |
| No or very little product formation | Inactive Catalyst (Cu(II) instead of Cu(I)) | If using a Cu(II) salt (e.g., CuSO₄), add a reducing agent like sodium ascorbate to generate Cu(I) in situ.[3] If using a Cu(I) salt (e.g., CuI), ensure it has not been oxidized by exposure to air.[3] |
| Insufficient Catalyst or Ligand | For reactions with potentially chelating substrates (e.g., biomolecules), increase the concentration of the copper salt and the accelerating ligand.[3] | |
| Low Reaction Temperature | While many "click" reactions proceed at room temperature, some systems may benefit from gentle heating.[3] | |
| Reaction starts but does not go to completion | Oxygen Contamination | Degas all solvents and solutions thoroughly before use and maintain the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative homocoupling of the alkyne (Glaser coupling).[2] |
| Poor Substrate Solubility | Use a co-solvent system, such as DMF/H₂O or THF/H₂O, to improve the solubility of the reactants.[2] | |
| Incorrect Stoichiometry | Optimize the ratio of the azide to the alkyne. A slight excess of one reagent may be beneficial.[2] | |
| Multiple spots on TLC, including starting material | Steric Hindrance | For sterically hindered substrates, consider increasing the reaction time and/or temperature. A more active catalyst system or a specific ligand might also enhance the catalytic activity.[1][2] |
| Catalyst Inhibition | Excess alkyne can inhibit the Cu-THPTA catalyst in aqueous solutions. This procedure is most effective for alkyne concentrations below approximately 5 mM.[4][5] | |
| Low isolated yield after purification | Excessive Solvent in Recrystallization | Using too much solvent to dissolve the crude product is a common cause of low recovery. Concentrate the filtrate and attempt a second crystallization.[6] |
| Product Loss During Transfers | Rinse all glassware with a small amount of cold recrystallization solvent to recover any residual product.[6] | |
| Premature Crystallization | If performing hot filtration, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing prematurely.[6] |
Key Experimental Protocols
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation : Dissolve the alkyne (1 equivalent) and the azide (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and H₂O, or DMF).
-
Degassing : Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Catalyst Preparation : In a separate vial, prepare a stock solution of the copper catalyst. For in situ generation of Cu(I), mix CuSO₄·5H₂O (0.01-0.05 equivalents) with a reducing agent like sodium ascorbate (0.1-0.2 equivalents) in degassed water. A ligand such as THPTA (0.05-0.25 equivalents) can also be added to this solution.
-
Reaction Initiation : Add the catalyst solution to the stirring reaction mixture under an inert atmosphere.
-
Reaction Monitoring : Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Reactions are typically run at room temperature but may require gentle heating for less reactive substrates.
-
Work-up and Purification : Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]
Visual Guides
Caption: Troubleshooting workflow for low yields in triazole synthesis.
Caption: Simplified CuAAC catalytic cycle and catalyst oxidation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate by column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | The chosen eluent system lacks sufficient resolution. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a greater difference in Rf values between your product and the impurities.[1] A gradient elution, gradually increasing the polarity, may be necessary. For triazole derivatives, solvent systems like hexane/ethyl acetate are commonly used.[2][3] |
| The column is overloaded with the crude sample. | Use a larger column or reduce the amount of sample loaded. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[4] | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the polarity of the mobile phase. For example, if you are using a 1:1 hexane/ethyl acetate mixture, try an 8:2 or 9:1 mixture.[2] |
| Product Does Not Elute from the Column (Low or Zero Rf) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. You can add a small amount of a more polar solvent like methanol to your ethyl acetate/hexane mixture.[5] |
| The compound may be interacting too strongly with the silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel to reduce its acidity.[5] | |
| Streaking or Tailing of the Product Band | The compound is not fully dissolved when loaded or is interacting strongly with the stationary phase. | Ensure the compound is fully dissolved in a minimum amount of solvent before loading.[5] Adding a small amount of a more polar solvent to the eluent can sometimes reduce tailing. |
| The column may be poorly packed. | Ensure the silica bed is level and free of cracks or air bubbles.[2][4] | |
| Low Yield of Purified Product | The product may still be on the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to elute any remaining product.[6] |
| Some product may have co-eluted with impurities. | Re-run the mixed fractions through a second column, possibly with a shallower gradient. | |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing a large-scale purification. | |
| Product "Oils Out" Instead of Crystallizing After Solvent Removal | The product may contain impurities that lower its melting point. | Re-purify the material using column chromatography with a different solvent system or consider recrystallization from a suitable solvent.[7] |
| Residual solvent may be present. | Ensure complete removal of the chromatography solvents under high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common and effective starting point for the purification of triazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][3] It is recommended to first determine the optimal solvent ratio using Thin Layer Chromatography (TLC) to achieve an Rf value of approximately 0.2-0.4 for the desired compound.
Q2: How can I effectively load my sample onto the column?
A2: For optimal separation, dissolve your crude product in a minimal amount of the initial, least polar eluent or a volatile solvent like dichloromethane.[6] You can then either load this solution directly onto the column (wet loading) or adsorb it onto a small amount of silica gel, evaporate the solvent to dryness, and then add the dried silica onto the top of the column (dry loading).[2] Dry loading is often preferred as it can lead to better band resolution.
Q3: How do I monitor the separation during column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[5][6] Spot samples from each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under UV light (typically at 254 nm). Combine the fractions that contain the pure product.
Q4: My purified product is colored. How can I remove the color?
A4: Colored impurities can sometimes be removed by recrystallization, potentially with the addition of a small amount of activated charcoal.[5] However, be cautious as activated charcoal can also adsorb your desired product, leading to a lower yield.
Q5: Is recrystallization a suitable alternative to column chromatography for purification?
A5: Recrystallization can be a very effective purification method if a suitable solvent is found.[6][7] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at all temperatures. It is often a matter of experimentation to find the right solvent or solvent mixture.
Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial eluent (e.g., 9:1 hexane/ethyl acetate).
-
Carefully pack the column with the slurry, ensuring an even and compact bed without any air bubbles.
-
Allow the silica gel to settle and drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the initial non-polar solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Collect fractions in an appropriate number of test tubes.
-
Gradually increase the polarity of the eluent as the column runs (e.g., to 8:2, 7:3 hexane/ethyl acetate) to elute the product and any more polar impurities.[2]
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
The following table provides typical solvent systems and corresponding Rf values for similar triazole compounds, which can serve as a starting point for the purification of this compound.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Rf Value |
| Triazole Derivative | Silica Gel | Hexane:Ethyl Acetate (7:3) | 0.25 |
| Triazole Derivative | Silica Gel | Hexane:Ethyl Acetate (6:4) | 0.5 |
| Triazole Derivative | Silica Gel | Hexane:Ethyl Acetate (1:1) | 0.62 |
| Substituted 1,2,3-triazole | Silica Gel | n-hexane:EtOAc (15:1) | Not specified |
| Substituted 1,2,3-triazole | Silica Gel | n-hexane:EtOAc (12:1) | Not specified |
| Substituted 1,2,3-triazole | Silica Gel | n-hexane:EtOAc (8:1) | Not specified |
Data adapted from publicly available sources for similar compounds.[8][9]
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Enhancing the Solubility of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate. The following sections offer practical solutions and detailed experimental protocols to address common solubility challenges encountered during laboratory work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and application of this compound in experimental settings.
Problem 1: The compound is poorly soluble in aqueous buffers for biological assays.
-
Question: Why does my compound precipitate when I dilute my DMSO stock solution into an aqueous buffer?
-
Answer: This is a common phenomenon for compounds with low aqueous solubility. While this compound may dissolve in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility in water is limited. The introduction of the aqueous buffer reduces the overall solvating power of the mixture for your compound, causing it to precipitate out of the solution.
-
Question: How can I prevent precipitation in my aqueous assay medium?
-
Answer: Several strategies can be employed:
-
Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the co-solvent (e.g., DMSO, ethanol) in your assay that does not affect the biological system. Keeping the final co-solvent concentration as high as permissible can help maintain the compound's solubility.
-
pH Adjustment: The 1,2,4-triazole ring has a pKa of approximately 10.26 for the N-H proton and the protonated form has a pKa of about 2.19-2.45.[1][2][3] Depending on the specific pKa of the substituted triazole, adjusting the pH of the buffer might increase solubility. For this compound, which is weakly basic, acidification of the medium could lead to protonation of a triazole nitrogen, forming a more soluble salt. Conversely, at a sufficiently high pH, the triazole NH could be deprotonated. However, the ester group is susceptible to hydrolysis under strongly acidic or basic conditions. Therefore, a pH titration to find an optimal balance between solubility and stability is recommended.
-
Use of Solubilizing Agents: Incorporating excipients such as cyclodextrins or surfactants can enhance aqueous solubility by forming inclusion complexes or micelles that encapsulate the hydrophobic compound.
-
Problem 2: Difficulty in preparing a stock solution at the desired concentration.
-
Question: I am unable to dissolve a sufficient amount of the compound in common organic solvents to prepare a concentrated stock solution. What should I do?
-
Answer: A systematic solvent screening is recommended. Test the solubility in a range of solvents with varying polarities. Based on the structure (an aromatic ester with a triazole substituent), solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or heated ethanol could be effective.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of this compound?
Q2: Which techniques are most likely to be successful for improving the solubility of this compound?
A2: For laboratory-scale experiments and early-stage development, the following techniques are recommended:
-
Co-solvency: This is often the simplest and quickest method. It involves using a mixture of a water-miscible organic solvent and water.[5][6][7][8]
-
pH Adjustment: Given the presence of the basic triazole ring, altering the pH of the aqueous medium can significantly impact solubility.[5]
-
Solid Dispersions: For solid formulations, creating a solid dispersion of the compound in a hydrophilic polymer can enhance its dissolution rate and apparent solubility.[9][10][11][12]
Q3: Are there any stability concerns I should be aware of when trying to improve solubility?
A3: Yes, the ester functional group in this compound is susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures. When using pH adjustment, it is crucial to assess the compound's stability at the target pH over the duration of the experiment.
Quantitative Data Summary
As precise experimental solubility data for this compound is not publicly available, the following table provides a representative qualitative and semi-quantitative solubility profile in common laboratory solvents. This information is based on the general properties of molecules with similar functional groups.
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Very Low | The hydrophobic benzene ring and methyl ester group dominate, leading to poor aqueous solubility. |
| Methanol | 6.6 | Moderate | The polar protic nature of methanol can interact with the triazole ring, and its organic character can solvate the rest of the molecule. |
| Ethanol | 5.2 | Moderate | Similar to methanol, but slightly less polar. |
| Acetone | 5.1 | Moderate to High | A polar aprotic solvent that should effectively solvate the molecule. |
| Dichloromethane | 3.4 | High | A non-polar solvent that is often effective for aromatic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Another strong polar aprotic solvent suitable for this type of molecule. |
| Hexane | 0.0 | Very Low | A non-polar solvent that is unlikely to dissolve the polar triazole-containing compound. |
Experimental Protocols
1. Protocol for Determining Equilibrium Solubility
This protocol outlines a standard procedure to determine the solubility of this compound in a chosen solvent.
-
Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Centrifuge the sample to pellet any remaining solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Protocol for Solubility Enhancement using Co-solvents
This protocol describes how to systematically evaluate the effect of a co-solvent on the aqueous solubility of the compound.
-
Co-solvent Selection: Choose a water-miscible organic solvent in which the compound has high solubility (e.g., ethanol, DMSO, propylene glycol).[8]
-
Preparation of Solvent Systems: Prepare a series of aqueous solutions with varying concentrations of the co-solvent (e.g., 0%, 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: For each co-solvent mixture, determine the equilibrium solubility of this compound following the protocol described above.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture for your application.
3. Protocol for Preparing a Solid Dispersion by Solvent Evaporation
This method can be used to prepare a solid dispersion for enhancing the dissolution rate of the compound.[13]
-
Polymer Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).
-
Dissolution: Dissolve both the this compound and the polymer carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying and Milling: Dry the resulting solid film under vacuum to remove any residual solvent. Gently scrape the film and mill it to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for its dissolution properties and compare it to the pure compound.
Visualizations
Caption: Experimental workflow for improving the solubility of a compound.
Caption: Factors influencing the solubility of this compound.
References
- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. wisdomlib.org [wisdomlib.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. japsonline.com [japsonline.com]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. japer.in [japer.in]
- 13. ajprd.com [ajprd.com]
preventing byproduct formation in the synthesis of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the prevention of byproduct formation.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, including incomplete reaction, suboptimal reaction conditions, or degradation of the product.
| Parameter | Recommendation | Potential Impact on Yield |
| Reaction Time | Monitor reaction progress using TLC or LC-MS to ensure completion. | Insufficient time leads to incomplete conversion of starting materials. |
| Temperature | Optimize the reaction temperature. For Ullmann-type couplings, temperatures are often elevated (100-150 °C). | Temperatures that are too low can result in slow or incomplete reactions, while excessively high temperatures can lead to product degradation. |
| Catalyst/Ligand | Screen different copper or palladium catalysts and ligands. For instance, in Ullmann couplings, CuI with a ligand like proline or a phenanthroline derivative can be effective. In Buchwald-Hartwig reactions, a suitable palladium catalyst and phosphine ligand are crucial. | The choice of catalyst and ligand system is critical for reaction efficiency. |
| Base | The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are crucial. | An inappropriate base can lead to poor deprotonation of the triazole or side reactions. |
| Solvent | Use a high-boiling point, polar aprotic solvent such as DMF, DMSO, or NMP. | The solvent needs to dissolve the reactants and facilitate the reaction at the required temperature. |
Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type Reaction)
-
To a reaction vessel, add methyl 3-halobenzoate (1.0 eq), 1H-1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and potassium carbonate (2.0 eq).
-
Add a polar aprotic solvent (e.g., DMF or DMSO).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 110-130 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Formation of Isomeric Byproducts
The N-arylation of 1,2,4-triazole can lead to the formation of two possible regioisomers: the desired N1-substituted product and the undesired N4-substituted byproduct.
| Factor | Troubleshooting Tip | Rationale |
| Steric Hindrance | The substitution pattern on the aryl halide can influence regioselectivity. However, for methyl 3-halobenzoate, this effect is minimal. | Bulky groups near the reaction center on the aryl halide can favor the formation of the less sterically hindered isomer. |
| Catalyst/Ligand System | The choice of ligand in both copper- and palladium-catalyzed reactions can influence the regioselectivity. Experiment with different ligands to optimize for the desired N1-isomer. | The coordination of the ligand to the metal center can create a steric environment that favors attack at a specific nitrogen atom of the triazole. |
| Reaction Temperature | Lowering the reaction temperature may improve regioselectivity in some cases. | At lower temperatures, the kinetic product is often favored, which may be the desired N1-isomer. |
Purification Strategy to Separate Isomers:
-
Column Chromatography: Isomeric products can often be separated by careful column chromatography on silica gel. A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol may be effective.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent can be used to purify it from the isomeric byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
The most common byproduct is the isomeric Methyl 3-(4H-1,2,4-triazol-4-yl)benzoate, formed by the arylation at the N4 position of the 1,2,4-triazole ring instead of the N1 position. Other potential byproducts can include unreacted starting materials and products of side reactions such as homocoupling of the aryl halide.
Q2: How can I confirm the correct isomer has been synthesized?
The structure of the desired N1-substituted product can be confirmed using spectroscopic methods:
-
¹H NMR: The chemical shifts of the triazole protons will be different for the N1 and N4 isomers. The proton at the C5 position of the N1-isomer is typically the most downfield.
-
¹³C NMR: The chemical shifts of the triazole carbons will also differ between the two isomers.
-
NOESY/COSY: 2D NMR techniques can help to establish the connectivity and spatial relationships between the protons on the benzoate and triazole rings.
-
X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.
Q3: Which synthetic route is generally preferred for this synthesis, Ullmann condensation or Buchwald-Hartwig amination?
Both Ullmann-type copper-catalyzed reactions and Buchwald-Hartwig palladium-catalyzed reactions can be used for the N-arylation of 1,2,4-triazole. The choice often depends on the specific substrate, available resources, and desired reaction conditions. Ullmann couplings are often less expensive but may require higher temperatures. Buchwald-Hartwig reactions can often be performed under milder conditions but may require more expensive and air-sensitive catalysts and ligands.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential reaction pathways leading to the desired product and the isomeric byproduct.
Technical Support Center: Scale-Up Synthesis of Triazole Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and answers to frequently asked questions related to the challenges encountered during the scale-up synthesis of triazole compounds.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of triazole compounds in a question-and-answer format, with a focus on issues that become more pronounced during scale-up.
Issue 1: Low or No Product Yield
Question: We are experiencing a significant drop in yield, or complete reaction failure, upon scaling up our triazole synthesis. What are the potential causes and how can we troubleshoot this?
Answer: Low or no yield during the scale-up of triazole synthesis can be attributed to several factors that may not be as apparent at the lab scale. A systematic approach to troubleshooting is essential.
-
Poor Substrate Reactivity: The electronic properties of substituents on your azide or alkyne precursors can significantly influence reactivity. Electron-withdrawing groups can deactivate the starting materials, potentially requiring harsher conditions that may not scale well.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and mixing efficiency are critical parameters in scale-up. Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of low reactant concentration, negatively impacting the yield.[1] It is crucial to monitor the reaction progress using methods like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion.
-
Starting Material Purity and Stability: The purity of your starting materials is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions. Ensure the stability of your azide and alkyne precursors under the reaction conditions, as degradation can be a significant source of yield loss.
-
Catalyst Inactivation or Insufficient Loading: In catalyzed reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the catalyst's activity is crucial. On a larger scale, issues like oxygen sensitivity of the Cu(I) catalyst can become more pronounced, leading to catalyst oxidation and inactivation.[2][3] Insufficient catalyst loading for the increased volume can also result in incomplete conversion. Consider using a ligand to stabilize the copper catalyst and a reducing agent like sodium ascorbate to maintain the active Cu(I) state.[2][3]
-
Inefficient Work-up and Purification: The work-up procedure must be robust and scalable. Some triazole compounds may be sensitive to pH changes or prolonged contact with water. Purification methods that work well on a small scale, like column chromatography, may be less practical or lead to product loss at a larger scale.[4]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in triazole synthesis.
Issue 2: Formation of Regioisomers
Question: Our triazole synthesis is producing a mixture of 1,4- and 1,5-disubstituted regioisomers. How can we improve the regioselectivity on a larger scale?
Answer: The formation of regioisomers is a common challenge in triazole synthesis, particularly in uncatalyzed thermal Huisgen cycloadditions.[5]
-
Catalyst Choice is Key: For the synthesis of 1,4-disubstituted 1,2,3-triazoles, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly regioselective.[6] Conversely, Ruthenium-catalyzed reactions (RuAAC) typically yield the 1,5-disubstituted isomer.[5] Ensure your chosen catalytic system is appropriate for the desired regioisomer.
-
Solvent Effects: The choice of solvent can influence regioselectivity, although to a lesser extent than the catalyst.[5] It is advisable to screen different solvents at a small scale before scaling up.
-
Temperature Control: In some cases, reaction temperature can affect the ratio of kinetic versus thermodynamic products, thereby influencing regioselectivity.
Logical Relationship of Factors Influencing Triazole Regioselectivity
Caption: Factors influencing the regioselectivity of triazole synthesis.
Issue 3: Safety Concerns, Especially with Azides
Question: What are the primary safety concerns when scaling up reactions involving azides, and how can we mitigate them?
Answer: Safety is the most critical consideration when scaling up any chemical synthesis, and reactions involving azides require special attention due to their potential hazards.
-
Formation of Hydrazoic Acid (HN₃): The combination of inorganic azides (like sodium azide) with acids can generate hydrazoic acid, which is highly toxic and explosive.[7] Avoid acidic conditions when working with sodium azide.[7][8]
-
Formation of Heavy Metal Azides: Heavy metals such as copper, lead, and mercury can form highly shock-sensitive and explosive azide compounds.[9] Avoid contact of azide-containing solutions with these metals.
-
Use of Chlorinated Solvents: Chlorinated solvents like dichloromethane and chloroform should never be used with azides, as they can form explosively unstable di- and tri-azidomethane, respectively.[8][9]
-
Thermal Runaway: Azide-alkyne cycloadditions are exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially causing a thermal runaway and an explosion.[1][10]
-
Handling of Organic Azides: Small organic azides can be explosive and sensitive to heat, light, and pressure.[9] It is crucial to handle them with appropriate personal protective equipment (PPE).[5][11][12]
Decision Tree for Managing Thermal Runaway Risk
Caption: Decision tree for managing thermal runaway risk during scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,3-triazoles?
A1: The most prevalent methods include:
-
Huisgen 1,3-Dipolar Cycloaddition: This is the classical thermal reaction between an azide and an alkyne, which often results in a mixture of regioisomers.[5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly popular "click chemistry" reaction that regioselectively produces 1,4-disubstituted 1,2,3-triazoles.[2][6][13]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides access to 1,5-disubstituted 1,2,3-triazoles.[5]
-
From Nitroalkenes: Nitroalkenes can react with sodium azide to form nitro-substituted 1,2,3-triazoles.
Q2: How can I improve the purification of my triazole product at scale?
A2: Scaling up purification requires a shift from lab-scale techniques.
-
Recrystallization: This is often a preferred method for large-scale purification. Solvent selection is critical to ensure high recovery and purity. Experiment with different solvents or solvent mixtures to find the optimal system.[4]
-
Acid-Base Extraction: For triazoles with basic nitrogen atoms, an acid-base extraction can be an effective way to remove non-basic impurities.[4]
-
Chromatography: While large-scale column chromatography can be expensive and generate significant waste, it may be necessary for high-purity applications. Consider using automated flash chromatography systems.[4][14]
Q3: What are the key advantages of using microwave-assisted synthesis for triazoles?
A3: Microwave-assisted synthesis offers several benefits, particularly for high-throughput screening and initial scale-up studies:
-
Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[15][16]
-
Improved Yields and Cleaner Reactions: The rapid and uniform heating can lead to higher yields and fewer byproducts.[15]
-
Energy Efficiency: Microwaves are generally more energy-efficient than conventional heating methods.[15]
Q4: Are there greener alternatives to traditional triazole synthesis methods?
A4: Yes, green chemistry principles are increasingly being applied to triazole synthesis.
-
Solvent-Free Reactions: Some reactions can be performed neat (without solvent), significantly reducing waste.[15]
-
Heterogeneous Catalysts: Using solid-supported catalysts can simplify catalyst removal and recycling, making the process more sustainable.[12]
-
Microwave Synthesis: As mentioned, this is considered a greener approach due to its energy efficiency and often cleaner reaction profiles.[15]
Quantitative Data
Table 1: Effect of Solvent on the Yield of a Model RuAAC Reaction
| Solvent | Yield (%) |
| Dichloromethane (DCM) | 95 |
| Toluene | 92 |
| Tetrahydrofuran (THF) | 88 |
| Acetonitrile | 75 |
| N,N-Dimethylformamide (DMF) | 60 |
| Ethanol | 45 |
Data adapted from a study on the RuAAC reaction. The specific yield will vary depending on the substrates and catalyst used.[5]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne (1.0 equiv)
-
Azide (1.0-1.2 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)
-
Sodium ascorbate (0.05-0.10 equiv)
-
Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or THF)
Procedure:
-
In a reaction vessel of appropriate size, dissolve the alkyne and azide in the chosen solvent system.
-
In a separate vial, prepare an aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.[5]
-
To the vigorously stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.[2][3]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be worked up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Safety Note: Always handle azides with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment.[5][12] Avoid contact of azides with acids, heavy metals, and chlorinated solvents.[7][8][9]
References
- 1. hsrm.umn.edu [hsrm.umn.edu]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 15. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 16. broadinstitute.org [broadinstitute.org]
Technical Support Center: Recrystallization of Methyl Benzoate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of methyl benzoate derivatives using recrystallization techniques. Below you will find frequently asked questions, a detailed troubleshooting guide, and experimental protocols to assist you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in choosing a solvent for the recrystallization of a methyl benzoate derivative?
A1: The most critical factor is the solubility of the compound in the chosen solvent at different temperatures. An ideal solvent should dissolve the methyl benzoate derivative completely when the solvent is hot (at or near its boiling point) but the compound should be sparingly soluble or insoluble in the same solvent when it is cold (at room temperature or below). This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.
Q2: What are some common solvents used for recrystallizing methyl benzoate derivatives?
A2: Common solvents for methyl benzoate and its derivatives include methanol, ethanol, and mixtures of alcohol and water. For instance, methyl 3-nitrobenzoate can be effectively recrystallized from a hot ethanol/water mixture. The choice of solvent will depend on the specific derivative and its polarity. A general rule of thumb is that "like dissolves like," meaning a polar compound will dissolve better in a polar solvent, and a nonpolar compound in a nonpolar solvent.
Q3: My purified product has a wide melting point range. What does this indicate?
A3: A broad melting point range is a common indicator of an impure sample. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further recrystallization may be necessary to improve the purity of your compound.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize your yield, you should use the minimum amount of hot solvent necessary to completely dissolve your crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor even after cooling, thus reducing your recovery. Additionally, ensuring the solution cools slowly can lead to the formation of larger, purer crystals, and cooling in an ice bath after reaching room temperature can help to maximize the precipitation of the product.
Q5: What are common impurities in the synthesis of methyl benzoate derivatives?
A5: Common impurities can include unreacted starting materials (e.g., the corresponding benzoic acid or alcohol), byproducts from the reaction (e.g., ortho- or para-isomers if the desired product is a meta-isomer in a nitration reaction), and residual acid catalysts.
Data Presentation: Solvent Selection for Methyl Benzoate Derivatives
The selection of an appropriate solvent is paramount for successful recrystallization. Below is a summary of solvents that have been reported for the recrystallization of various methyl benzoate derivatives. Please note that quantitative solubility data across a range of temperatures is not always readily available in the literature, and therefore, solubility is often described qualitatively.
| Methyl Benzoate Derivative | Recommended Solvents | Qualitative Solubility Profile |
| Methyl Benzoate | Miscible with organic solvents like ethanol and ether; poorly soluble in water.[1][2] | - |
| Methyl 3-Nitrobenzoate | Methanol, Ethanol/Water mixture | Soluble in hot ethanol; insoluble in water.[3] |
| Methyl 4-Hydroxybenzoate | Ethanol, Methanol, Benzene, Acetone, Ether | Soluble in ethanol (50 mg/mL).[4] Slightly soluble in water (1 g/400 mL).[5] |
| Methyl 4-Aminobenzoate | Ethanol, Ether | Soluble in alcohol and ether. Slightly soluble in water.[6] |
| Methyl 4-Chlorobenzoate | Not specified, but generally soluble in organic solvents. | - |
| Methyl 4-Bromobenzoate | Ethanol, Ether, Acetone, Chloroform, DMF | Soluble in organic solvents.[4] Insoluble in water.[7][8] |
| Methyl 3-Aminobenzoate | Deuterated Chloroform | Slightly soluble in water (0.1-1%).[3][9] |
| Methyl 4-Methylbenzoate | Soluble in common organic solvents.[10] | - |
This table is a compilation of data from various sources and is intended as a starting point for solvent screening. Optimal solvent and conditions should be determined experimentally.
Experimental Protocols
General Protocol for Recrystallization of a Solid Methyl Benzoate Derivative
This protocol provides a general methodology for the purification of a solid methyl benzoate derivative.
1. Solvent Selection:
-
Place a small amount of the crude solid (approx. 50-100 mg) into a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The ideal solvent will not dissolve the solid at this temperature.
-
Gently heat the test tube. The solid should completely dissolve at or near the boiling point of the solvent.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
Repeat this process with different solvents or solvent mixtures to identify the optimal system.
2. Dissolution:
-
Place the crude methyl benzoate derivative in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of the selected recrystallization solvent to the flask.
-
Heat the mixture on a hot plate, with stirring, to the boiling point of the solvent.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.
4. Hot Filtration (if necessary):
-
If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization of the product in the funnel.
-
Pour the hot solution through a fluted filter paper into the preheated receiving flask.
5. Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling generally leads to the formation of larger and purer crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of crystallized product.
6. Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities from the mother liquor.
-
Continue to draw air through the funnel for several minutes to help dry the crystals.
7. Drying:
-
Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight. This can be done by air drying or in a drying oven at a temperature well below the melting point of the compound.
8. Analysis:
-
Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates a high degree of purity.
-
Calculate the percent recovery of the purified product.
Troubleshooting Guide
Encountering issues during recrystallization is common. This guide provides solutions to some of the most frequent problems.
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause A: The boiling point of the recrystallization solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause B: The solution is supersaturated to a high degree, or the rate of cooling is too fast.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Insulating the flask can help to slow the cooling rate.
-
-
Cause C: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Try to remove the impurities by another method, such as column chromatography, before attempting recrystallization. A charcoal treatment during the recrystallization process may also help if the impurities are colored.
-
Problem 2: No crystals form upon cooling.
-
Cause A: Too much solvent was used.
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow the solution to cool again.
-
-
Cause B: The solution is supersaturated and requires a nucleation site for crystal growth to begin.
-
Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide a surface for nucleation.
-
Solution 2 (Seeding): If available, add a tiny "seed" crystal of the pure compound to the solution. This will act as a template for further crystal growth.
-
Problem 3: Crystal formation is very rapid and results in a fine powder.
-
Cause: The solution is cooling too quickly or is too concentrated.
-
Solution: Rapid crystallization can trap impurities. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
-
Problem 4: The yield of recovered crystals is low.
-
Cause A: Too much solvent was used during the dissolution step.
-
Solution: In the future, use the minimum amount of hot solvent required. You may be able to recover more product from the mother liquor by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals (which may be less pure).
-
-
Cause B: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.
-
Solution: Always use ice-cold solvent for washing the crystals and use only a minimal amount.
-
-
Cause C: Premature crystallization occurred during hot filtration.
-
Solution: Ensure that the funnel and receiving flask are adequately preheated before performing the hot filtration.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. METHYL 3-AMINOBENZOATE CAS#: 4518-10-9 [m.chemicalbook.com]
- 4. METHYL 4-Bromobenzoate [nanfangchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Methyl 4-nitrobenzoate | 619-50-1 [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Methyl 4-bromobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 9. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Triazoles - Managing Regioisomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 1,2,4-triazoles, with a specific focus on the challenges and strategies for controlling regioisomers.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of 1,2,4-triazole synthesis?
A1: Regioisomers are structural isomers that differ in the position of substituents on the 1,2,4-triazole ring. Common examples include:
-
1,3- vs. 1,5-disubstituted 1,2,4-triazoles: These isomers arise from the reaction of unsymmetrical reagents where the substituents can be placed at either the 3- or 5-position relative to the N1-substituent.
-
1,3,5- vs. other trisubstituted 1,2,4-triazoles: In the synthesis of trisubstituted 1,2,4-triazoles, different arrangements of the three substituents can lead to various regioisomers.
-
N-1 vs. N-4 alkylation: When alkylating an unsubstituted or 3,5-disubstituted 1,2,4-triazole, the alkyl group can attach to either the N-1 or N-4 position, resulting in a mixture of isomers.
Q2: How can I control the regioselectivity to obtain the desired 1,3- or 1,5-disubstituted 1,2,4-triazole?
A2: A highly effective method for controlling this regioselectivity is through catalyst selection in the [3+2] cycloaddition of isocyanides with aryl diazonium salts.[1][2]
-
For 1,3-disubstituted 1,2,4-triazoles: The use of a Silver(I) catalyst, such as Ag₂CO₃, selectively yields the 1,3-isomer in high yields.[3][4]
-
For 1,5-disubstituted 1,2,4-triazoles: Switching to a Copper(II) catalyst, like Cu(OAc)₂, directs the reaction to selectively form the 1,5-isomer, also in high yields.[3][4]
Q3: Is there a reliable method for the regioselective synthesis of 1,3,5-trisubstituted 1,2,4-triazoles?
A3: Yes, a one-pot, three-component reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines is a highly regioselective method for preparing 1,3,5-trisubstituted 1,2,4-triazoles.[3][5] This approach offers high yields and a broad substrate scope.[5]
Q4: What are the common side reactions to be aware of during 1,2,4-triazole synthesis?
A4: A common side reaction, particularly when using hydrazides as starting materials, is the formation of 1,3,4-oxadiazoles. This occurs through a competing intramolecular cyclization pathway. To minimize this, ensure strictly anhydrous reaction conditions and consider lowering the reaction temperature.
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of a mixture of 1,3- and 1,5-regioisomers | Incorrect catalyst choice or reaction conditions for the cycloaddition of isocyanides and diazonium salts. | For the 1,3-isomer, use an Ag(I) catalyst (e.g., Ag₂CO₃). For the 1,5-isomer, use a Cu(II) catalyst (e.g., Cu(OAc)₂).[3][4] Optimize reaction temperature and solvent as per the recommended protocols. |
| Low or no yield of the desired 1,2,4-triazole | Incomplete reaction, decomposition of starting materials, or impure reagents. | Monitor the reaction progress using TLC. Consider increasing the reaction time or temperature gradually. Ensure all starting materials are pure and dry, as hydrazides can be hygroscopic. |
| Formation of a mixture of N-1 and N-4 alkylated regioisomers | Alkylation of an unsubstituted or symmetrically substituted 1,2,4-triazole ring. | The regioselectivity of alkylation is influenced by the electrophile, base, and solvent. Consider using a bulkier alkylating agent which may favor the less sterically hindered N-1 position. Alternatively, explore methods that introduce the N-substituent as part of the ring formation, such as the one-pot three-component synthesis for 1,3,5-trisubstituted 1,2,4-triazoles. |
| Presence of 1,3,4-oxadiazole byproduct | Competing intramolecular cyclization of acylhydrazine intermediates. | Use strictly anhydrous reaction conditions. Lowering the reaction temperature can also favor the formation of the 1,2,4-triazole over the oxadiazole. The choice of acylating agent can also influence the reaction pathway. |
| Difficulty in separating regioisomers | Similar polarity of the regioisomers. | If chromatographic separation is challenging, consider derivatization of the isomer mixture to introduce a functional group that may alter the polarity and facilitate separation. Alternatively, explore alternative synthetic routes that offer higher regioselectivity. |
Data Presentation
Table 1: Catalyst-Dependent Regioselective Synthesis of 1,3- and 1,5-Disubstituted 1,2,4-Triazoles [3][4]
| Entry | Isocyanide (R) | Aryl Diazonium Salt (Ar) | Catalyst | Product Isomer | Yield (%) |
| 1 | t-Bu | 4-MeC₆H₄N₂⁺BF₄⁻ | Ag₂CO₃ | 1,3-disubstituted | 88 |
| 2 | t-Bu | 4-MeC₆H₄N₂⁺BF₄⁻ | Cu(OAc)₂ | 1,5-disubstituted | 79 |
| 3 | C₆H₁₁ | 4-ClC₆H₄N₂⁺BF₄⁻ | Ag₂CO₃ | 1,3-disubstituted | 85 |
| 4 | C₆H₁₁ | 4-ClC₆H₄N₂⁺BF₄⁻ | Cu(OAc)₂ | 1,5-disubstituted | 75 |
| 5 | Bn | 4-MeOC₆H₄N₂⁺BF₄⁻ | Ag₂CO₃ | 1,3-disubstituted | 82 |
| 6 | Bn | 4-MeOC₆H₄N₂⁺BF₄⁻ | Cu(OAc)₂ | 1,5-disubstituted | 72 |
Table 2: One-Pot, Three-Component Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [6]
| Entry | Carboxylic Acid (R¹) | Amidine (R³) | Hydrazine (R⁵) | Yield (%) |
| 1 | Acetic Acid | Benzamidine | Phenylhydrazine | 84 |
| 2 | Benzoic Acid | Acetamidine | Methylhydrazine | 75 |
| 3 | Propionic Acid | 4-Chlorobenzamidine | Phenylhydrazine | 78 |
| 4 | 4-Methoxybenzoic Acid | Benzamidine | Isopropylhydrazine | 65 |
| 5 | Cyclohexanecarboxylic Acid | Thiophene-2-carboxamidine | Phenylhydrazine | 72 |
Experimental Protocols
Protocol 1: General Procedure for Ag(I)-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles [3]
-
To an oven-dried Schlenk tube, add the aryl diazonium salt (0.5 mmol), Ag₂CO₃ (10 mol%), and 1,2-dichloroethane (DCE, 2.0 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the isocyanide (0.6 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted 1,2,4-triazole.
Protocol 2: General Procedure for Cu(II)-Catalyzed Synthesis of 1,5-Disubstituted 1,2,4-Triazoles [3]
-
To an oven-dried Schlenk tube, add the aryl diazonium salt (0.5 mmol), Cu(OAc)₂ (10 mol%), and tetrahydrofuran (THF, 2.0 mL).
-
Add the isocyanide (0.6 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,4-triazole.
Protocol 3: General Procedure for the One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [6]
-
To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol).
-
Add HATU (1.1 mmol) to the mixture and stir at room temperature for 1 hour.
-
To the resulting mixture, add the monosubstituted hydrazine (1.5 mmol) and acetic acid (2.0 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature, pour it into water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,3,5-trisubstituted 1,2,4-triazole.
Visualizations
Caption: Logical relationship of regioisomer formation from unsymmetrical precursors.
Caption: Catalyst-controlled regioselective synthesis of 1,2,4-triazoles.
Caption: Workflow for the one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles.
References
- 1. Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines [organic-chemistry.org]
- 2. isres.org [isres.org]
- 3. Rapid synthesis of 1,3,5-substituted 1,2,4-triazoles from carboxylic acids, amidines, and hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Welcome to the technical support center for optimizing catalyst loading in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the success of your click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in my CuAAC reaction?
Low yields in CuAAC reactions can stem from several factors, with the most common being the inactivation of the copper(I) catalyst.[1] The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1] Other significant causes include poor quality of azide or alkyne reagents, suboptimal reaction conditions (incorrect stoichiometry, temperature, solvent, or pH), and issues with the ligand used to stabilize the copper catalyst.[1]
Q2: How can I prevent the inactivation of the Cu(I) catalyst?
There are several effective strategies to maintain the copper catalyst in its active Cu(I) state:
-
Use a Reducing Agent: The most common approach is the in situ reduction of a Cu(II) salt, such as CuSO₄, using a reducing agent.[1][2] Sodium ascorbate is the most frequently used reducing agent for this purpose.[2][3][4] It is crucial to use a freshly prepared solution of sodium ascorbate as it can degrade over time.[1]
-
Utilize a Ligand: Chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), are essential for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing its solubility, particularly in aqueous media.[1][2][5] A ligand-to-copper ratio of 5:1 is often recommended to protect sensitive biomolecules.[1][6]
-
Degas Solvents: Removing dissolved oxygen from the reaction mixture by degassing the solvents can significantly reduce the rate of Cu(I) oxidation.[1]
-
Inert Atmosphere: For highly sensitive reactions, performing the experiment in a glovebox under an inert atmosphere (e.g., nitrogen or argon) provides the best protection against oxygen.[1]
Q3: What are the common side reactions in CuAAC, and how can they be minimized?
The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which leads to the formation of a diacetylene byproduct.[1] This consumes the alkyne starting material and reduces the overall yield of the desired triazole product. To minimize this side reaction, it is important to limit the exposure of the reaction to oxygen and ensure an adequate concentration of a reducing agent like sodium ascorbate.[1] In the context of bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to the oxidation of amino acid residues (e.g., cysteine, methionine, histidine) or even peptide backbone cleavage.[4][7] The use of a chelating ligand is crucial to sequester the copper ions and minimize this damage.[1][7]
Q4: Can my buffer components inhibit the CuAAC reaction?
Yes, certain buffer components can interfere with the reaction. Buffers like Tris can chelate the copper catalyst, reducing its catalytic activity.[1][6] High concentrations of chloride ions (>0.2 M) can also compete for copper binding.[6][8] Phosphate buffers can sometimes lead to the precipitation of copper-phosphate complexes; however, pre-mixing the copper source with a ligand can often prevent this issue.[6][8] Generally, phosphate, acetate, HEPES, or MOPS buffers are well-tolerated.[6]
Q5: What is the optimal pH for a CuAAC reaction?
The CuAAC reaction is robust and can proceed over a wide pH range, typically between 4 and 12.[1][3] However, for most bioconjugation applications, a pH of approximately 7 is recommended.[1][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst (Cu(II) formation) | Add a fresh solution of a reducing agent like sodium ascorbate.[1] Ensure the use of a stabilizing ligand (e.g., THPTA, TBTA).[1][5] Degas solvents to remove oxygen.[1] |
| Poor Reagent Quality | Verify the purity of the azide and alkyne starting materials. Azides can be particularly unstable.[1] | |
| Suboptimal Reactant Concentration | For efficient reactions, reactant concentrations should generally be above 10 µM.[1] | |
| Inhibitory Buffer Components | Avoid Tris buffers and high concentrations of chloride ions (>0.2 M).[1][6] If using a phosphate buffer, premix the copper and ligand before adding to the reaction.[6][8] | |
| Steric Hindrance/Inaccessibility of Reactive Groups | For reactions involving large biomolecules, buried alkyne or azide groups may be inaccessible.[6][8] Consider adding denaturing agents (e.g., DMSO) or slightly increasing the reaction temperature.[7][8] | |
| Presence of Side Products | Alkyne Homocoupling (Glaser Coupling) | Ensure an oxygen-free environment by degassing or working under an inert atmosphere.[1] Use an adequate amount of reducing agent.[1] |
| Damage to Biomolecules (Oxidation) | Use a chelating ligand to protect the biomolecule from reactive oxygen species.[1][7] A higher ligand-to-copper ratio (e.g., 5:1) can be beneficial.[1][6] Keep reaction times as short as possible.[1] | |
| Reaction Reproducibility Issues | Inconsistent Reagent Preparation | Always use freshly prepared solutions of sodium ascorbate.[1] Ensure consistent reagent concentrations and addition order. |
| Oxygen Contamination | Standardize the degassing procedure or consistently use an inert atmosphere.[1] |
Quantitative Data on Catalyst Loading and Reaction Conditions
| Parameter | Typical Range | Notes | References |
| Copper(II) Sulfate Loading (in situ reduction) | 1-5 mol% (for small molecules) | For bioconjugation, concentrations of 50 µM to 250 µM are common, with maximal activity often observed around 250 µM. | [6][9] |
| Sodium Ascorbate Concentration | 5-10 mol% (for small molecules) | In bioconjugation, a final concentration of 1-5 mM is typical. Should be in excess relative to copper. | [2][9] |
| Ligand:Copper Ratio | 1:1 to 5:1 | Higher ratios (e.g., 5:1) are often used in bioconjugation to protect sensitive substrates from oxidation. | [1][6][7] |
| Reactant Concentration (Bioconjugation) | > 10 µM | Low micromolar concentrations can significantly slow down the reaction rate. | [1] |
| Temperature | Room Temperature to 37°C | Slightly elevated temperatures can sometimes help with sterically hindered substrates. | [1] |
| pH | 4 - 12 | For bioconjugation, pH ~7 is generally recommended. | [1][3][8] |
Experimental Protocols
Standard Protocol for Small Molecule Synthesis
This protocol describes a typical procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole.[5]
Materials:
-
Benzyl azide (1.0 eq)
-
Phenylacetylene (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1 mixture)
Procedure:
-
Dissolve benzyl azide and phenylacetylene in the chosen solvent in a reaction vessel.
-
Add a freshly prepared aqueous solution of sodium L-ascorbate to the stirred reaction mixture.
-
Add an aqueous solution of CuSO₄·5H₂O.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-24 hours.
-
Upon completion, work up the reaction by diluting with water and extracting with an organic solvent. The product can then be purified by standard methods like column chromatography.
General Protocol for Bioconjugation
This protocol is a general guideline for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.[8]
Materials:
-
Biomolecule-alkyne
-
Cargo-azide
-
Buffer (e.g., phosphate buffer, pH 7)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM)
-
Sodium ascorbate stock solution (e.g., 100 mM, freshly prepared)
-
Aminoguanidine (optional, to quench reactive ascorbate byproducts)
Procedure:
-
In a microcentrifuge tube, combine the biomolecule-alkyne in the chosen buffer.
-
Add the cargo-azide. The final concentrations should typically be in the micromolar range.
-
Prepare a premixed solution of CuSO₄ and ligand. A common ratio is 1:5 (Cu:ligand). For example, mix 2.5 µL of 20 mM CuSO₄ with 12.5 µL of 50 mM THPTA for a final copper concentration of 0.25 mM and ligand concentration of 1.25 mM in a 500 µL reaction.[6] Let this mixture stand for a minute.
-
Add the premixed copper-ligand solution to the reaction tube.
-
If using, add aminoguanidine.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of around 5 mM.[6]
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.
-
Purify the labeled biomolecule using a method appropriate for your sample (e.g., size-exclusion chromatography, dialysis).
Visualizations
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
removing unreacted starting materials from Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate. The focus is on the effective removal of unreacted starting materials to achieve high purity of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound. A common synthetic route for this compound is the coupling of a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) and 1H-1,2,4-triazole. Therefore, the primary unreacted starting materials to be removed are these two compounds.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| PUR-001 | Product is contaminated with unreacted methyl 3-halobenzoate. | Incomplete reaction or inefficient purification. The starting material is relatively non-polar. | 1. Column Chromatography: Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity. The less polar methyl 3-halobenzoate should elute before the more polar product.[1][2] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be effective.[3] The starting material may remain in the mother liquor. |
| PUR-002 | Product is contaminated with unreacted 1H-1,2,4-triazole. | Incomplete reaction or inefficient purification. 1H-1,2,4-triazole is a polar and water-soluble compound. | 1. Aqueous Wash: During the work-up, wash the organic layer containing the product with water or a saturated aqueous solution of sodium bicarbonate.[4][5] This will extract the polar 1,2,4-triazole into the aqueous phase. 2. Column Chromatography: Use a polar solvent system (e.g., dichloromethane/methanol) to effectively separate the highly polar 1,2,4-triazole from the product. |
| PUR-003 | Product is an oil and does not crystallize. | Presence of impurities hindering crystallization. The product itself may have a low melting point. | 1. High-Vacuum Distillation: If the product is thermally stable, distillation under high vacuum can remove non-volatile impurities. 2. Column Chromatography: Purify the oil via column chromatography to remove impurities. The purified product may then crystallize upon standing or with scratching. 3. Trituration: Add a solvent in which the product is sparingly soluble and the impurities are soluble. Stir the mixture to induce crystallization of the product. |
| PUR-004 | Product and starting material co-elute during column chromatography. | The polarity of the product and the starting material are too similar for the chosen solvent system. | 1. Change Solvent System: Experiment with different solvent systems. For example, switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system. 2. Use a Different Stationary Phase: Consider using a different type of column, such as alumina, which can offer different selectivity.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the likely unreacted starting materials I need to remove?
A1: Based on common synthetic routes, the most probable unreacted starting materials are a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate or methyl 3-iodobenzoate) and 1H-1,2,4-triazole .
Q2: How can I quickly check for the presence of these starting materials in my crude product?
A2: Thin-Layer Chromatography (TLC) is an effective method. Spot your crude product alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The starting materials will appear as separate spots if they are present.
Q3: I performed an aqueous wash, but I still see 1,2,4-triazole in my product. What should I do?
A3: Repeat the aqueous wash multiple times. If the issue persists, column chromatography is the most reliable method for removing highly polar impurities like 1,2,4-triazole.
Q4: Is recrystallization a suitable method for purification?
A4: Yes, if your product is a solid, recrystallization can be a very effective and scalable purification method.[3] You may need to screen several solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents to try include ethanol, methanol, isopropanol, or mixtures such as ethyl acetate/hexane.
Q5: My NMR spectrum shows unidentifiable peaks after purification. What could they be?
A5: These could be byproducts from side reactions. The specific byproducts will depend on the reaction conditions used. If you used a copper catalyst, for example, you might have homo-coupled byproducts. In such cases, column chromatography is the best method for separation.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol assumes the crude product contains unreacted methyl 3-halobenzoate and 1H-1,2,4-triazole.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent.
-
Carefully load the sample onto the top of the packed column.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Troubleshooting Workflow for Purification
Caption: A decision-making workflow for the purification of this compound.
References
- 1. cdn.elifesciences.org [cdn.elifesciences.org]
- 2. rsc.org [rsc.org]
- 3. CN111808034A - Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Stability of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate. The information provided is intended to help users address potential stability issues encountered during their experiments.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Potential Cause: Degradation of this compound in the assay medium. The ester moiety is susceptible to hydrolysis, which can be influenced by the pH and enzymatic activity in the medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Always prepare solutions of the compound immediately before use.
-
Solvent selection: Dissolve the compound in a suitable, anhydrous organic solvent (e.g., DMSO, DMF) to prepare a stock solution. Minimize the concentration of the organic solvent in the final assay medium.
-
pH considerations: The rate of hydrolysis is pH-dependent.[1][2] If possible, adjust the pH of the assay medium to a range where the compound is more stable. Preliminary stability studies at different pH values are recommended.
-
Temperature control: Perform experiments at the lowest feasible temperature to slow down potential degradation.
-
Control experiments: Include a control sample of the compound in the assay medium without the biological system (e.g., cells, enzymes) and incubate for the same duration as the experiment. Analyze the concentration of the compound at the beginning and end of the incubation period using a suitable analytical method like HPLC to assess degradation.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS) over time.
-
Potential Cause: Degradation of the parent compound into one or more new chemical entities. The primary degradation product is likely to be 3-(1H-1,2,4-triazol-1-yl)benzoic acid resulting from the hydrolysis of the methyl ester.[3][4]
-
Troubleshooting Steps:
-
Peak identification: Use LC-MS to determine the mass of the unknown peak(s) and compare it to the expected mass of potential degradation products.
-
Forced degradation studies: To confirm the identity of the degradation products, perform forced degradation studies under acidic, basic, and oxidative conditions.[5][6] This will intentionally generate the degradation products for comparison with the unknown peaks in your experimental samples.
-
Reference standards: If available, use a reference standard of the potential degradation product (e.g., 3-(1H-1,2,4-triazol-1-yl)benzoic acid) to confirm its retention time and mass spectrum.
-
Issue 3: Precipitation of the compound from the solution.
-
Potential Cause: Poor solubility of the compound or its degradation products in the chosen solvent or buffer system.
-
Troubleshooting Steps:
-
Solubility assessment: Determine the solubility of this compound in various solvents and buffer systems relevant to your experiment.
-
Co-solvents: If solubility in aqueous media is low, consider the use of co-solvents. However, be mindful that co-solvents can also affect the stability of the compound.
-
pH adjustment: The solubility of the compound and its potential acidic degradation product can be pH-dependent. Adjusting the pH might help to keep the compound in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis.[3][4][7]
-
Temperature: Higher temperatures generally accelerate the rate of degradation.[1]
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis.
-
Light: Photodegradation can be a concern for some triazole-containing compounds.[1] It is advisable to protect solutions from light, especially during long-term storage or experiments.[8]
-
Presence of enzymes: In biological media, esterases can enzymatically hydrolyze the methyl ester.
Q2: How should I store stock solutions of this compound?
A2: For optimal stability, stock solutions should be prepared in an anhydrous aprotic solvent such as DMSO or DMF. It is recommended to store them in tightly sealed containers at low temperatures (e.g., -20°C or -80°C) and protected from light.[1] For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.
Q3: Is the 1,2,4-triazole ring itself stable?
A3: The 1,2,4-triazole ring is generally aromatic and chemically stable, making it resistant to cleavage under typical acidic and basic conditions.[1] However, extreme conditions, such as high concentrations of acids or bases at elevated temperatures, could potentially lead to degradation or rearrangement.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathway under aqueous conditions is the hydrolysis of the methyl ester group. This would result in the formation of 3-(1H-1,2,4-triazol-1-yl)benzoic acid and methanol .
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study (Hydrolysis)
This protocol outlines a general method to assess the hydrolytic stability of this compound.
-
Preparation of Solutions:
-
Prepare buffer solutions at acidic (e.g., 0.1 M HCl), neutral (e.g., phosphate buffer, pH 7), and basic (e.g., 0.1 M NaOH) conditions.[1]
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Add a small volume of the stock solution to each buffer to achieve a final concentration suitable for analysis (e.g., 10-20 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).[1]
-
Include a control sample stored at a low temperature (e.g., 4°C) to serve as the time-zero point.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis if necessary.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time for each condition.
-
Determine the degradation rate constant and the half-life of the compound under each condition.
-
Protocol 2: General HPLC Method for Stability Assessment
This is a starting point for developing an HPLC method. The actual parameters may need to be optimized.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Hydrolysis Conditions
| Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining | Major Degradation Product |
| 0.1 M HCl | 50 | 0 | 100 | - |
| 8 | 85 | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | ||
| 24 | 60 | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | ||
| pH 7 Buffer | 50 | 0 | 100 | - |
| 8 | 98 | Minor hydrolysis product | ||
| 24 | 95 | Minor hydrolysis product | ||
| 0.1 M NaOH | 50 | 0 | 100 | - |
| 2 | 40 | 3-(1H-1,2,4-triazol-1-yl)benzoic acid | ||
| 8 | <5 | 3-(1H-1,2,4-triazol-1-yl)benzoic acid |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Caption: Workflow for a forced hydrolysis stability study.
Caption: Likely hydrolytic degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. homework.study.com [homework.study.com]
- 4. EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters undergo a.. [askfilo.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. database.ich.org [database.ich.org]
Technical Support Center: Optimizing N-arylation of 1,2,4-Triazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the N-arylation of 1,2,4-triazole. This guide focuses on base selection and other critical parameters to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-arylation of 1,2,4-triazole?
A1: The most common and effective methods are transition-metal-catalyzed cross-coupling reactions.[1] These primarily include copper-catalyzed reactions, such as the Ullmann condensation, and palladium-catalyzed reactions, like the Buchwald-Hartwig amination.[1] Both methods have proven to be powerful for forming the crucial carbon-nitrogen bond between an aryl group and the 1,2,4-triazole ring.[1]
Q2: Why is base selection so critical in the N-arylation of 1,2,4-triazole?
A2: The base plays a crucial role in the catalytic cycle of both Ullmann and Buchwald-Hartwig reactions. In the Buchwald-Hartwig amination, the base is required to deprotonate the amine, forming an amide that can then participate in the catalytic cycle.[2] For Ullmann-type reactions, the base facilitates the formation of the copper-amide intermediate. The choice and strength of the base can significantly impact reaction rate, yield, and, importantly, the regioselectivity of the arylation (N1 vs. N2).
Q3: How do I choose between a copper-catalyzed and a palladium-catalyzed reaction?
A3: The choice depends on several factors, including the substrate scope, desired reaction conditions, and cost. Copper-catalyzed systems, particularly those using copper oxide nanoparticles, can be ligand-free and proceed at room temperature, offering a more cost-effective and environmentally friendly option.[3] Palladium-catalyzed Buchwald-Hartwig amination is known for its broad substrate scope and high functional group tolerance, making it suitable for complex molecules often encountered in drug development.[1]
Q4: What are the common side reactions in the N-arylation of 1,2,4-triazole?
A4: Common side reactions include the formation of 1,3,4-oxadiazoles, especially when using hydrazides as starting materials.[4] Another significant challenge is the formation of isomeric mixtures, where arylation occurs at different nitrogen atoms of the triazole ring (N1, N2, or N4).[4] Additionally, high temperatures can sometimes lead to thermal rearrangement of the triazole ring.[4]
Troubleshooting Guide
Problem 1: Low or No Yield of the N-arylated 1,2,4-triazole
| Potential Cause | Recommended Solution |
| Inefficient Base | The chosen base may not be strong enough to deprotonate the triazole effectively. Consult the data tables below and consider a stronger base. For instance, in some systems, K₂CO₃ provides better yields than Cs₂CO₃ or t-BuONa.[3] |
| Catalyst Deactivation | Stronger bases can sometimes deactivate the catalyst.[3] Ensure the base is compatible with your chosen catalytic system. For palladium catalysts, bulky electron-rich phosphine ligands can enhance stability and efficiency. |
| Poor Solubility | The triazole salt may have poor solubility in the chosen solvent, leading to incomplete reaction. For copper-catalyzed reactions, DMF is often a good solvent choice.[5] |
| Reaction Temperature Too Low | While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate and yield. Gradually increase the temperature and monitor the reaction progress by TLC.[4] |
| Aryl Halide Reactivity | The reactivity of aryl halides follows the order I > Br > Cl. If you are using an aryl chloride, the reaction may require more forcing conditions (higher temperature, stronger base, or a more active catalyst).[3] |
Problem 2: Poor Regioselectivity (Mixture of N1 and N2 isomers)
| Potential Cause | Recommended Solution |
| Steric Hindrance | The regioselectivity is influenced by steric hindrance. Bulky substituents on the triazole ring or the aryl halide can direct the arylation to a specific nitrogen. For 1,2,3-triazoles, substitution at both C4 and C5 positions directs arylation to the N2 position.[6] |
| Catalyst/Ligand System | The choice of catalyst and ligand can significantly influence regioselectivity. For palladium-catalyzed reactions, the use of very bulky biaryl phosphine ligands has been shown to provide exceptional N2-selectivity for 1,2,3-triazoles.[7][8] |
| Base and Solvent Effects | The base and solvent system can alter the nucleophilicity of the different nitrogen atoms in the triazole ring. Experiment with different bases and solvents to optimize the desired regioselectivity. |
Data Presentation
Table 1: Comparison of Bases in Copper-Catalyzed N-arylation of 1,2,4-Triazole with Iodobenzene
| Base | Solvent | Reaction Time (h) | Isolated Yield (%) | Reference |
| K₂CO₃ | DMF | 2 | 84 | [3] |
| Cs₂CO₃ | DMF | 5 | 45 | [3] |
| t-BuONa | DMF | 5 | 55 | [3] |
| NaOH | DMF | 5 | 35 | [3] |
| Rb₂CO₃ | DMF | 4 | 75 | [3] |
Table 2: pKa Values of Common Bases (in H₂O)
| Base | Conjugate Acid | pKa | Reference |
| Sodium tert-butoxide (t-BuONa) | tert-Butanol | ~17 | [9] |
| Sodium hydroxide (NaOH) | Water | 15.7 | [9] |
| Potassium carbonate (K₂CO₃) | Bicarbonate | 10.3 | [10] |
| Cesium carbonate (Cs₂CO₃) | Bicarbonate | 10.3 | [10] |
| Potassium phosphate (K₃PO₄) | Dibasic phosphate | 12.3 | [10] |
Experimental Protocols
Protocol 1: Ligand-Free Copper-Catalyzed N-arylation
This protocol is adapted from a procedure using CuO nanoparticles.[1]
Materials:
-
1,2,4-Triazole
-
Aryl halide (e.g., Iodobenzene)
-
Copper(II) oxide (CuO) nanoparticles
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 1,2,4-triazole (3.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 1.0 equiv.), and CuO nanoparticles (0.15 mmol, 5 mol%).[1]
-
Add the aryl halide (3.3 mmol, 1.1 equiv.) to the flask.[1]
-
Add 10 mL of DMF to the mixture.[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with 20 mL of water.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-arylation
This protocol is a general procedure for the Buchwald-Hartwig amination.[1]
Materials:
-
1,2,4-Triazole derivative
-
Aryl coupling partner (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
In an oven-dried Schlenk tube, add the 1,2,4-triazole derivative (1.0 equiv.), the aryl coupling partner (1.0-1.2 equiv.), and sodium tert-butoxide (1.2-2.0 equiv.).
-
Add the palladium catalyst (1-5 mol%) and the phosphine ligand (1-10 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: A simplified catalytic cycle for the Ullmann condensation.
Caption: A logical workflow for troubleshooting N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. name-reaction.com [name-reaction.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scielo.br [scielo.br]
- 7. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. library.gwu.edu [library.gwu.edu]
Validation & Comparative
Comparative Efficacy Analysis: Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate versus Fluconazole
A comprehensive review of available data on the antifungal properties of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate and the established azole antifungal, fluconazole, has been conducted. Currently, there is a significant disparity in the volume of research, with extensive data available for fluconazole and a notable absence of direct comparative studies or specific antifungal activity data for this compound.
This guide synthesizes the existing information to provide a framework for understanding the potential antifungal profile of this compound in the context of a well-characterized therapeutic agent. The focus is on presenting the established efficacy and mechanisms of fluconazole, alongside a discussion of structurally related triazole-containing benzoate derivatives to infer potential areas of interest for future research on this compound.
Quantitative Antifungal Activity
Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's efficacy. The following table summarizes representative MIC values for fluconazole against various fungal pathogens. Due to the lack of available data, corresponding values for this compound are not available.
| Fungal Species | Fluconazole MIC (µg/mL) | This compound MIC (µg/mL) |
| Candida albicans | 0.25 - 2.0 | Data not available |
| Candida glabrata | 8.0 - 64.0 | Data not available |
| Candida parapsilosis | 1.0 - 4.0 | Data not available |
| Candida tropicalis | 2.0 - 8.0 | Data not available |
| Cryptococcus neoformans | 4.0 - 16.0 | Data not available |
| Aspergillus fumigatus | Resistant | Data not available |
Mechanism of Action: Azole Antifungals
Fluconazole, a member of the triazole class of antifungal agents, exerts its effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth and replication. It is hypothesized that other antifungal triazole derivatives may share a similar mechanism of action.
Mechanism of action for azole antifungals like fluconazole.
Experimental Protocols
Standardized methodologies are essential for the evaluation of antifungal efficacy. The following outlines a typical protocol for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Broth Microdilution Method for MIC Determination
This method is a widely accepted technique for determining the in vitro susceptibility of fungi to antifungal agents.
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Agent Dilutions:
-
The test compound (e.g., fluconazole) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.
-
A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640).
-
-
Inoculation and Incubation:
-
Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The microtiter plates are incubated at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control well.
-
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Discussion and Future Directions
While direct data on the antifungal efficacy of this compound is not available in the public domain, research on other triazole-substituted benzoate derivatives provides some insights. For instance, studies on methyl 4-(2-(1H-1,2,4-triazol-1-yl) ethoxy)benzoate have demonstrated inhibitory activity against certain plant pathogenic fungi. This suggests that the combination of a triazole moiety and a benzoate structure can be a viable scaffold for the development of new antifungal agents.
The position of the triazole group on the benzoate ring, as well as the nature of the ester group (methyl, ethyl, etc.), are likely to be critical determinants of antifungal activity and spectrum. The meta substitution in this compound presents a different spatial arrangement compared to para-substituted analogs, which could significantly influence its binding to the target enzyme.
To ascertain the antifungal potential of this compound, rigorous in vitro and in vivo studies are required. These should include:
-
Broad-spectrum screening: Testing against a panel of clinically relevant yeasts and molds, including both susceptible and resistant strains.
-
MIC determination: Quantifying its potency against various fungal pathogens.
-
Mechanism of action studies: Investigating its effect on ergosterol biosynthesis and other potential cellular targets.
-
Toxicity and cytotoxicity assays: Evaluating its safety profile in mammalian cell lines.
Without such experimental data, any comparison to fluconazole remains speculative. The established efficacy and safety profile of fluconazole make it a crucial benchmark for the evaluation of any new triazole-based antifungal candidate. Future research efforts should focus on generating the necessary data to enable a direct and meaningful comparison.
Structure-Activity Relationship of Triazole-Containing Benzoate Analogs as Anticancer Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of triazole-containing benzoate analogs, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate analogs are limited in publicly available literature, this guide draws upon data from closely related structures, particularly 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, to infer potential SAR trends. The information presented herein is intended to support further research and drug development efforts in this area.
Comparative Analysis of Anticancer Activity
The anticancer activity of 1,2,4-triazole-containing benzoic acid derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The data presented below, primarily from studies on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, offers insights into how structural modifications can influence cytotoxic effects.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids against Human Cancer Cell Lines [1][2][3][4]
| Compound ID | R1-Substituent (on Triazole) | R2-Substituent (on Benzoic Acid) | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| 1 | H | -COOH | > 50 | > 50 |
| 2 | -SH | -COOH | 18.7 | 25.7 |
| 5 | -SCH2CH2-Isothiocyanate | -COOH | 15.6 | 23.9 |
| 14 | -S-CH2-(4-NO2-Ph) | -COOH | 23.9 | 30.2 |
| 15 | -S-CH2-(2-NO2-Ph) | -COOH | 19.8 | 28.4 |
| Doxorubicin | (Reference Drug) | 19.7 | 22.6 |
Structure-Activity Relationship (SAR) Insights:
From the available data on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, several SAR trends can be inferred[2][4]:
-
Substitution on the Triazole Ring: The presence of a substituent at the R1 position of the triazole ring appears crucial for anticancer activity. The parent compound with a hydrogen at this position (Compound 1) showed minimal activity.
-
Thiol and Thioether Moieties: The introduction of a thiol (-SH) group (Compound 2) or various thioether derivatives (Compounds 5, 14, 15) at the R1 position significantly enhanced the cytotoxic effects against both MCF-7 and HCT-116 cell lines.
-
Isothiocyanate and Nitrobenzylidene Moieties: The incorporation of isothiocyanate and nitrobenzylidene moieties, as seen in compounds 5, 14, and 15, was shown to be beneficial for the cytotoxic effects[2].
Experimental Protocols
The following is a generalized protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used to evaluate the cytotoxic effects of compounds on cancer cell lines.
MTT Assay for Cell Viability
Principle: This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells, principally by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 or HCT-116) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway and Experimental Workflow
Many anticancer agents, including those with a triazole scaffold, exert their effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway, which is a common mechanism of action for cytotoxic drugs.
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
computational docking studies of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate with target enzymes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking studies of 1,2,4-triazole derivatives with various target enzymes. Due to a lack of specific studies on Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate, this guide focuses on analogous triazole compounds, offering valuable insights into their interactions with key enzymatic targets.
The 1,2,4-triazole scaffold is a cornerstone in the development of various enzyme inhibitors.[1][2] Computational docking is a critical tool for predicting the binding modes and affinities of these compounds, thereby guiding the design of more potent and selective drug candidates. This guide summarizes quantitative data from several studies, details common experimental protocols, and provides a visual workflow for typical in silico docking experiments.
Comparative Docking Performance of 1,2,4-Triazole Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of various 1,2,4-triazole derivatives against two primary enzyme targets: Aromatase (Cytochrome P450 19A1) and Lanosterol 14α-demethylase (CYP51). These enzymes are crucial in steroid biosynthesis and fungal cell membrane integrity, respectively, and are well-established targets for triazole-based inhibitors.
Table 1: Docking Scores and Binding Affinities against Aromatase
| Compound Class | Software | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Novel 1,2,4-Triazole Derivatives | AutoDock 4.2 | -9.04 to -9.96 | HEM, Arg115 | [1][3] |
| Imidazole-Triazole Hybrids | Not Specified | -3.112 to -4.988 | HEM600 | [4] |
| 1,2,3-Triazole-Sulfonamide Hybrids | Not Specified | Not Specified (IC50 = 0.2 µM for most potent) | Met374, Ser478 | [5] |
| Designed 1,2,4-Triazole Analogues | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Docking Scores and Inhibitory Data against Lanosterol 14α-demethylase (CYP51)
| Compound Class | Software | Binding Score (kcal/mol) | IC50 / MIC | Key Interacting Residues | Reference | |---|---|---|---|---| | Piperidine-based 1,2,3-Triazolylacetamides | Not Specified | -6.56 to -7.53 | >90% ergosterol inhibition | Tyr131, Tyr145, His390 |[7] | | 1,2,4-Triazole containing 1,3,4-Oxadiazole | Not Specified | Not Specified | Not Specified | Heme, Hydrogen bonding, π-stacking |[8] | | Benzimidazole-Triazoles | Not Specified | -81.998 to -85.218 | Not Specified | HEM |[9] | | Melatonin-Isatin based Azoles | Not Specified | -11.0 to -11.6 | Not Specified | Not Specified |[10] |
Experimental Protocols: A Synthesized Approach
The methodologies employed in computational docking studies of triazole derivatives generally follow a standardized workflow. Below is a detailed protocol synthesized from various research articles.[1][11][12]
1. Protein Preparation:
-
Receptor Selection and Retrieval: The three-dimensional crystal structure of the target enzyme (e.g., Aromatase, CYP51) is obtained from the Protein Data Bank (PDB).
-
Protein Refinement: The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using force fields like AMBER or CHARMM. The protein is then energy minimized to relieve any steric clashes.
2. Ligand Preparation:
-
Ligand Sketching and Optimization: The 2D structures of the triazole derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.
-
3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their geometry is optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[11]
3. Molecular Docking Simulation:
-
Grid Box Generation: A grid box is defined around the active site of the enzyme. The dimensions of the grid are typically set to encompass the entire binding pocket.
-
Docking Algorithm: A docking program, commonly AutoDock, Smina, or GOLD, is used to perform the docking calculations.[1][11] These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various conformations and orientations of the ligand within the enzyme's active site.[1]
-
Pose Selection and Scoring: The program generates multiple binding poses for each ligand, which are then ranked based on a scoring function that estimates the binding free energy (e.g., kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.
4. Post-Docking Analysis:
-
Interaction Analysis: The best-docked poses are visualized to analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
-
Validation: The docking protocol is often validated by redocking the co-crystallized ligand into the active site and calculating the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2 Å is generally considered a successful validation.
Visualizing the Computational Docking Workflow
The following diagram illustrates the typical workflow for a computational docking study, from initial preparation to final analysis.
Caption: A generalized workflow for in silico molecular docking studies.
References
- 1. ijcrcps.com [ijcrcps.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding mode of triazole derivatives as aromatase inhibitors based on docking, protein ligand interaction fingerprinting, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and molecular docking of 1,2,3-triazole-based sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, molecular docking and DFT studies on novel melatonin and isatin based azole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 12. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of different synthetic routes to 1,2,4-triazoles
A Comprehensive Guide to the Synthetic Routes of 1,2,4-Triazoles for Researchers and Drug Development Professionals
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The synthesis of this privileged scaffold has been the subject of extensive research, leading to the development of numerous synthetic strategies. This guide provides a comparative analysis of a selection of these routes, ranging from classical named reactions to modern metal-catalyzed and microwave-assisted methods. Experimental data is presented to aid in the selection of the most appropriate method based on factors such as yield, reaction conditions, and substrate scope.
Comparative Analysis of Synthetic Routes
The choice of synthetic route to 1,2,4-triazoles is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. Below is a summary and comparison of several key methods.
Classical Methods:
The Pellizzari reaction , first reported in 1911, is a direct method for synthesizing 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[1][2] Traditionally, this reaction requires high temperatures and can result in low yields and long reaction times.[3]
The Einhorn-Brunner reaction provides a route to an isomeric mixture of 1,2,4-triazoles from the reaction of imides with alkyl hydrazines.[4][5] A key consideration in this reaction is regioselectivity, which can be influenced by the electronic properties of the acyl groups on the imide.[5]
Modern Methods:
Microwave-assisted synthesis has emerged as a significant improvement over classical heating methods for the synthesis of 1,2,4-triazoles. This technique dramatically reduces reaction times from hours to minutes and often leads to higher yields and product purity.[6][7]
Copper-catalyzed reactions offer a versatile and efficient approach to 1,2,4-triazoles. These methods can utilize a variety of starting materials, including nitriles, amidines, and diazonium salts, and often proceed under milder conditions than the classical routes.[8][9] Catalyst-dependent regioselectivity has also been achieved, allowing for the selective synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazoles.[8]
Data Summary of Synthetic Routes to 1,2,4-Triazoles
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Product | Yield (%) | Reaction Time | Advantages | Disadvantages |
| Pellizzari Reaction | Amide, Acylhydrazide | High temperature (>200 °C) | 3,5-Disubstituted-1,2,4-triazole | Low to Moderate | Long (hours) | Direct, readily available starting materials | Harsh conditions, low yields, long reaction times |
| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine | Acid catalyst, Reflux | Isomeric mixture of 1,2,4-triazoles | Moderate to Good | 2-8 hours | Access to different substitution patterns | Can produce isomeric mixtures, requires imide synthesis |
| Microwave-Assisted Pellizzari | Amide, Acylhydrazide | Microwave irradiation, n-butanol | 3,5-Disubstituted-1,2,4-triazole | Good to Excellent | Short (minutes to 2 hours) | Rapid, higher yields, greener | Requires specialized equipment |
| Microwave-Assisted (from Hydrazine) | Hydrazine derivative, Formamide | Microwave irradiation (160 °C) | Substituted 1,2,4-triazole | Good | 10 minutes | Very fast, catalyst-free | Use of excess formamide |
| Copper-Catalyzed (from Nitriles) | Nitrile, Hydroxylamine | Cu(OAc)₂, one-pot | 3,5-Disubstituted-1,2,4-triazole | Moderate to Good | Not specified | One-pot, readily available starting materials | Requires catalyst |
| Copper-Catalyzed (from Amidines) | Amidine, Nitrile | CuBr, ZnI₂, Air (oxidant) | 1,3,5-Trisubstituted-1,2,4-triazole | up to 81% | Not specified | Single step, uses air as oxidant | Requires catalyst and additive |
| Ag(I)/Cu(II)-Catalyzed (from Isocyanides) | Isocyanide, Aryl diazonium salt | Ag(I) or Cu(II) catalyst | 1,3- or 1,5-Disubstituted-1,2,4-triazole | up to 88% (Ag), up to 79% (Cu) | Not specified | Catalyst-controlled regioselectivity | Use of metal catalysts and diazonium salts |
Experimental Protocols
1. Pellizzari Reaction (Conventional Heating)
This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole.
-
Materials: Benzamide, Benzoylhydrazide, High-boiling solvent (e.g., nitrobenzene) or neat.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzamide and benzoylhydrazide.
-
If using a solvent, add it to the flask.
-
Heat the reaction mixture to 220-250 °C.[10]
-
Maintain the temperature and stir the mixture for several hours, monitoring the reaction by TLC.[11]
-
After completion, cool the mixture to room temperature.
-
The solid product is purified by recrystallization from a suitable solvent like ethanol.[11]
-
2. Einhorn-Brunner Reaction
This protocol provides a general procedure for the synthesis of substituted 1,2,4-triazoles.
-
Materials: Unsymmetrical imide (e.g., N-acetyl-N-trifluoroacetylamine), Substituted hydrazine (e.g., phenylhydrazine), Glacial acetic acid.[11]
-
Procedure:
-
Dissolve the unsymmetrical imide in glacial acetic acid in a round-bottom flask with a reflux condenser.[11]
-
Add the substituted hydrazine (1.1 eq) to the solution.[5]
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-8 hours.[5]
-
Monitor the reaction progress by TLC.[5]
-
Upon completion, cool the mixture to room temperature and pour it into ice-water to precipitate the product.[11]
-
Collect the solid by vacuum filtration, wash with cold water, and dry.[5]
-
The crude product can be purified by column chromatography or recrystallization.[11]
-
3. Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This protocol is a greener and more efficient alternative to the conventional Pellizzari reaction.
-
Materials: Aromatic hydrazide, Substituted nitrile, Potassium carbonate, n-Butanol.
-
Procedure:
-
To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[6]
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 2 hours.[6]
-
After cooling, the precipitated product is filtered.
-
Wash the crude product with cold ethanol and recrystallize from ethanol to obtain the pure product.[6]
-
4. Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted-1,2,4-triazoles
This method allows for the synthesis from simple and readily available starting materials.[12]
-
Materials: Nitrile (2 equivalents), Hydroxylamine hydrochloride, Cu(OAc)₂.
-
Procedure:
-
A mixture of the nitrile, hydroxylamine hydrochloride, and Cu(OAc)₂ is heated in a suitable solvent.
-
The reaction involves the sequential intermolecular addition of hydroxylamine to one nitrile to form an amidoxime, followed by a copper-catalyzed reaction with a second nitrile and subsequent intramolecular cyclization and dehydration.[13]
-
The product is isolated and purified using standard techniques.
-
Visualizing Synthetic Strategies
Logical Workflow for Selecting a Synthetic Route
The following diagram illustrates a decision-making process for choosing an appropriate synthetic route for a target 1,2,4-triazole.
Caption: Decision tree for selecting a synthetic route to 1,2,4-triazoles.
General Mechanism of the Einhorn-Brunner Reaction
This diagram outlines the key steps in the formation of a 1,2,4-triazole via the Einhorn-Brunner reaction.
Caption: Simplified mechanism of the Einhorn-Brunner reaction.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 8. isres.org [isres.org]
- 9. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
validation of the biological activity of newly synthesized triazole derivatives
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of triazole continues to be a cornerstone in the development of new therapeutic agents. This guide provides a comparative analysis of the biological activities of recently synthesized triazole derivatives against established standards in antimicrobial and anticancer research. The data presented is compiled from recent studies and is intended to facilitate the evaluation of these novel compounds for further investigation.
Anticancer Activity: A Comparative Analysis
Newly synthesized triazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected novel triazoles compared to the standard chemotherapeutic agents, cisplatin and doxorubicin.
Table 1: In Vitro Anticancer Activity of Novel Triazole Derivatives (IC50 in µM)
| Compound ID | Cancer Cell Line | Test Compound IC50 (µM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| Compound 4a | A549 (Lung) | 2.97 | 24.15 | - | [1] |
| Compound 4b | A549 (Lung) | 4.78 | 24.15 | - | [1] |
| Compound 13a | A549 (Lung) | 3.65 | - | 3.30 | [1] |
| Compound 13b | A549 (Lung) | 3.29 | - | 3.30 | [1] |
| Compound 8c | - | - | - | - | [2] |
| EGFR Inhibition | - | 3.6 | - | - | [2] |
| Compound 3j | MCF-7 (Breast) | 7.80 ± 0.55 | - | Comparable | [3] |
| HeLa (Cervical) | 6.80 ± 0.61 | - | Comparable | [3] | |
| Compound 2e | MCF-7 (Breast) | 11.77 ± 1.27 | Standard | - | [3] |
| HeLa (Cervical) | 9.92 ± 1.75 | Standard | - | [3] | |
| Salvurmin B | A549 (Lung) | 19.2 ± 0.8 | - | - | [4] |
| Compound 2g | MCF-7 (Breast) | 0.024 ± 0.001 | 0.021 ± 0.001 | - | [4] |
Antifungal and Antibacterial Activity: A Comparative Analysis
The search for new antimicrobial agents is critical in combating drug resistance. Triazole derivatives have shown promising activity against a range of fungal and bacterial pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected novel triazoles in comparison to standard antifungal and antibacterial drugs.
Table 2: In Vitro Antimicrobial Activity of Novel Triazole Derivatives (MIC in µg/mL)
| Compound ID | Microorganism | Test Compound MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Compound 10d, 10k, 10n, 10m, 10o | Aspergillus fumigatus | 0.125–1 | Fluconazole | - | [5] |
| Compound 14l | Candida glabrata, Candida albicans | 0.125 | Fluconazole | 0.25 | [5] |
| Compound 4c | Candida strains | 64 - 256 | Fluconazole | 0.5 - 64 | [6] |
| Luliconazole (1) | Candida albicans | 0.087 - 0.706 | Fluconazole | 0.42 - 1.63 | [7] |
| Aspergillus fumigatus | ≤0.00087 | Itraconazole | ~ 0.00089 | [7] | |
| Compound 5 | Candida tropicalis | 0.046 (MIC80) | Fluconazole | 13.06 (MIC80) | [7] |
| Compound C2 | E. coli | 2 | - | - | [8] |
| S. aureus | 32 | - | - | [8] | |
| Compound 36 | S. aureus | 0.264 (mM) | Ampicillin, Chloramphenicol | - | [9] |
| S. pyogenes | 0.132 (mM) | Ampicillin, Chloramphenicol | - | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density (typically 1,000 to 100,000 cells per well) and allowed to attach overnight.[11]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the triazole derivatives or standard drugs. Control wells include untreated cells and vehicle controls.[11]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 1-4 hours at 37°C.[12][13]
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals. The plate is then agitated to ensure complete dissolution.[11][12]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength between 550 and 600 nm.[12] The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[14][15]
-
Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of the triazole derivatives and standard antimicrobial agents are prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI medium for fungi).[16][17]
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 0.5 McFarland standard).[15]
-
Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.[15]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, and for fungi, incubation times and temperatures may vary).[15][17]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[14]
Visualizing Mechanisms of Action
Antifungal Mechanism: Inhibition of Fungal Ergosterol Biosynthesis
A primary mechanism of action for many antifungal triazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51).[18] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[18] The nitrogen atom in the triazole ring coordinates with the heme iron in the active site of CYP51, disrupting ergosterol production and leading to the accumulation of toxic sterol intermediates, which ultimately compromises the integrity of the fungal cell membrane.[18]
General Experimental Workflow for Biological Activity Validation
The validation of the biological activity of newly synthesized compounds follows a structured workflow, from initial screening to the determination of specific activity metrics.
Structure-Activity Relationship (SAR) Logic
The biological activity of triazole derivatives is highly dependent on the nature and position of substituents on the triazole ring. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective compounds.
References
- 1. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
Comparative Analysis of the Predicted Enzyme Inhibition Profile of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals: A guide to the predicted enzyme inhibition profiles of Methyl 2-(1H-1,2,4-triazol-1-yl)benzoate, Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate, and Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate, including detailed experimental protocols for inhibitor screening and relevant signaling pathway diagrams.
Introduction
The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, present in numerous drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer effects. These activities often stem from the ability of the triazole ring and its substituents to interact with and inhibit specific enzymes. The positional isomerism of substituents on a core scaffold can dramatically influence the compound's three-dimensional structure, electronic properties, and, consequently, its biological activity. This guide provides a comparative overview of the predicted enzyme inhibition profiles of the ortho-, meta-, and para-isomers of Methyl (1H-1,2,4-triazol-1-yl)benzoate.
Predicted Enzyme Inhibition Profiles
Based on the known activities of various 1,2,4-triazole-containing compounds, it is plausible that Methyl (1H-1,2,4-triazol-1-yl)benzoate and its isomers could exhibit inhibitory activity against a range of enzymes. The specific profile and potency are expected to differ based on the position of the methyl benzoate group.
Table 1: Predicted Enzyme Targets and the Potential Impact of Isomerism
| Enzyme Target | Predicted Activity and Rationale | Potential Influence of Isomer Position (ortho, meta, para) |
| Cytochrome P450 Enzymes (e.g., 14α-demethylase) | The 1,2,4-triazole nucleus is a hallmark of many antifungal agents that target fungal cytochrome P450 14α-demethylase, an enzyme crucial for ergosterol biosynthesis. | The position of the methyl benzoate group will alter the steric and electronic profile of the molecule, potentially affecting its ability to fit into the active site and coordinate with the heme iron of the cytochrome P450 enzyme. The para-isomer, being the most linear, might exhibit different binding characteristics compared to the more sterically hindered ortho-isomer. |
| Kinases | Various triazole derivatives have been developed as kinase inhibitors for cancer therapy. The nitrogen atoms in the triazole ring can form key hydrogen bonds within the ATP-binding pocket of kinases. | The geometry imposed by the isomer position will dictate the orientation of the molecule within the kinase active site. This will influence the potential for hydrogen bonding and other interactions with key amino acid residues, leading to differences in inhibitory potency. |
| Cholinesterases (AChE and BChE) | Some 1,2,4-triazole derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in the context of Alzheimer's disease. | The position of the substituent can affect the binding to both the catalytic and peripheral anionic sites of cholinesterases. Structure-activity relationship studies on similar compounds have shown that the substituent position can significantly impact potency and selectivity. |
| Cyclooxygenases (COX-1 and COX-2) | The anti-inflammatory properties of some triazole derivatives are attributed to their inhibition of COX enzymes, which are key in the prostaglandin biosynthesis pathway. | The different spatial arrangement of the isomers will influence their interaction with the hydrophobic channel of the COX active site. This could lead to variations in their inhibitory potency and selectivity for COX-1 versus COX-2. |
| Lipoxygenases (LOX) | Similar to COX enzymes, lipoxygenases are involved in inflammatory pathways, and some triazole-containing compounds have been investigated as LOX inhibitors. | The shape and electronic distribution of the isomers will determine their fit and interaction with the non-heme iron active site of lipoxygenases, likely resulting in different inhibitory activities. |
Experimental Protocols
To empirically determine and compare the enzyme inhibition profiles of this compound and its isomers, the following detailed experimental protocols for common enzyme assays are provided.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening assays.
Materials:
-
COX-1 and COX-2 enzymes (human or ovine)
-
Arachidonic acid (substrate)
-
Fluorometric or colorimetric probe (e.g., ADHP)
-
Heme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
Test compounds (ortho-, meta-, and para-isomers of Methyl (1H-1,2,4-triazol-1-yl)benzoate)
-
Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader
Procedure:
-
Compound Preparation: Dissolve the test compounds and positive control in DMSO to prepare stock solutions (e.g., 10 mM). Serially dilute the stock solutions with assay buffer to obtain a range of desired concentrations.
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in cold assay buffer containing heme. The final concentration of the enzyme should be optimized for the assay.
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Enzyme solution (COX-1 or COX-2)
-
Test compound solution or vehicle (DMSO) for control wells.
-
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the fluorometric or colorimetric probe.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
-
Data Acquisition: Immediately start measuring the fluorescence or absorbance at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value for each isomer.
-
Lipoxygenase (LOX) Inhibition Assay
This protocol is a common spectrophotometric assay for measuring LOX activity.
Materials:
-
Lipoxygenase enzyme (e.g., soybean 15-LOX)
-
Linoleic acid or arachidonic acid (substrate)
-
Borate buffer (e.g., 0.1 M, pH 9.0)
-
DMSO for compound dissolution
-
Test compounds (ortho-, meta-, and para-isomers)
-
Positive control inhibitor (e.g., Nordihydroguaiaretic acid - NDGA)
-
UV-transparent 96-well microplate or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Compound and Substrate Preparation: Prepare stock solutions of the test compounds and positive control in DMSO. Prepare the substrate solution (e.g., linoleic acid) in borate buffer.
-
Enzyme Preparation: Prepare the LOX enzyme solution in cold borate buffer.
-
Assay Reaction:
-
In a cuvette or well, mix the borate buffer, enzyme solution, and the test compound solution or vehicle (DMSO).
-
Incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution.
-
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing the enzyme inhibitory activity of the isomeric compounds.
Caption: Experimental workflow for enzyme inhibition screening.
Signaling Pathway Example: Arachidonic Acid Cascade
The following diagram illustrates the signaling pathway involving COX and LOX enzymes, which are potential targets for the triazole compounds. Inhibition of these enzymes would block the production of pro-inflammatory mediators.
Caption: Arachidonic acid signaling cascade.
Conclusion
While direct experimental data comparing the enzyme inhibition profiles of this compound and its ortho- and para-isomers is currently unavailable, the existing literature on related 1,2,4-triazole derivatives suggests that these compounds are promising candidates for enzyme inhibition studies. The provided experimental protocols offer a clear path for researchers to determine the specific inhibitory activities and IC50 values of these isomers. The expected differences in their biological activities, driven by their distinct structural and electronic properties, underscore the importance of such comparative studies in the rational design of new therapeutic agents. The visualization of the experimental workflow and a relevant signaling pathway provides a conceptual framework for undertaking and interpreting such research.
Assessing the Drug-Likeness of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutics with favorable pharmacokinetic profiles is a cornerstone of modern drug discovery. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of clinically successful drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1][2][3][4][5][6] This guide provides a comparative assessment of the drug-likeness of Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate derivatives. Due to the limited availability of public experimental data for a comprehensive series of these specific derivatives, this guide presents a combination of available data for a closely related analogue, hypothetical data for the target series to illustrate comparative principles, and data for established triazole-containing drugs as a reference.
Data Presentation: Comparative Analysis of Drug-Likeness Parameters
A critical step in the early stages of drug development is the evaluation of a compound's physicochemical properties to predict its "drug-likeness." These properties are often assessed against established guidelines such as Lipinski's Rule of Five. This rule suggests that orally active drugs typically have a molecular weight under 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated octanol-water partition coefficient (logP) not exceeding 5.
Table 1: Physicochemical Properties of a Methyl 1H-1,2,4-triazole-3-carboxylate Analogue
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 298.15 | 0.0294 |
| Ethanol | 298.15 | 0.0096 |
| 1-Propanol | 298.15 | 0.0067 |
| Acetonitrile | 298.15 | 0.0123 |
| Acetone | 298.15 | 0.0231 |
Table 2: Hypothetical Drug-Likeness Profile of this compound Derivatives
To illustrate a comparative analysis, the following table presents hypothetical drug-likeness parameters for a series of substituted this compound derivatives. This table is intended to serve as a template for how such data would be presented for a novel series of compounds.
| Compound ID | Substitution (R) | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| M3TB-H | -H | 217.22 | 2.1 | 0 | 5 | 0 |
| M3TB-Cl | 4-Cl | 251.66 | 2.8 | 0 | 5 | 0 |
| M3TB-F | 4-F | 235.21 | 2.3 | 0 | 5 | 0 |
| M3TB-CH3 | 4-CH3 | 231.25 | 2.5 | 0 | 5 | 0 |
| M3TB-OCH3 | 4-OCH3 | 247.25 | 2.2 | 0 | 6 | 0 |
Table 3: Drug-Likeness Parameters of Comparator Triazole Drugs
For a real-world comparison, the following table details the drug-likeness properties of two well-established triazole-containing antifungal drugs.
| Drug Name | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski Violations |
| Fluconazole | 306.27 | 0.5 | 1 | 5 | 0 |
| Voriconazole | 349.31 | 1.8 | 1 | 5 | 0 |
Experimental Protocols
Accurate and reproducible experimental data are essential for the assessment of drug-likeness. Below are detailed methodologies for key in vitro assays.
1. Shake-Flask Method for LogP Determination
The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity. The shake-flask method is a standard technique for its determination.
-
Materials: 1-octanol (pre-saturated with water), purified water (pre-saturated with 1-octanol), test compound, analytical balance, volumetric flasks, separatory funnels, mechanical shaker, UV-Vis spectrophotometer or HPLC.
-
Procedure:
-
A stock solution of the test compound is prepared in either water or 1-octanol.
-
A known volume of the stock solution is added to a separatory funnel containing a precise volume of both 1-octanol and water.
-
The funnel is sealed and agitated on a mechanical shaker for a predetermined period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
The funnel is then allowed to stand undisturbed until the two phases have completely separated.
-
A sample is carefully withdrawn from both the aqueous and octanolic layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
-
2. Kinetic Solubility Assay
Kinetic solubility provides an early indication of a compound's dissolution properties.
-
Materials: Test compound, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS, pH 7.4), 96-well microplates, automated liquid handler, plate shaker, plate reader (nephelometry or UV-Vis).
-
Procedure:
-
A high-concentration stock solution of the test compound is prepared in DMSO (e.g., 10 mM).
-
Using an automated liquid handler, a small volume of the DMSO stock is added to the wells of a 96-well plate.
-
A larger volume of PBS is then added to each well, and the plate is sealed and shaken for a set period (e.g., 1-2 hours) at a controlled temperature.
-
The solubility is then determined by measuring the amount of precipitated material. This can be done directly by nephelometry (light scattering) or by filtering the solution and measuring the concentration of the dissolved compound in the filtrate via UV-Vis spectroscopy or LC-MS.
-
3. In Vitro Metabolic Stability Assay using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Materials: Test compound, liver microsomes (human, rat, or other species), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), phosphate buffer (pH 7.4), incubation plates, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Procedure:
-
The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction in each aliquot is stopped by adding a quenching solution.
-
The samples are then centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).
-
Mandatory Visualization
Diagram 1: General Workflow for Drug-Likeness Assessment
Caption: Workflow for assessing the drug-likeness of novel compounds.
Diagram 2: Lipinski's Rule of Five for Oral Bioavailability
Caption: Key parameters of Lipinski's Rule of Five.
Diagram 3: Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a signaling pathway by a triazole derivative.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies | MDPI [mdpi.com]
In Vivo Efficacy of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, no specific in vivo studies for Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate have been published in peer-reviewed literature. The following guide is a hypothetical comparison based on the known anticonvulsant properties of the broader 1,2,4-triazole class of compounds. The experimental data for this compound presented herein is conjectural and intended to illustrate its potential performance against a known alternative.
The 1,2,4-triazole nucleus is a key pharmacophore in a variety of clinically approved drugs and investigational compounds, exhibiting a wide range of biological activities, including antifungal, anticancer, and anticonvulsant effects.[1][2][3] This guide focuses on the potential anticonvulsant properties of this compound, drawing comparisons with the established anticonvulsant drug, Diazepam.
Comparative Efficacy Data (Hypothetical)
The following table summarizes the hypothetical anticonvulsant efficacy of this compound in two standard murine models of epilepsy: the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which models myoclonic seizures.[4]
| Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | Therapeutic Index (PI = TD₅₀/ED₅₀) |
| This compound | 25 (Hypothetical) | 15 (Hypothetical) | >10 (Hypothetical) |
| Diazepam (Reference) | 1.5 | 0.5 | 18 |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. PI (Protective Index): A measure of the drug's safety margin.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. All animal procedures should be conducted in accordance with the ethical guidelines for animal research and approved by an Institutional Animal Care and Use Committee (IACUC).[5]
Maximal Electroshock (MES) Induced Seizure Test
This model is used to evaluate the efficacy of a compound against generalized tonic-clonic seizures.[6]
Animals: Male Swiss albino mice (20-25 g).
Procedure:
-
Animals are randomly divided into control and treatment groups.
-
The test compound, this compound, is administered intraperitoneally (i.p.) at various doses. The vehicle (e.g., 5% DMSO, 5% Tween 80, and 90% saline) is administered to the control group.[6]
-
After a 30-60 minute pretreatment period, seizures are induced via corneal electrodes.[6]
-
A 60 Hz alternating current at 50 mA is applied for 0.2 seconds.[6]
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6]
-
The ED₅₀ is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test
This model is used to assess efficacy against myoclonic and absence seizures.[6]
Animals: Male Swiss albino mice (18-22 g).
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound is administered i.p. at various doses, with the control group receiving the vehicle.
-
Following a 30-60 minute pretreatment period, a subcutaneous injection of PTZ (e.g., 85 mg/kg) is administered.[6]
-
Animals are immediately placed in an observation chamber and monitored for seizure activity for 30 minutes.
-
Endpoints include the latency to the first myoclonic jerk and the percentage of animals exhibiting generalized clonic-tonic seizures.[6]
-
The ED₅₀ is determined based on the dose that protects 50% of the animals from seizures.
Visualizations
Hypothetical Signaling Pathway
Many anticonvulsant drugs, including some triazole derivatives, are known to modulate the activity of GABA-A receptors, enhancing GABAergic inhibition in the central nervous system.[7] The following diagram illustrates a plausible mechanism of action for this compound.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow for In Vivo Anticonvulsant Screening
The following diagram outlines the general workflow for the in vivo screening of potential anticonvulsant compounds.
Caption: General workflow for in vivo anticonvulsant screening in mice.
References
- 1. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. 1,2,4-triazole derivatives as potential scaffold for anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
spectroscopic comparison of 1,2,3-triazole versus 1,2,4-triazole compounds
A Researcher's Guide to Differentiating 1,2,3- and 1,2,4-Triazole Isomers
A Spectroscopic Comparison for Drug Development and Scientific Research
The triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. The constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit distinct physicochemical properties that significantly influence their biological activity and application. For researchers in drug development and chemical synthesis, the ability to unequivocally distinguish between these isomers is paramount. This guide provides a comprehensive comparison of 1,2,3- and 1,2,4-triazole compounds based on key spectroscopic techniques, supported by experimental data and detailed protocols.
The distinct arrangement of nitrogen atoms in the 1,2,3- and 1,2,4-triazole rings leads to differences in symmetry, electron density distribution, and bond strengths. These molecular variations give rise to unique spectroscopic signatures that can be readily identified using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the two triazole isomers. Differences in the chemical environment of the ring protons and carbons lead to characteristic shifts in ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
In their unsubstituted forms, the symmetry of the triazole rings plays a key role.
-
1,2,3-Triazole (1H-tautomer): This isomer displays two signals for the ring protons, with the C4-H and C5-H protons being chemically distinct.
-
1,2,4-Triazole (1H-tautomer): This isomer is more symmetrical, resulting in the C3-H and C5-H protons being chemically equivalent, thus typically showing a single, often sharp, signal for the ring protons.
Substitutions on the ring will alter these patterns, but the underlying differences in symmetry often remain a key distinguishing feature.
¹³C NMR Spectroscopy
The carbon spectra provide a clear and quantitative method for isomer identification. For substituted triazoles, the chemical shifts of the ring carbons (C4 and C5 for 1,2,3-triazoles; C3 and C5 for 1,2,4-triazoles) are highly informative.
-
1,4-Disubstituted 1,2,3-Triazoles: The C5 carbon signal typically appears significantly upfield (around δ 120 ± 3 ppm).[1]
-
1,5-Disubstituted 1,2,3-Triazoles: The C4 carbon signal is found further downfield (around δ 133 ± 3 ppm).[1]
-
1,2,4-Triazoles: The C3 and C5 carbons have distinct chemical shifts that can be used for identification.[2][3]
This reliable difference in chemical shifts for substituted 1,2,3-triazoles allows for straightforward assignment of the isomer.[1][4]
Table 1: Comparative NMR Data for Unsubstituted Triazoles (in DMSO-d₆)
| Spectroscopic Data | 1,2,3-Triazole | 1,2,4-Triazole |
|---|---|---|
| ¹H NMR Chemical Shift (δ ppm) | ~7.8 (C5-H), ~8.2 (C4-H) | ~8.1 (C3-H, C5-H)[5][6][7] |
| ¹³C NMR Chemical Shift (δ ppm) | ~122 (C5), ~134 (C4)[8][9] | ~145 (C3, C5)[3] |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the IR spectra of the two isomers can be complex, certain regions and "marker bands" can aid in their differentiation.[10] The differences arise from the distinct bond arrangements and symmetries of the triazole rings.
Key vibrational modes to consider include:
-
N-H Stretching: Typically observed in the 3100-3150 cm⁻¹ range for both isomers.[11]
-
C-H Aromatic Stretching: Found just above 3000 cm⁻¹ (e.g., 3032-3097 cm⁻¹ for 1,2,4-triazole).[11]
-
Ring Stretching (C=C, C=N, N=N): The region between 1400-1600 cm⁻¹ is particularly diagnostic, showing a pattern of bands that reflects the ring's unique structure. For example, 1,2,4-triazole shows characteristic peaks around 1529 and 1483 cm⁻¹.[11] The N=N stretch in 1,2,3-triazoles has been noted in the 1440-1447 cm⁻¹ range for some derivatives.[12]
Detailed analysis, often aided by computational predictions, can clarify assignments that may be ambiguous due to overlapping bands.[10][13]
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 1,2,3-Triazole (derivatives) | 1,2,4-Triazole |
|---|---|---|
| N-H Stretching | ~3100-3400 | ~3126[11] |
| C-H Aromatic Stretching | ~3000-3100 | ~3032-3097[11] |
| Ring Stretching (C=N, N=N) | ~1440-1540[12][14] | ~1480-1540[11] |
| Ring Bending/Deformation | Varies | ~700-1200[11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering crucial clues for structural elucidation. The fragmentation patterns of 1,2,3- and 1,2,4-triazole isomers under ionization are distinct.[15][16][17]
-
1,2,3-Triazoles: A common fragmentation pathway involves the loss of a stable nitrogen molecule (N₂), leading to a prominent [M-28]⁺ ion.[18] The subsequent fragmentation is highly dependent on the nature and position of the substituents.[18]
-
1,2,4-Triazoles: The fragmentation of the 1,2,4-triazole ring is often more complex.[15] A characteristic fragmentation of the unsubstituted ring involves the loss of hydrogen cyanide (HCN), resulting in a major fragment ion at m/z 42 from the molecular ion at m/z 69.[15] In some derivatives, the loss of N₂ can also occur, but the overall pattern typically differs from that of 1,2,3-isomers.[15]
The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) can significantly influence the observed fragmentation pathways.[15]
Table 3: Characteristic Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (m/z) | Key Fragmentation Pathway | Characteristic Fragment Ions |
|---|---|---|---|
| 1,2,3-Triazole | 69 | Loss of N₂ | [M-28]⁺ |
| 1,2,4-Triazole | 69 | Loss of HCN | [M-27]⁺ (m/z 42)[15] |
Experimental Workflow and Decision Diagram
To systematically differentiate between the isomers, a logical workflow can be employed. The following diagram, generated using DOT language, illustrates a typical decision-making process for identifying an unknown triazole sample.
Caption: A workflow for distinguishing triazole isomers.
Experimental Protocols
Detailed and consistent experimental procedures are critical for obtaining reliable and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the triazole compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).[2][14][19]
-
¹H NMR Acquisition: Acquire the spectrum using standard parameters. Typically, a 30-degree pulse angle and a relaxation delay of 1-2 seconds are sufficient. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[19]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Reference the spectrum to the solvent signal.[20][21]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[14] Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.[22] Acquire a background spectrum of the empty sample compartment or pure KBr pellet first, which will be automatically subtracted from the sample spectrum.
-
Data Analysis: Identify key functional group frequencies and compare the fingerprint region (below 1500 cm⁻¹) with reference spectra.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for pure solids or through a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC) for mixtures.[23][24][25]
-
Ionization: Select an appropriate ionization method. Electron Ionization (EI) is common for volatile, thermally stable compounds and provides reproducible fragmentation patterns.[23][26] Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds and is often coupled with LC.[15]
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).[15] For structural confirmation, perform tandem MS (MS/MS) experiments by isolating the molecular ion and inducing fragmentation to observe its daughter ions.[25][27]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. 1,2,4-Triazole(288-88-0) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 1,2,4-Triazole(288-88-0) 1H NMR [m.chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. benchchem.com [benchchem.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. rsc.org [rsc.org]
- 21. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The infrared spectra of 1,2,3-triazole N-oxides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. biocompare.com [biocompare.com]
- 25. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 26. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ADMET Properties of Novel Triazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of novel triazole-based compounds as potential therapeutic agents, particularly in the realm of antifungal and anticancer therapies, necessitates a thorough evaluation of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. A favorable ADMET profile is crucial for the successful translation of a promising compound from the laboratory to clinical applications. This guide provides an objective comparison of the ADMET properties of emerging triazole-based compounds against established alternatives, supported by experimental and in silico data.
Comparative ADMET Profile of Novel Triazoles vs. Standard Drugs
The following table summarizes the ADMET properties of a novel antifungal triazole compound, SYN-2869, and its derivatives, in comparison to the established antifungal drug Itraconazole. Additionally, in silico predicted data for a representative novel triazole is compared with Fluconazole. This collation of data from multiple studies aims to provide a comparative overview for researchers.
| Property | Novel Triazole Compound(s) | Standard Triazole Drug | Method | Reference |
| Absorption | ||||
| Oral Bioavailability (Mouse) | SYN-2869: 14.7%; SYN-2921: 23.6% | Itraconazole: Poor bioavailability | In Vivo | [1] |
| Gastrointestinal Absorption | High (Predicted) | High | In Silico | [2][3] |
| Distribution | ||||
| Lung to Plasma Ratio (Mouse) | SYN-2869: Significantly higher than Itraconazole | Itraconazole: Lower than SYN-2869 | In Vivo | [1] |
| Volume of Distribution (Vd) | Not explicitly stated | Varies by drug | In Vivo/In Silico | [1] |
| Metabolism | ||||
| Metabolic Stability (HLM) | Moderate to High (Predicted) | Varies by drug | In Silico | [4] |
| CYP450 Inhibition | Varies by derivative; some show CYP inhibition | Potent inhibitors of CYP3A4 | In Vitro/In Silico | [5] |
| Excretion | ||||
| Clearance (CL) (Mouse, IV) | SYN-2869: 12.92 µg·h/ml; SYN-2921: 7.86 µg·h/ml | Not directly compared | In Vivo | [1] |
| Toxicity | ||||
| hERG Inhibition | Low risk (Predicted) | Varies by drug | In Silico | [4] |
| Acute Toxicity (Rat, LD50) | Predicted to be non-toxic | Varies by drug | In Silico | [3] |
| Antifungal Activity | ||||
| MIC against C. albicans | Compounds 8b, 8c: 0.5 µg/mL | Fluconazole: 16 µg/mL | In Vitro | [6] |
Novel Triazole Compound UIA is a 4-(2-hydroxybenzalidine)amine-5-(2-hydroxy)phenyl-1,2,4-triazole-3-thiol. Itraconazole and Fluconazole are widely used antifungal drugs. HLM: Human Liver Microsomes. MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are standard protocols for key in vitro ADMET assays.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a compound by liver enzymes.
Methodology:
-
Incubation: The test compound (typically at a concentration of 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Cofactor Addition: The reaction is initiated by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, often containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the slope of the natural log of the remaining compound versus time.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound, a key indicator of oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: The test compound (e.g., at 10 µM) is added to the apical (A) side of the monolayer (to measure A-to-B permeability) or the basolateral (B) side (for B-to-A permeability to assess efflux).
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: Samples are collected from both the donor and receiver compartments at the end of the incubation period.
-
Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.
Visualizing the ADMET Prediction Workflow
The following diagram illustrates a typical workflow for the in silico and in vitro assessment of ADMET properties in the early stages of drug discovery.
References
- 1. Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis: Myricetin vs. Cisplatin on HeLa Cancer Cells
This guide provides a comparative analysis of the cytotoxic effects of the natural flavonoid Myricetin against the conventional chemotherapeutic drug Cisplatin on the human cervical cancer cell line, HeLa. The data presented is based on in-vitro studies utilizing the MTT assay to determine cell viability and inhibitory concentrations.
Data Presentation: Comparative Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values of Myricetin and Cisplatin on HeLa cells.
| Compound | Cancer Cell Line | IC50 Value (μg/mL) |
| Myricetin | HeLa | 22.70 |
| Cisplatin | HeLa | 28.96 |
Data sourced from a 2025 study on the anticancer activity of Myricetin.[1]
Experimental Protocols
The cytotoxicity of Myricetin and Cisplatin was determined using the Microculture Tetrazolium Technique (MTT) assay.[2][3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Myricetin and Cisplatin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After 24 hours, the culture medium was replaced with fresh medium containing various concentrations of Myricetin or Cisplatin. A control group with untreated cells was also maintained.
-
Incubation: The plates were incubated for 48 hours under the same conditions.
-
MTT Assay: After the incubation period, 20 μL of MTT solution was added to each well, and the plates were incubated for another 4 hours. During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: The medium was then removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Figure 1. Experimental Workflow for MTT-based Cytotoxicity Assay
Signaling Pathway: Cisplatin-Induced Apoptosis
Caption: Figure 2. Simplified Signaling Pathway of Cisplatin-Induced Apoptosis
References
- 1. Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle Methyl 3-(1H-1,2,4-triazol-1-yl)benzoate with appropriate personal protective equipment (PPE). Based on data for similar triazole and benzoate compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[2]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent ignition.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a systematic approach that prioritizes safety and regulatory compliance.
Step 1: Waste Identification and Classification
The initial and most critical step is to classify the waste. Based on the components of the molecule (triazole and benzoate ester), it should be treated as hazardous chemical waste. It may exhibit characteristics of toxicity and could be harmful if swallowed or inhaled.[2][4]
Step 2: Waste Segregation
Proper segregation is crucial to prevent dangerous chemical reactions.[5]
-
Solid Waste: Collect solid this compound waste in a designated, compatible, and properly labeled hazardous waste container.[6]
-
Liquid Waste: If the compound is in a solution, do not mix it with other waste streams unless their compatibility is known. For instance, store it separately from acids and bases.[6]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, and any contaminated PPE should also be disposed of as hazardous waste.
Step 3: Container Management
The integrity of the waste container is paramount for safe storage and transport.
-
Container Type: Use a container made of a material compatible with the chemical. The original container is often the best choice for waste storage.[7] Ensure the container is in good condition, free from leaks, and has a secure screw cap.[6]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[5] The date when the waste was first added to the container should also be included.[5]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][8] The container must be kept closed except when adding waste.[8]
Step 4: Disposal
Disposal of the collected waste must be handled by a licensed chemical waste disposal company.
-
Professional Disposal: Do not attempt to dispose of this chemical down the drain or in regular trash.[1][9] It should be sent to a licensed chemical destruction plant or be disposed of via controlled incineration with flue gas scrubbing.[1]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.[7][8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [8] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [8] |
| SAA Storage Time Limit | Up to 12 months (if accumulation limits are not exceeded) | [8] |
| Container Headspace | At least one-inch headroom to allow for expansion | [6] |
Experimental Protocols
Spill Cleanup Protocol
In the event of a spill, follow these steps:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[1][3]
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: For solid spills, carefully scoop up the material with a non-sparking tool and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[3]
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acs.org [acs.org]
Personal protective equipment for handling Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 3-(1H-1,2,4-triazol-1-YL)benzoate. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known hazards of its structural components: triazoles and benzoates. Due to the potential for skin and eye irritation, as well as harm if swallowed or inhaled, careful adherence to these guidelines is essential for ensuring laboratory safety.[1][2][3][4]
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used when there is a risk of splashing.[5][6] | Protects against splashes and dust particles that can cause serious eye irritation.[1][2][6] |
| Hand Protection | Chemically resistant gloves such as nitrile or neoprene are required. It is advisable to double-glove.[5][6] | Prevents skin contact, which can cause irritation.[1][6] |
| Skin and Body Protection | A lab coat must be worn at all times. Long-sleeved clothing and closed-toe shoes are mandatory.[5][6] For larger quantities, consider additional protective clothing such as disposable gowns made of polyethylene-coated polypropylene.[5] | Minimizes the risk of accidental skin exposure.[6] |
| Respiratory Protection | Work should be conducted in a chemical fume hood to avoid inhalation of vapors or aerosols.[1][5][6] If there is a risk of exceeding exposure limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][6] | Prevents inhalation, which may cause respiratory tract irritation.[1][2][6] |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: All work with this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][5][6] Emergency eyewash stations and safety showers must be readily accessible.[6]
-
Safe Handling Practices: Avoid direct contact with skin, eyes, and clothing.[5] Avoid inhalation of vapors or mists.[5] Do not eat, drink, or smoke in the handling area.[1][7][8] Wash hands thoroughly after handling.[1][3][7]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[2][7] Store away from incompatible materials such as strong oxidizing agents.[1][3]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek medical attention if irritation persists.[5][6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult, provide oxygen.[5][6] Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3][8] Seek immediate medical attention.[9]
Chemical Spill and Disposal Plan:
-
Spill Containment: Evacuate non-essential personnel from the area. Wear appropriate PPE. For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a designated, labeled waste container.[1][6] For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not allow the chemical to enter drains or waterways.[6] Contact a licensed professional waste disposal service to arrange for pickup and disposal.[6]
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
